molecular formula C19H12F3NO3S2 B10788948 CY-09

CY-09

货号: B10788948
分子量: 423.4 g/mol
InChI 键: DJTINRHPPGAPLD-OQLLNIDSSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

CY-09 is a useful research compound. Its molecular formula is C19H12F3NO3S2 and its molecular weight is 423.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name

4-[(E)-[4-oxo-2-sulfanylidene-3-[[3-(trifluoromethyl)phenyl]methyl]-1,3-thiazolidin-5-ylidene]methyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H12F3NO3S2/c20-19(21,22)14-3-1-2-12(8-14)10-23-16(24)15(28-18(23)27)9-11-4-6-13(7-5-11)17(25)26/h1-9H,10H2,(H,25,26)/b15-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJTINRHPPGAPLD-OQLLNIDSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)CN2C(=O)C(=CC3=CC=C(C=C3)C(=O)O)SC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)C(F)(F)F)CN2C(=O)/C(=C\C3=CC=C(C=C3)C(=O)O)/SC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H12F3NO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The Mechanism of Action of CY-09: A Direct Inhibitor of the NLRP3 Inflammasome

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Guide for Researchers and Drug Development Professionals

Abstract

CY-09 is a potent and selective small-molecule inhibitor of the NOD-like receptor protein 3 (NLRP3) inflammasome, a key component of the innate immune system implicated in a wide range of inflammatory diseases. This technical guide delineates the molecular mechanism of action of this compound, detailing its direct interaction with the NLRP3 protein and the subsequent downstream consequences on inflammasome assembly and activation. The information presented herein is intended for researchers, scientists, and professionals in the field of drug development to provide a comprehensive understanding of this compound's function.

Direct Interaction with the NLRP3 Protein

This compound exerts its inhibitory effect through direct binding to the NLRP3 protein, a multi-domain intracellular sensor.[1][2][3][4][5][6][7][8] This interaction has been confirmed through various experimental approaches, including pull-down assays utilizing biotinylated this compound.

Binding Site within the NACHT Domain

Specifically, this compound targets the ATP-binding motif, also known as the Walker A motif, located within the central NACHT domain (also termed the NBD domain) of the NLRP3 protein.[1][2][3][7][8][9] The NACHT domain is a critical component for the oligomerization and activation of NLRP3. The binding affinity of this compound to the NLRP3 NACHT domain has been quantified with a dissociation constant (Kd) of 500 nM.[5][6]

Inhibition of NLRP3 ATPase Activity

The binding of this compound to the ATP-binding site of the NACHT domain directly interferes with the protein's enzymatic function.[1][2][3][4][6][7][8][9] This results in the inhibition of the intrinsic ATPase activity of NLRP3. The hydrolysis of ATP by the NACHT domain is an essential step for the conformational changes required for NLRP3 activation and subsequent inflammasome assembly.

Downstream Consequences of NLRP3 Inhibition

By inhibiting the ATPase activity of NLRP3, this compound effectively prevents the downstream signaling cascade that leads to an inflammatory response.

Suppression of Inflammasome Assembly

The inhibition of NLRP3's ATPase activity blocks the subsequent oligomerization of NLRP3 monomers.[1][2][3][6] This, in turn, prevents the recruitment of the adaptor protein, apoptosis-associated speck-like protein containing a CARD (ASC), and the formation of the complete NLRP3 inflammasome complex.

Inhibition of Caspase-1 Activation and Cytokine Maturation

The assembly of the NLRP3 inflammasome is a prerequisite for the activation of pro-caspase-1. Consequently, by preventing inflammasome formation, this compound suppresses the auto-cleavage and activation of caspase-1.[1][2][7] Active caspase-1 is responsible for the proteolytic cleavage and maturation of the pro-inflammatory cytokines interleukin-1β (IL-1β) and interleukin-18 (IL-18). Therefore, this compound treatment leads to a significant reduction in the secretion of mature IL-1β and IL-18.[1][2][7][10][11]

Specificity of this compound

This compound demonstrates a high degree of selectivity for the NLRP3 inflammasome. Studies have shown that it does not inhibit other known inflammasomes, such as the AIM2 (absent in melanoma 2) and NLRC4 (NLR family CARD domain-containing protein 4) inflammasomes.[2][3] Furthermore, this compound's inhibitory action is specific to the activation step of the NLRP3 inflammasome and does not interfere with the initial priming step induced by stimuli like lipopolysaccharide (LPS).[2][3] The ATPase activity of other NLR proteins, including NLRP1, NLRC4, NOD2, and RIG-I, is also not affected by this compound.[6]

Summary of Quantitative Data

ParameterValueDescriptionReference
Binding Affinity (Kd) 500 nMDissociation constant for the binding of this compound to the NLRP3 NACHT domain.[5][6]
Effective Concentration 1-10 µMDose-dependent inhibition of caspase-1 activation and IL-1β secretion in LPS-primed bone marrow-derived macrophages (BMDMs).[2][3]
Cytochrome P450 Inhibition (IC50) 1A2: 18.9 µMHalf-maximal inhibitory concentration against major cytochrome P450 enzymes.[4]
2C9: 8.18 µM[4]
2C19: >50 µM[4]
2D6: >50 µM[4]
3A4: 26.0 µM[4]
Pharmacokinetics (in mice) Half-life: 2.4 hPharmacokinetic parameters following intravenous or oral administration in C57BL/6J mice.[4]
Bioavailability: 72%[4]

Visualizing the Mechanism and Experimental Workflows

Signaling Pathway of this compound Action

CY09_Mechanism cluster_cell Macrophage PAMPs_DAMPs PAMPs/DAMPs NLRP3_inactive Inactive NLRP3 PAMPs_DAMPs->NLRP3_inactive Activation Signal NLRP3_active Active NLRP3 (Oligomerized) NLRP3_inactive->NLRP3_active ATPase Activity ATP ATP ATP->NLRP3_inactive CY09 This compound CY09->NLRP3_inactive Binds to ATP-binding site Inflammasome NLRP3 Inflammasome Assembly NLRP3_active->Inflammasome ASC ASC ASC->Inflammasome Pro_Casp1 Pro-Caspase-1 Pro_Casp1->Inflammasome Casp1 Active Caspase-1 Inflammasome->Casp1 Activation IL1b Mature IL-1β (Secretion) Casp1->IL1b Cleavage Pro_IL1b Pro-IL-1β Pro_IL1b->IL1b Pull_Down_Workflow cluster_workflow Biotin-CY-09 Pull-Down Assay start Start: Cell Lysate containing NLRP3 step1 Incubate with Biotinylated this compound start->step1 step2 Add Streptavidin Beads step1->step2 step3 Incubate and Wash step2->step3 step4 Elute Bound Proteins step3->step4 end Analyze by Western Blot for NLRP3 step4->end

References

The Role of CY-09 in Innate Immunity Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The innate immune system represents the body's first line of defense against invading pathogens and cellular damage. A critical component of this system is the inflammasome, a multi-protein complex that triggers inflammatory responses. The NOD-like receptor protein 3 (NLRP3) inflammasome has garnered significant attention due to its implication in a wide array of inflammatory and autoimmune diseases. Consequently, the development of specific inhibitors targeting NLRP3 is a major focus of therapeutic research. This technical guide provides an in-depth overview of CY-09, a potent and selective small-molecule inhibitor of the NLRP3 inflammasome. We will delve into its mechanism of action, present key quantitative data, and provide detailed experimental protocols for its characterization, offering a comprehensive resource for researchers in the field of innate immunity and drug discovery.

Introduction to this compound

This compound is a selective and direct inhibitor of the NLRP3 inflammasome[1][2]. It has emerged as a valuable tool for studying the role of NLRP3 in various pathological conditions and as a promising therapeutic candidate for NLRP3-driven diseases[2][3]. Unlike many other anti-inflammatory agents that have broad effects, this compound's specificity for NLRP3 allows for a more targeted approach to modulating the innate immune response[2][3]. Its ability to directly bind to and inhibit NLRP3 provides a clear mechanism of action, making it an ideal probe for dissecting the intricacies of inflammasome signaling.

Mechanism of Action of this compound

This compound exerts its inhibitory effect by directly targeting the NLRP3 protein itself. The core of its mechanism lies in its ability to interfere with the ATPase activity of the NLRP3 NACHT domain, which is essential for inflammasome assembly and activation[1][2][3].

Direct Binding to the NLRP3 NACHT Domain

This compound directly binds to the ATP-binding motif, specifically the Walker A motif, within the NACHT domain of NLRP3[1][4][5]. This interaction has been confirmed through various biochemical and biophysical assays, including pull-down assays using biotinylated this compound and microscale thermophoresis (MST)[1][3]. The binding is specific to NLRP3, as this compound does not show significant binding to other innate immune sensors like NOD1, NOD2, AIM2, or NLRC4[2].

Inhibition of NLRP3 ATPase Activity

The binding of this compound to the ATP-binding site of the NACHT domain competitively inhibits the ATPase activity of NLRP3[1][2][3]. This enzymatic activity is a critical prerequisite for the conformational changes and oligomerization of NLRP3 that lead to the formation of a functional inflammasome complex[3]. By preventing ATP hydrolysis, this compound effectively locks NLRP3 in an inactive state.

Suppression of Inflammasome Assembly and Activation

The inhibition of NLRP3 ATPase activity by this compound has downstream consequences on the assembly of the inflammasome. Specifically, this compound has been shown to:

  • Inhibit NLRP3 Oligomerization: By blocking the ATPase-dependent conformational changes, this compound prevents the self-oligomerization of NLRP3 monomers, a crucial initial step in inflammasome formation[1][2].

  • Block ASC Oligomerization: The inhibition of NLRP3 oligomerization subsequently prevents the recruitment and oligomerization of the adaptor protein ASC (Apoptosis-associated speck-like protein containing a CARD) into large "specks"[1][2].

  • Prevent Caspase-1 Activation and IL-1β Secretion: As a result of the stalled inflammasome assembly, the proximity-induced auto-activation of pro-caspase-1 is blocked. This, in turn, prevents the cleavage and maturation of the pro-inflammatory cytokines IL-1β and IL-18[1][2].

The signaling pathway of NLRP3 inflammasome activation and the inhibitory action of this compound are depicted in the following diagram:

NLRP3_Pathway PAMPs PAMPs / DAMPs TLR TLR / Other Receptors PAMPs->TLR Signal 1 (Priming) NLRP3_inactive Inactive NLRP3 PAMPs->NLRP3_inactive Signal 2 (Activation) NFkB NF-κB Activation TLR->NFkB proIL1B Pro-IL-1β / Pro-IL-18 Transcription NFkB->proIL1B IL1B Mature IL-1β / IL-18 proIL1B->IL1B Casp1 ATP_hydrolysis ATP Hydrolysis NLRP3_inactive->ATP_hydrolysis NLRP3_active Active NLRP3 (Oligomerization) ASC ASC NLRP3_active->ASC ASC_speck ASC Speck Formation ASC->ASC_speck proCasp1 Pro-Caspase-1 ASC_speck->proCasp1 Casp1 Active Caspase-1 proCasp1->Casp1 Pyroptosis Pyroptosis Casp1->Pyroptosis CY09 This compound CY09->ATP_hydrolysis Inhibits ATP_hydrolysis->NLRP3_active

Caption: NLRP3 inflammasome activation pathway and this compound's point of inhibition.

Quantitative Data for this compound

The following tables summarize the key quantitative parameters that define the potency, selectivity, and pharmacokinetic profile of this compound.

Table 1: In Vitro Activity of this compound

ParameterValueCell Type / Assay ConditionReference
NLRP3 Binding Affinity (Kd) 500 nMPurified GFP-NLRP3 protein (MST assay)[6]
Effective Concentration 1 - 10 µMLPS-primed bone marrow-derived macrophages (BMDMs)[1][2]
NLRP3 ATPase Inhibition 0.1 - 1 µMPurified human NLRP3[3][7]

Table 2: Cytochrome P450 Inhibition Profile of this compound

EnzymeIC50 (µM)Reference
CYP1A2 18.9[6][8]
CYP2C9 8.18[6][8]
CYP2C19 >50[6][8]
CYP2D6 >50[6][8]
CYP3A4 26.0[6][8]

Table 3: In Vivo Pharmacokinetics of this compound in Mice

ParameterValueDosingReference
Half-life (t½) 2.4 hSingle i.v. or oral dose in C57BL/6J mice[8]
Area Under the Curve (AUC) 8,232 (h·ng)/mlSingle i.v. or oral dose in C57BL/6J mice[8]
Bioavailability 72%Single i.v. or oral dose in C57BL/6J mice[8]

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of this compound.

In Vitro Assays

This assay measures the ability of this compound to inhibit the ATP hydrolysis activity of purified NLRP3.

Materials:

  • Purified recombinant human NLRP3 protein

  • This compound

  • Reaction Buffer (specific composition may vary, a common buffer includes 20 mM HEPES, 150 mM NaCl, 5 mM MgCl2, pH 7.4)

  • Ultra-Pure ATP

  • ADP-Glo™ Kinase Assay kit (Promega) or similar phosphate detection reagent

Procedure:

  • Prepare serial dilutions of this compound in the reaction buffer.

  • In a 96-well plate, add purified NLRP3 protein to each well.

  • Add the diluted this compound or vehicle (DMSO) to the respective wells and incubate for 15 minutes at 37°C.

  • Initiate the reaction by adding ATP to a final concentration of 25 µM.

  • Incubate the plate for 40 minutes at 37°C.

  • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions. The luminescence signal is proportional to the ADP concentration.

  • Calculate the percentage of inhibition relative to the vehicle control.

This assay visualizes the effect of this compound on the formation of ASC specks, a hallmark of inflammasome activation.

Materials:

  • Bone marrow-derived macrophages (BMDMs)

  • Lipopolysaccharide (LPS)

  • Nigericin or other NLRP3 activators (e.g., ATP, MSU)

  • This compound

  • Opti-MEM

  • Lysis Buffer (e.g., Triton X-100 based buffer)

  • Cross-linking agent (e.g., DSS)

  • SDS-PAGE and Western blot reagents

  • Anti-ASC antibody

Procedure:

  • Seed BMDMs in 6-well plates and culture overnight.

  • Prime the cells with 1 µg/ml LPS in Opti-MEM for 2-3 hours.

  • Treat the cells with varying concentrations of this compound or vehicle for 30 minutes.

  • Stimulate the cells with an NLRP3 activator (e.g., 5 µM nigericin for 30 minutes).

  • Lyse the cells with a mild lysis buffer.

  • Centrifuge the lysates at a low speed (e.g., 5000 x g) to pellet the ASC oligomers.

  • Wash the pellet and resuspend in a buffer containing a cross-linking agent like DSS to stabilize the oligomers.

  • Analyze the cross-linked pellets by SDS-PAGE and Western blot using an anti-ASC antibody. The presence of high molecular weight bands corresponding to ASC oligomers will be reduced in this compound-treated samples.

The following diagram illustrates the workflow for the ASC oligomerization assay:

ASC_Oligomerization_Workflow start Seed BMDMs prime Prime with LPS start->prime treat Treat with this compound or Vehicle prime->treat stimulate Stimulate with Nigericin treat->stimulate lyse Cell Lysis stimulate->lyse centrifuge Low-speed Centrifugation lyse->centrifuge crosslink Cross-link Pellet centrifuge->crosslink analyze SDS-PAGE & Western Blot (anti-ASC) crosslink->analyze

Caption: Workflow for assessing ASC oligomerization.

This assay quantifies the amount of mature IL-1β released from cells, a key downstream indicator of inflammasome activation.

Materials:

  • BMDMs or human peripheral blood mononuclear cells (PBMCs)

  • LPS

  • NLRP3 activator (e.g., nigericin, ATP)

  • This compound

  • Cell culture medium

  • Human or mouse IL-1β ELISA kit

Procedure:

  • Seed cells in a 96-well plate.

  • Prime the cells with LPS (e.g., 500 ng/ml for 3 hours).

  • Pre-treat the cells with different concentrations of this compound for 30 minutes.

  • Stimulate with an NLRP3 activator (e.g., 5 µM nigericin for 30 minutes or 5 mM ATP for 1 hour).

  • Collect the cell culture supernatants.

  • Measure the concentration of IL-1β in the supernatants using a commercially available ELISA kit, following the manufacturer's protocol.

In Vivo Models

This model mimics the inflammatory response seen in gout, which is known to be NLRP3-dependent.

Animals:

  • C57BL/6J mice

Materials:

  • Monosodium urate (MSU) crystals

  • This compound

  • Vehicle (e.g., 10% DMSO, 10% Solutol HS 15, 80% saline)

  • Phosphate-buffered saline (PBS)

Procedure:

  • Administer this compound (e.g., 40 mg/kg) or vehicle to the mice via intraperitoneal (i.p.) injection.

  • After 30 minutes, induce peritonitis by i.p. injection of MSU crystals (e.g., 1 mg per mouse).

  • After 6 hours, euthanize the mice and perform a peritoneal lavage with ice-cold PBS.

  • Collect the peritoneal fluid and centrifuge to separate the cells from the supernatant.

  • Measure IL-1β levels in the supernatant by ELISA.

  • Analyze the cellular infiltrate, particularly neutrophils, in the cell pellet by flow cytometry.

This model utilizes mice with a gain-of-function mutation in the Nlrp3 gene, leading to spontaneous inflammasome activation.

Animals:

  • Nlrp3 mutant mice (e.g., Nlrp3A350VneoR)

Materials:

  • This compound

  • Vehicle

Procedure:

  • Treat neonatal Nlrp3 mutant mice with daily injections of this compound or vehicle.

  • Monitor the survival and body weight of the mice daily.

  • Assess inflammatory markers in the serum, such as IL-1β, by ELISA.

This model investigates the role of NLRP3-mediated inflammation in the development of metabolic disease.

Animals:

  • C57BL/6J mice

Materials:

  • High-fat diet (e.g., 60% kcal from fat)

  • Standard chow diet

  • This compound

  • Vehicle

Procedure:

  • Feed mice a high-fat diet for several weeks to induce obesity and insulin resistance.

  • Treat the HFD-fed mice with daily injections of this compound or vehicle.

  • Monitor metabolic parameters such as body weight, blood glucose levels, and insulin sensitivity (e.g., through glucose and insulin tolerance tests).

  • At the end of the study, collect tissues (e.g., liver, adipose tissue) for histological analysis and measurement of inflammatory markers.

Conclusion

This compound is a highly specific and direct inhibitor of the NLRP3 inflammasome that has proven to be an invaluable research tool. Its well-defined mechanism of action, potent in vitro and in vivo activity, and favorable pharmacokinetic profile make it a cornerstone for investigating the role of NLRP3 in a multitude of inflammatory diseases. The experimental protocols detailed in this guide provide a framework for researchers to effectively utilize this compound in their studies, contributing to a deeper understanding of innate immunity and paving the way for the development of novel therapeutics for NLRP3-associated pathologies.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Binding of CY-09 to the NLRP3 NACHT Domain

Executive Summary

The NLRP3 inflammasome is a critical component of the innate immune system, and its dysregulation is implicated in a wide array of inflammatory diseases.[1] Consequently, NLRP3 has emerged as a key therapeutic target. This document provides a comprehensive technical overview of this compound, a selective and direct small-molecule inhibitor of NLRP3.[2][3][4] We delve into the specific molecular interactions between this compound and the NLRP3 NACHT domain, present quantitative binding and inhibition data, detail the experimental protocols used for its characterization, and visualize the associated biological pathways and workflows. The data herein demonstrates that this compound directly binds to the ATP-binding motif of the NLRP3 NACHT domain, inhibiting its ATPase activity and subsequently preventing inflammasome assembly and activation.[5][6]

The NLRP3 Inflammasome Signaling Pathway

NLRP3 inflammasome activation is a tightly regulated two-step process. The priming signal (Signal 1), typically initiated by pathogen-associated molecular patterns (PAMPs) like lipopolysaccharide (LPS), leads to the upregulation of NLRP3 and pro-IL-1β expression via the NF-κB pathway.[1][7] The activation signal (Signal 2), triggered by diverse stimuli including ATP, nigericin, or monosodium urate (MSU) crystals, induces a series of upstream signaling events such as K+ efflux.[1][7] This leads to a conformational change in NLRP3, promoting its oligomerization. The oligomerized NLRP3 recruits the adaptor protein ASC, which in turn recruits pro-caspase-1, leading to its auto-cleavage and activation.[6] Active caspase-1 then cleaves pro-inflammatory cytokines pro-IL-1β and pro-IL-18 into their mature forms and can also induce a form of inflammatory cell death known as pyroptosis.[7]

NLRP3_Pathway Canonical NLRP3 Inflammasome Activation Pathway cluster_signal1 Signal 1: Priming cluster_signal2 Signal 2: Activation cluster_downstream Downstream Effects PAMPs PAMPs / DAMPs (e.g., LPS) NFkB NF-κB Activation PAMPs->NFkB Transcription Upregulation of NLRP3 & Pro-IL-1β NFkB->Transcription NLRP3_inactive Inactive NLRP3 Transcription->NLRP3_inactive Stimuli Activation Stimuli (e.g., ATP, Nigericin) K_efflux K+ Efflux Stimuli->K_efflux NLRP3_active NLRP3 Oligomerization K_efflux->NLRP3_active NLRP3_inactive->NLRP3_active Conformational Change ASC ASC Recruitment NLRP3_active->ASC Casp1 Pro-Caspase-1 Recruitment ASC->Casp1 Inflammasome Inflammasome Assembly Casp1->Inflammasome Casp1_active Active Caspase-1 Inflammasome->Casp1_active Cytokines IL-1β / IL-18 Maturation Casp1_active->Cytokines Pyroptosis Pyroptosis Casp1_active->Pyroptosis

Canonical NLRP3 Inflammasome Activation Pathway

Mechanism of Action: this compound Inhibition

This compound acts as a direct inhibitor of NLRP3 inflammasome activation.[5] Its mechanism involves binding to the NACHT domain, a central component responsible for the protein's ATPase activity and oligomerization.[2][6][8] Specifically, this compound targets the ATP-binding site within the NACHT domain, known as the Walker A motif.[1][6][7][9] By occupying this site, this compound competitively inhibits ATP binding and blocks the intrinsic ATPase activity of NLRP3.[5][10] This inhibition is crucial because NLRP3's ability to hydrolyze ATP is essential for the conformational changes that lead to its self-association and the subsequent assembly of the full inflammasome complex.[2][11] Consequently, this compound effectively halts NLRP3 oligomerization, preventing the recruitment of ASC and pro-caspase-1, thereby suppressing the maturation of IL-1β and IL-18.[2][3]

CY09_Mechanism This compound Mechanism of NLRP3 Inhibition cluster_NACHT NACHT Domain CY09 This compound WalkerA ATP-Binding Site (Walker A Motif) CY09->WalkerA Direct Binding NLRP3 NLRP3 Protein ATPase ATPase Activity WalkerA->ATPase Oligo NLRP3 Oligomerization WalkerA->Oligo Inhibited by this compound ATPase->Oligo Assembly Inflammasome Assembly (ASC/Caspase-1 Recruitment) Oligo->Assembly Activation Caspase-1 Activation & IL-1β Secretion Assembly->Activation

This compound Mechanism of NLRP3 Inhibition

Quantitative Data on this compound Binding and Efficacy

The interaction between this compound and NLRP3 has been quantified through various biochemical and cell-based assays. These studies confirm a direct, high-affinity binding to NLRP3 and effective inhibition of its function at the cellular level.

Table 1: Binding Affinity and Inhibitory Potency of this compound

Parameter Method Value Target/System Reference
Binding Affinity (Kd) Microscale Thermophoresis (MST) ~500 nM Purified GFP-NLRP3 [2]
ATPase Inhibition ATPase Activity Assay 0.1 - 1 µM Purified Human NLRP3 [2][5]
Cellular Inhibition Caspase-1/IL-1β Secretion 1 - 10 µM LPS-primed BMDMs [3]

| Cellular IC50 | NLRP3 Target Engagement | >10 µM | HEK293 Cells |[12] |

Table 2: Specificity and Off-Target Profile of this compound

Target Assay Type Result/Value Reference
NLRC4, NLRP1, NOD2, RIG-I ATPase Activity Assay No effect [2][5]
AIM2, NLRC4 Inflammasomes Cellular Inflammasome Assay No specific inhibition [6]
LPS Priming (NF-κB) Cellular Assay (TNF-α, pro-IL-1β) No effect [3][5]
Cytochrome P450 1A2 IC50 Determination 18.9 µM [13]
Cytochrome P450 2C9 IC50 Determination 8.18 µM [13]
Cytochrome P450 2C19 IC50 Determination >50 µM [13]
Cytochrome P450 2D6 IC50 Determination >50 µM [13]
Cytochrome P450 3A4 IC50 Determination 26.0 µM [13]

| hERG Channel | Electrophysiology Assay | No activity at 10 µM | |

Experimental Protocols

Characterization of the this compound and NLRP3 interaction relies on a combination of biochemical, biophysical, and cell-based assays. The workflow typically involves confirming direct binding, quantifying the affinity of this interaction, and then assessing the functional consequences in a cellular context.

Experimental_Workflow Workflow for Characterizing this compound-NLRP3 Binding start Hypothesis: This compound directly binds NLRP3 pulldown Step 1: Confirm Direct Binding (Biotin Pull-Down Assay) start->pulldown mst Step 2: Quantify Affinity (Microscale Thermophoresis) pulldown->mst If binding confirmed atpase Step 3: Assess Biochemical Function (ATPase Activity Assay) mst->atpase If affinity is sufficient cellular Step 4: Evaluate Cellular Efficacy (Caspase-1/IL-1β Assays) atpase->cellular coip Step 5: Verify Mechanism (Co-Immunoprecipitation) cellular->coip conclusion Conclusion: This compound binds NACHT to inhibit NLRP3 inflammasome function coip->conclusion

Workflow for Characterizing this compound-NLRP3 Binding
Biotin Pull-Down Assay

This assay is used to demonstrate a direct physical interaction between this compound and the NLRP3 protein.[5]

  • Objective: To qualitatively assess the binding of this compound to endogenous or overexpressed NLRP3.

  • Methodology:

    • Reagent Preparation: Synthesize a biotinylated analogue of this compound (biotin-CY-09).[5]

    • Lysate Preparation: Prepare cell lysates from relevant cells, such as LPS-primed bone marrow-derived macrophages (BMDMs), PMA-differentiated THP-1 cells, or HEK-293T cells transfected with Flag-tagged NLRP3 or its specific domains (PYD, NACHT, LRR).[5]

    • Incubation: Incubate the cell lysates with biotin-CY-09 for a specified period (e.g., 2-4 hours) at 4°C. For competition experiments, pre-incubate lysates with increasing concentrations of non-biotinylated ("free") this compound before adding biotin-CY-09.[5]

    • Capture: Add streptavidin-coated beads (e.g., agarose or magnetic) to the lysate mixture and incubate to capture the biotin-CY-09 and any bound proteins.[5]

    • Washing: Wash the beads multiple times with lysis buffer to remove non-specific binders.

    • Elution and Detection: Elute the bound proteins from the beads using SDS-PAGE loading buffer and boiling. Analyze the eluates by Western blot using an anti-NLRP3 antibody.[5]

  • Expected Outcome: A band corresponding to NLRP3 should be detected in the sample incubated with biotin-CY-09, and this band should decrease in intensity in the presence of competing free this compound.[5] The assay should also show that this compound binds specifically to the NACHT domain construct.[2][5]

Microscale Thermophoresis (MST)

MST is a biophysical technique used to quantify the binding affinity between molecules in solution.[2]

  • Objective: To determine the equilibrium dissociation constant (Kd) for the this compound-NLRP3 interaction.

  • Methodology:

    • Protein Preparation: Purify a fluorescently labeled version of the NLRP3 protein (e.g., GFP-NLRP3).[2]

    • Serial Dilution: Prepare a series of dilutions of this compound in a suitable buffer.

    • Incubation: Mix a constant concentration of GFP-NLRP3 with each dilution of this compound and incubate briefly to allow the binding to reach equilibrium.

    • Measurement: Load the samples into capillaries and measure the thermophoretic movement in an MST instrument. The movement of the fluorescent protein changes upon ligand binding.

    • Data Analysis: Plot the change in thermophoresis against the logarithm of the this compound concentration. Fit the resulting binding curve to an appropriate model to calculate the Kd.[2]

  • Expected Outcome: A sigmoidal binding curve from which a Kd of approximately 500 nM is derived, indicating a strong interaction.[2]

NLRP3 ATPase Activity Assay

This biochemical assay measures the enzymatic activity of the NLRP3 NACHT domain and its inhibition by this compound.[5]

  • Objective: To quantify the inhibition of NLRP3's ATP hydrolysis activity by this compound.

  • Methodology:

    • Reagents: Use purified human NLRP3 protein. The assay measures the release of free phosphate from ATP, often using a malachite green-based colorimetric detection reagent.

    • Reaction Setup: In a microplate, incubate purified NLRP3 with ATP in a reaction buffer. For inhibition studies, add varying concentrations of this compound to the reaction wells.[5]

    • Incubation: Allow the enzymatic reaction to proceed for a set time (e.g., 60-90 minutes) at 37°C.

    • Detection: Stop the reaction and add the phosphate detection reagent. Measure the absorbance at the appropriate wavelength (e.g., ~620 nm).

    • Quantification: Calculate the amount of phosphate released by comparing the absorbance to a standard curve generated with known phosphate concentrations.

  • Expected Outcome: this compound will inhibit the release of free phosphate in a dose-dependent manner, with significant inhibition observed in the 0.1-1 µM range.[2][5]

Co-Immunoprecipitation (Co-IP)

Co-IP is used to study protein-protein interactions within cells, such as NLRP3 self-association (oligomerization) or its interaction with ASC.[14]

  • Objective: To determine if this compound disrupts the interaction between NLRP3 monomers or the interaction between NLRP3 and ASC.

  • Methodology:

    • Cell Treatment: Use LPS-primed BMDMs or transfected HEK-293T cells expressing differentially tagged NLRP3 constructs (e.g., Flag-NLRP3 and VSV-NLRP3). Treat the cells with varying doses of this compound before stimulating with an NLRP3 activator like nigericin.[2]

    • Lysis: Lyse the cells in a non-denaturing buffer that preserves protein-protein interactions.

    • Immunoprecipitation: Incubate the cell lysates with an antibody targeting one of the proteins in the complex (e.g., anti-Flag antibody or anti-NLRP3 antibody).

    • Capture: Add Protein A/G beads to pull down the antibody and its bound protein complex.

    • Washing and Elution: Wash the beads to remove non-specific binders and elute the complex.

    • Detection: Analyze the immunoprecipitated samples by Western blot using an antibody against the putative interaction partner (e.g., anti-VSV antibody or anti-ASC antibody).[2]

  • Expected Outcome: this compound treatment will reduce the amount of co-precipitated NLRP3 or ASC in a dose-dependent manner, indicating that it blocks inflammasome assembly.[2]

References

A Technical Guide to CY-09: Mechanism and Impact on ASC Oligomerization in NLRP3 Inflammasome Assembly

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of the small molecule inhibitor CY-09, focusing on its mechanism of action and its direct impact on the assembly of the NLRP3 inflammasome, with a specific emphasis on the inhibition of Apoptosis-associated speck-like protein containing a CARD (ASC) oligomerization. This document synthesizes key findings, presents quantitative data, outlines experimental protocols, and provides visual diagrams to elucidate the core molecular interactions.

Introduction: The NLRP3 Inflammasome

The innate immune system relies on pattern recognition receptors (PRRs) to detect pathogen-associated molecular patterns (PAMPs) and damage-associated molecular patterns (DAMPs). Among these, the NOD-like receptor family pyrin domain-containing 3 (NLRP3) protein is a key cytosolic sensor that assembles a multi-protein complex known as the NLRP3 inflammasome.[1][2] This complex is a critical signaling platform that, upon activation, triggers potent inflammatory responses.[2]

The assembly of the NLRP3 inflammasome is a tightly regulated, two-step process:

  • Signal 1 (Priming): Typically initiated by microbial components like lipopolysaccharide (LPS) binding to Toll-like receptors (TLRs), this step leads to the activation of the NF-κB signaling pathway. This results in the transcriptional upregulation of NLRP3 and pro-interleukin-1β (pro-IL-1β).[3][4]

  • Signal 2 (Activation): A wide array of stimuli, including ATP, crystalline materials like monosodium urate (MSU), and pore-forming toxins like nigericin, trigger the activation and conformational change of the NLRP3 protein.[1][4]

Upon activation, NLRP3 oligomerizes and recruits the adaptor protein ASC. ASC itself then undergoes oligomerization, forming a large filamentous structure often referred to as the "ASC speck" or pyroptosome.[5][6] This ASC polymer serves as a scaffold to recruit pro-caspase-1, leading to its proximity-induced auto-cleavage and activation. Active caspase-1 then proteolytically cleaves pro-IL-1β and pro-IL-18 into their mature, pro-inflammatory forms, which are subsequently secreted.[2][7] It also cleaves Gasdermin D to induce a lytic, pro-inflammatory form of cell death called pyroptosis.[8]

Given the central role of the NLRP3 inflammasome in numerous inflammatory diseases—including cryopyrin-associated periodic syndromes (CAPS), gout, type 2 diabetes, and neuroinflammatory disorders—it has become a prime target for therapeutic intervention.[2][9][10] this compound has emerged as a potent and specific small-molecule inhibitor of this pathway.[9]

Mechanism of Action of this compound

This compound is a selective and direct inhibitor of the NLRP3 inflammasome.[9][11] Its mechanism is distinct from many other anti-inflammatory agents as it does not interfere with the initial priming step (Signal 1) of inflammasome activation.[9][11] Instead, this compound directly targets the core sensor protein, NLRP3.

Key aspects of its mechanism include:

  • Direct Binding to NLRP3: this compound directly binds to the ATP-binding motif, also known as the Walker A motif, located in the central NACHT domain of the NLRP3 protein.[1][11][12]

  • Inhibition of ATPase Activity: By occupying the ATP-binding site, this compound inhibits the intrinsic ATPase activity of NLRP3.[9][11][12] This ATPase function is essential for the conformational changes required for NLRP3's activation and subsequent self-oligomerization.[9]

  • Suppression of NLRP3 Oligomerization: By locking NLRP3 in an inactive state and preventing ATP hydrolysis, this compound effectively blocks the ability of individual NLRP3 molecules to assemble into the larger oligomeric scaffold necessary for downstream signaling.[9][11][13]

The Core Impact: Inhibition of ASC Oligomerization

The primary consequence of this compound's inhibition of NLRP3 oligomerization is the suppression of ASC recruitment and subsequent oligomerization.[11] The formation of the ASC speck is the critical amplification step in the inflammasome cascade, bringing together numerous pro-caspase-1 molecules.[6][14]

By preventing the formation of the initial NLRP3 oligomer, this compound ensures that there is no platform to nucleate the polymerization of ASC.[11][15] Experimental evidence confirms that treatment with this compound remarkably suppresses the formation of ASC oligomers in response to various NLRP3 stimuli like nigericin.[11][15] This blockade is the pivotal event that halts the entire downstream signaling cascade, preventing caspase-1 activation, cytokine maturation, and pyroptosis. This compound does not affect the activation of other inflammasomes, such as those formed by NLRP1 or NLRC4, highlighting its specificity for the NLRP3 pathway.[1]

Quantitative Data Summary

The efficacy of this compound has been quantified in various in vitro and in vivo models. The following tables summarize the key data regarding its inhibitory activity and binding affinity.

Table 1: In Vitro Inhibitory Activity of this compound

Parameter Cell Type Stimulus IC50 / Effective Concentration Citation
Caspase-1 Activation & IL-1β Secretion LPS-primed BMDMs MSU, Nigericin, ATP Dose-dependent inhibition at 1-10 µM [11]
IL-1β Secretion LPS-primed PBMCs Nigericin Dose-dependent inhibition [13]
NLRP3 ATPase Activity Recombinant NLRP3 - Direct Inhibition [9]

| Cytochrome P450 Inhibition | Human Liver Microsomes| - | IC50: 1A2 (18.9 µM), 2C9 (8.18 µM), >50 µM for 2C19 & 2D6, 3A4 (26.0 µM) |[16] |

Table 2: Binding Affinity and In Vivo Effects of this compound

Parameter Model System Measurement Value / Observation Citation
Binding Affinity (Kd) Recombinant NLRP3 - 500 nM
IL-1β Production & Neutrophil Influx Mouse Model of Gout (MSU-induced) ELISA & Cell Counting Significant suppression in vivo [7][11]
Survival Rate Mouse Model of CAPS Survival Increased survival from days 30 to 48 [11]

| Inflammatory Pain | LPS or Formalin-induced Mouse Models | Behavioral Tests & RT-PCR | Reduced hyperalgesia and cytokine expression |[7][17] |

Key Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon the research into this compound's effects. The following are protocols for key assays used to characterize its impact on inflammasome activation.

5.1 ASC Oligomerization Assay by Chemical Cross-linking

This assay directly visualizes the formation of ASC oligomers, which is a hallmark of inflammasome activation.

  • Cell Culture and Treatment:

    • Culture bone marrow-derived macrophages (BMDMs) or THP-1 cells.

    • Prime cells with 1 µg/mL LPS for 2-3 hours.

    • Pre-incubate cells with desired concentrations of this compound (e.g., 1-10 µM) or vehicle control for 1 hour.

    • Stimulate with an NLRP3 activator (e.g., 5 µM Nigericin for 30-60 minutes).

  • Cell Lysis and Pellet Isolation:

    • Lyse the cells with a Triton X-100-based buffer.

    • Centrifuge the lysates at low speed (e.g., 6000 x g) for 15 minutes at 4°C to pellet the large, insoluble ASC specks.

  • Cross-linking:

    • Wash the pellet with PBS.

    • Resuspend the pellet in PBS and add 2 mM disuccinimidyl suberate (DSS).

    • Incubate for 30 minutes at room temperature with rotation to cross-link the proteins within the complex.

    • Quench the reaction with Tris buffer.

  • Western Blot Analysis:

    • Centrifuge to pellet the cross-linked complexes and resuspend in SDS-PAGE sample buffer.

    • Separate the proteins on an SDS-PAGE gel and transfer to a PVDF membrane.

    • Probe the membrane with an anti-ASC antibody to visualize ASC monomers, dimers, trimers, and higher-order oligomers. A reduction in the higher molecular weight bands in this compound-treated samples indicates inhibition.[6][18][19]

5.2 Cytokine Release Measurement by ELISA

This protocol quantifies the secretion of mature IL-1β, a primary downstream effector of inflammasome activation.

  • Cell Culture and Treatment:

    • Seed LPS-primed BMDMs or human PBMCs in a multi-well plate.

    • Treat with this compound or vehicle control, followed by an NLRP3 activator (e.g., ATP, MSU, Nigericin).[11]

  • Supernatant Collection:

    • After the stimulation period, centrifuge the plate to pellet cells and debris.

    • Carefully collect the cell-free supernatant.

  • ELISA Procedure:

    • Use a commercially available ELISA kit for IL-1β (mouse or human, as appropriate).

    • Perform the assay according to the manufacturer's instructions, which typically involves coating a plate with a capture antibody, adding supernatants and standards, adding a detection antibody, adding a substrate, and reading the absorbance on a plate reader.

    • Calculate the concentration of IL-1β based on the standard curve.[4]

5.3 Caspase-1 Activation by Western Blot

This assay detects the active form of caspase-1, which is a direct product of inflammasome assembly.

  • Sample Preparation:

    • Following cell treatment as described in 5.1, collect both the cell culture supernatant and the cell lysate.

    • Proteins in the supernatant can be concentrated using methanol/chloroform precipitation.[18]

  • Western Blot Analysis:

    • Run both lysate and supernatant samples on an SDS-PAGE gel and transfer to a membrane.

    • Probe the membrane with an antibody that detects caspase-1.

    • The presence of the cleaved p20 subunit in the supernatant and/or lysate is indicative of caspase-1 activation.[13] A decrease in the p20 band in this compound-treated samples demonstrates inhibition.

Visualizing Pathways and Workflows

6.1 NLRP3 Inflammasome Signaling and this compound Inhibition

The following diagram illustrates the canonical NLRP3 inflammasome activation pathway and highlights the specific inhibitory step of this compound.

Caption: NLRP3 inflammasome pathway and the inhibitory action of this compound.

6.2 Experimental Workflow for ASC Oligomerization Assay

The following diagram outlines the logical flow of the experimental protocol used to assess the impact of this compound on ASC oligomerization.

ASC_Workflow process process reagent reagent output output step1 1. Culture BMDMs or THP-1 Cells step2 2. Prime with LPS (Signal 1) step1->step2 step3 3. Pre-treat with this compound or Vehicle step2->step3 step4 4. Stimulate with Nigericin (Signal 2) step3->step4 step5 5. Lyse Cells & Isolate Insoluble Pellet step4->step5 step6 6. Cross-link Pellet with DSS step5->step6 step7 7. SDS-PAGE & Western Blot step6->step7 step8 8. Probe with Anti-ASC Antibody step7->step8 step9 9. Visualize & Analyze Bands step8->step9 lps LPS lps->step2 cy09 This compound cy09->step3 nigericin Nigericin nigericin->step4 dss DSS dss->step6 antibody Anti-ASC Ab antibody->step8

Caption: Experimental workflow for detecting ASC oligomerization inhibition.

Conclusion

This compound is a highly specific and direct-acting inhibitor of the NLRP3 inflammasome. By binding to the NACHT domain of NLRP3, it potently inhibits the protein's essential ATPase activity. This action prevents the initial NLRP3 oligomerization event required for inflammasome activation. The critical downstream consequence of this inhibition is the complete blockade of ASC recruitment and oligomerization into the characteristic "speck" structure. This effectively dismantles the inflammasome signaling platform, preventing caspase-1 activation and the release of mature IL-1β and IL-18. The robust in vitro and in vivo data make this compound a valuable tool for studying NLRP3-driven inflammation and a promising therapeutic candidate for a wide range of associated inflammatory disorders.

References

The Specificity of CY-09 for NLRP3 Over Other NLR Proteins: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the specificity of the small molecule inhibitor CY-09 for the NOD-like receptor pyrin domain-containing 3 (NLRP3) inflammasome. It is intended for researchers, scientists, and drug development professionals working in the fields of immunology, inflammation, and pharmacology. This document details the mechanism of action of this compound, presents quantitative data on its selectivity, and provides detailed experimental protocols for assessing its specificity.

Introduction to this compound and the NLRP3 Inflammasome

The NLRP3 inflammasome is a multi-protein complex that plays a critical role in the innate immune system by responding to a wide range of pathogen-associated molecular patterns (PAMPs) and danger-associated molecular patterns (DAMPs). Dysregulation of the NLRP3 inflammasome is implicated in a variety of inflammatory diseases, including cryopyrin-associated periodic syndromes (CAPS), gout, type 2 diabetes, and neurodegenerative disorders.[1] As such, NLRP3 has emerged as a key therapeutic target for the development of novel anti-inflammatory drugs.

This compound is a potent and selective small-molecule inhibitor of the NLRP3 inflammasome.[2] It has been shown to have therapeutic effects in mouse models of CAPS and type 2 diabetes.[3] This guide focuses on the molecular basis for this compound's specificity for NLRP3 over other NLR family members and related innate immune sensors.

Mechanism of Action: Direct Binding and Inhibition of ATPase Activity

This compound exerts its inhibitory effect through a direct interaction with the NLRP3 protein.[2] Specifically, this compound binds to the ATP-binding motif, also known as the Walker A motif, located within the central NACHT domain of NLRP3.[4] This binding event directly interferes with the ATPase activity of NLRP3, which is an essential prerequisite for its oligomerization and the subsequent assembly of the inflammasome complex.[5] By inhibiting NLRP3's ability to hydrolyze ATP, this compound effectively prevents the downstream activation of caspase-1 and the maturation and secretion of pro-inflammatory cytokines IL-1β and IL-18.[2]

cluster_0 NLRP3 Inflammasome Activation Pathway cluster_1 This compound Inhibition PAMPs/DAMPs PAMPs/DAMPs Priming (NF-kB) Priming (NF-kB) PAMPs/DAMPs->Priming (NF-kB) NLRP3 Upregulation NLRP3 Upregulation Priming (NF-kB)->NLRP3 Upregulation NLRP3 NLRP3 NLRP3 Upregulation->NLRP3 Activation Signal (e.g., Nigericin, ATP) Activation Signal (e.g., Nigericin, ATP) Activation Signal (e.g., Nigericin, ATP)->NLRP3 Inflammasome Assembly Inflammasome Assembly NLRP3->Inflammasome Assembly ASC ASC ASC->Inflammasome Assembly Pro-Caspase-1 Pro-Caspase-1 Pro-Caspase-1->Inflammasome Assembly Caspase-1 Caspase-1 Inflammasome Assembly->Caspase-1 IL-1β (mature) IL-1β (mature) Caspase-1->IL-1β (mature) cleavage Pyroptosis Pyroptosis Caspase-1->Pyroptosis Pro-IL-1β Pro-IL-1β Pro-IL-1β->IL-1β (mature) This compound This compound This compound->NLRP3 Inhibits ATPase Activity

Caption: NLRP3 inflammasome signaling and this compound's mechanism of action.

Quantitative Data on the Specificity of this compound

The selectivity of this compound for NLRP3 has been demonstrated through various biochemical and cell-based assays. The following tables summarize the key quantitative data supporting the specificity of this compound.

Table 1: Binding Affinity and Inhibitory Activity of this compound against NLRP3

ParameterValueMethodReference
Binding Affinity (Kd) 500 nMMicroScale Thermophoresis (MST)[3][6][7]
IC50 (NLRP3 ATPase Activity) ~0.1 - 1 µMIn vitro ATPase Assay[5]
Effective Inhibitory Concentration (Cell-based) 1 - 10 µMIL-1β Secretion Assay (LPS-primed BMDMs)[2]

Table 2: Specificity of this compound for NLRP3 over other NLR and Related Proteins

Protein TargetEffect of this compound (1 µM) on ATPase ActivityReference
NLRP3 Inhibited [5][6]
NLRP1 No effect[5][6]
NLRC4 No effect[5][6]
NOD2 No effect[5][6]
RIG-I No effect[5][6]

Table 3: Specificity of this compound in Cellular Inflammasome Activation Assays

InflammasomeActivatorEffect of this compoundReference
NLRP3 Nigericin, ATP, MSUInhibited [2]
AIM2 Cytosolic dsDNA (poly(dA:dT))No effect
NLRC4 Salmonella typhimurium infectionNo effect

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide to allow for replication and further investigation.

General Cell Culture and Reagents
  • Cell Lines: Bone marrow-derived macrophages (BMDMs) from C57BL/6 mice, THP-1 human monocytic cell line, HEK293T cells.

  • Reagents: Lipopolysaccharide (LPS), Nigericin, ATP, Monosodium Urate (MSU) crystals, poly(dA:dT), Lipofectamine 2000, Salmonella typhimurium.

NLRP3 Inflammasome Activation and Inhibition Assay
  • Cell Seeding: Seed BMDMs or PMA-differentiated THP-1 cells in 12-well plates at a density of 1 x 10^6 cells/well.

  • Priming: Prime cells with 1 µg/mL LPS for 4 hours.

  • Inhibitor Treatment: Pre-incubate the primed cells with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) or vehicle control (DMSO) for 1 hour.

  • Activation: Stimulate the cells with an NLRP3 activator:

    • Nigericin (10 µM) for 1 hour.

    • ATP (5 mM) for 30 minutes.

    • MSU crystals (150 µg/mL) for 6 hours.

  • Sample Collection: Collect the cell culture supernatants and lyse the cells.

  • Analysis: Measure IL-1β and caspase-1 p20 in the supernatants by ELISA and Western blot, respectively. Analyze cell lysates for pro-IL-1β and actin as controls.

Specificity Assays for AIM2 and NLRC4 Inflammasomes
  • AIM2 Inflammasome Activation:

    • Follow steps 1-3 from the NLRP3 protocol.

    • For activation, transfect the cells with 1 µg/mL poly(dA:dT) using Lipofectamine 2000 for 6 hours.

    • Analyze supernatants and lysates as described above.

  • NLRC4 Inflammasome Activation:

    • Seed BMDMs as described above. Priming with LPS is not required for canonical NLRC4 activation by Salmonella.

    • Pre-incubate cells with this compound or vehicle for 1 hour.

    • Infect cells with Salmonella typhimurium at a multiplicity of infection (MOI) of 10 for 1 hour.

    • Replace the medium with fresh medium containing gentamicin (100 µg/mL) to kill extracellular bacteria and incubate for an additional 1-2 hours.

    • Analyze supernatants and lysates as described above.

In Vitro ATPase Activity Assay
  • Reaction Mixture: Prepare a reaction buffer containing 20 mM HEPES (pH 7.5), 100 mM KCl, 5 mM MgCl2, 1 mM DTT, and 1 mM ATP.

  • Protein Incubation: Add purified recombinant human NLRP3, NLRP1, NLRC4, NOD2, or RIG-I protein to the reaction mixture.

  • Inhibitor Addition: Add this compound (e.g., 1 µM) or vehicle control to the respective reaction tubes.

  • Incubation: Incubate the reactions at 37°C for 1 hour.

  • Phosphate Detection: Measure the amount of inorganic phosphate (Pi) released using a malachite green-based colorimetric assay.

Biotin-CY-09 Pulldown Assay
  • Cell Lysate Preparation: Lyse HEK293T cells overexpressing Flag-tagged NLRP3 or its domains (NACHT, LRR, PYD) in a mild lysis buffer.

  • Biotin-CY-09 Incubation: Incubate the cell lysates with biotinylated this compound for 2-4 hours at 4°C with gentle rotation.

  • Streptavidin Bead Capture: Add streptavidin-coated magnetic beads to the lysates and incubate for another 1 hour at 4°C to capture the biotin-CY-09-protein complexes.

  • Washing: Wash the beads several times with lysis buffer to remove non-specific binding proteins.

  • Elution and Analysis: Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer and analyze by Western blotting using an anti-Flag antibody.

Visualizing Experimental Workflows and Logical Relationships

cluster_workflow Experimental Workflow for Specificity Testing cluster_activation Inflammasome Activation start Start cell_prep Prepare Macrophages (BMDMs or THP-1) start->cell_prep priming LPS Priming (for NLRP3 & AIM2) cell_prep->priming inhibitor Add this compound or Vehicle cell_prep->inhibitor For NLRC4 priming->inhibitor nlrp3_act NLRP3 Activators (Nigericin, ATP, MSU) inhibitor->nlrp3_act aim2_act AIM2 Activator (poly(dA:dT)) inhibitor->aim2_act nlrc4_act NLRC4 Activator (Salmonella) inhibitor->nlrc4_act analysis Analyze Supernatants & Lysates (ELISA, Western Blot) nlrp3_act->analysis aim2_act->analysis nlrc4_act->analysis conclusion Assess Specificity analysis->conclusion

Caption: Workflow for assessing this compound's inflammasome specificity.

cluster_binding This compound Direct Binding Verification lysate Cell Lysate with Flag-NLRP3 incubation1 Incubate Lysate with Biotin-CY-09 lysate->incubation1 biotin_cy09 Biotinylated this compound biotin_cy09->incubation1 incubation2 Incubate with Beads incubation1->incubation2 streptavidin_beads Streptavidin Beads streptavidin_beads->incubation2 pulldown Pulldown & Wash incubation2->pulldown analysis Elute & Western Blot for Flag-NLRP3 pulldown->analysis result Direct Binding Confirmed analysis->result

Caption: Biotin-CY-09 pulldown assay workflow.

Conclusion

The available biochemical and cellular data strongly support the high specificity of this compound for the NLRP3 inflammasome. Its mechanism of action, involving direct binding to the ATP-binding site of the NLRP3 NACHT domain and subsequent inhibition of its ATPase activity, distinguishes it from other inflammasome inhibitors. The lack of activity against other NLR family members like NLRP1 and NLRC4, as well as the AIM2 inflammasome, underscores its targeted nature. This specificity makes this compound a valuable tool for studying the role of the NLRP3 inflammasome in health and disease, and a promising lead compound for the development of targeted anti-inflammatory therapies.

References

CY-09 and its therapeutic potential in inflammatory diseases

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

The NLRP3 inflammasome, a key component of the innate immune system, has been implicated in the pathogenesis of a wide spectrum of inflammatory diseases. Its activation leads to the maturation and secretion of potent pro-inflammatory cytokines, interleukin-1β (IL-1β) and interleukin-18 (IL-18). Consequently, direct and specific inhibition of the NLRP3 inflammasome presents a highly attractive therapeutic strategy. This document provides a comprehensive technical overview of CY-09, a potent, selective, and direct small-molecule inhibitor of the NLRP3 inflammasome. We will delve into its mechanism of action, summarize its pharmacological profile, and detail its demonstrated therapeutic potential in various preclinical models of inflammatory disorders. This guide is intended to serve as a resource for researchers and drug development professionals investigating novel anti-inflammatory therapeutics.

Introduction: The NLRP3 Inflammasome

The NOD-, LRR- and pyrin domain-containing protein 3 (NLRP3) inflammasome is a multi-protein complex that plays a critical role in the innate immune response.[1] Its activation is a two-step process.[2] The first step, "priming," is typically initiated by pathogen-associated molecular patterns (PAMPs) or damage-associated molecular patterns (DAMPs), which leads to the NF-κB-mediated upregulation of NLRP3 and pro-IL-1β expression.[3][4] The second step, "activation," is triggered by a diverse range of stimuli, including ATP, crystalline structures like monosodium urate (MSU), and pore-forming toxins.[3] This leads to the assembly of the inflammasome complex, comprising NLRP3, the adaptor protein ASC, and pro-caspase-1.[5] This assembly facilitates the auto-cleavage and activation of caspase-1, which in turn cleaves pro-IL-1β and pro-IL-18 into their biologically active forms for secretion.[3][4] Dysregulation of NLRP3 activation is a known driver of numerous diseases, including cryopyrin-associated autoinflammatory syndromes (CAPS), type 2 diabetes (T2D), gout, Alzheimer's disease, and osteoarthritis.[1][6][7]

This compound: A Selective, Direct NLRP3 Inhibitor

This compound is a small-molecule inhibitor identified as a potent, selective, and direct antagonist of the NLRP3 inflammasome.[6][8] It represents a significant advancement over other reported inhibitors that often exhibit off-target effects or whose precise mechanisms are not fully understood.[6] this compound has demonstrated remarkable therapeutic efficacy in multiple mouse models of NLRP3-driven diseases and is active in human cells ex vivo.[6][8]

Mechanism of Action

This compound exerts its inhibitory effect through a direct and specific interaction with the NLRP3 protein.[6] It binds to the ATP-binding motif (Walker A motif) within the NACHT domain of NLRP3.[3] This binding directly inhibits the intrinsic ATPase activity of NLRP3, which is essential for its oligomerization and the subsequent assembly of the inflammasome complex.[6][8] By preventing NLRP3 oligomerization, this compound effectively blocks the downstream activation of caspase-1 and the maturation and release of IL-1β.[6][9] Importantly, this compound's action is specific to NLRP3; it does not inhibit the activation of other inflammasomes like AIM2 or NLRC4, nor does it affect the upstream NF-κB priming step.[6][8]

Caption: Mechanism of NLRP3 inflammasome inhibition by this compound.

Quantitative Data Summary

This compound has been characterized through various in vitro and in vivo studies, yielding key quantitative data on its potency, specificity, and pharmacokinetic profile.

Table 1: Pharmacokinetic and In Vitro Profile of this compound
ParameterValueSpecies/SystemReference
Pharmacokinetics
Half-life (t½)2.4 hMouse (C57BL/6J)[6][10]
Bioavailability (Oral)72%Mouse (C57BL/6J)[6][10]
Area Under Curve (AUC)8,232 h·ng/mLMouse (C57BL/6J)[6][10]
Binding Affinity
Dissociation Constant (Kd)500 nMPurified human NLRP3
In Vitro Efficacy
IL-1β Secretion InhibitionDose-dependent (1-10 µM)LPS-primed mouse BMDMs[8][9]
Caspase-1 Activation InhibitionDose-dependent (1-10 µM)LPS-primed mouse BMDMs[8][9]
CYP450 Inhibition (IC50)
CYP1A218.9 µMHuman liver microsomes[10]
CYP2C98.18 µMHuman liver microsomes[10]
CYP2C19>50 µMHuman liver microsomes[10]
CYP2D6>50 µMHuman liver microsomes[10]
CYP3A426.0 µMHuman liver microsomes[10]
Table 2: Summary of Preclinical Efficacy of this compound in Disease Models
Disease ModelSpeciesKey FindingsReference
Cryopyrin-Associated Autoinflammatory Syndrome (CAPS)Mouse (Nlrp3 A350VneoR)Increased body weight and survival rate (up to 48 days).[6][6]
Type 2 Diabetes (T2D)Mouse (High-Fat Diet-induced)Reversed hyperglycemia and insulin resistance; reduced hepatic steatosis.[6][6][8]
Gout / PeritonitisMouse (MSU-induced)Suppressed IL-1β production and neutrophil influx in peritoneal lavage fluid.[6][6][11]
Alzheimer's Disease (AD)Mouse (3xTg-AD)Restored cerebral glucose metabolism, reduced Aβ and tau pathology, and relieved cognitive impairment.[12][12][13]
Inflammatory PainMouse (LPS or Formalin-induced)Alleviated thermal hyperalgesia and reduced paw licking time; decreased levels of IL-1β, IL-6, and TNF-α.[11][11][14]
Osteoarthritis (OA)Mouse (DMM-induced)Protected against cartilage degradation and maintained extracellular matrix homeostasis.[7][7]
Diabetic Nephropathy (DN)Mouse (db/db)Reduced inflammation, oxidative stress, apoptosis, and fibrosis in the kidney.[15][15]
DepressionMouse (LPS-induced)Exhibited antidepressant-like effects by alleviating neuroinflammation in microglia.[16][16]

Experimental Protocols & Workflows

Detailed methodologies are crucial for the replication and extension of findings. Below are protocols for key experiments used to characterize this compound.

In Vitro NLRP3 Inflammasome Activation and Inhibition

This protocol describes the induction of NLRP3 activation in macrophages and its inhibition by this compound.

  • Cell Culture : Culture bone marrow-derived macrophages (BMDMs) from mice or PMA-differentiated THP-1 cells in complete RPMI-1640 medium.

  • Priming (Signal 1) : Prime cells with Lipopolysaccharide (LPS) (e.g., 100 ng/mL) for 3-4 hours to upregulate NLRP3 and pro-IL-1β expression.[2]

  • Inhibitor Treatment : Pre-incubate the primed cells with various concentrations of this compound (e.g., 1-10 µM) or vehicle control (DMSO) for 1 hour.[8]

  • Activation (Signal 2) : Stimulate the cells with an NLRP3 agonist such as Nigericin (e.g., 10 µM for 30 min), ATP (e.g., 1 mM for 2 h), or MSU crystals (e.g., 250 µg/mL for 6 h).[2][8][9]

  • Sample Collection : Collect the culture supernatants and cell lysates.

  • Analysis :

    • Measure secreted IL-1β in the supernatants using an ELISA kit.[12]

    • Analyze caspase-1 (p20 subunit) and IL-1β (p17 subunit) cleavage in the supernatants by Western blot.[8]

    • Analyze pro-caspase-1 and pro-IL-1β levels in cell lysates by Western blot to confirm equal priming.[1]

NLRP3 Oligomerization Assay (SDD-AGE)

This assay visualizes the high-molecular-weight oligomers of NLRP3 and ASC.

  • Cell Treatment : Prime and stimulate BMDMs as described in protocol 4.1, with or without this compound treatment.

  • Lysis : Lyse the cells in a Triton X-100-based buffer.

  • Semi-Denaturing Detergent Agarose Gel Electrophoresis (SDD-AGE) :

    • Mix cell lysates with 4x sample buffer (without β-mercaptoethanol or boiling).

    • Run the samples on a 1.5% vertical agarose gel.

  • Transfer and Immunoblotting : Transfer proteins to a nitrocellulose membrane and perform immunoblotting for NLRP3 or ASC to detect large, SDS-resistant oligomers.[6] A reduction in the high-molecular-weight bands in this compound-treated samples indicates inhibition of oligomerization.[6]

In Vivo Mouse Model of MSU-Induced Peritonitis

This model assesses the in vivo efficacy of this compound in an acute gout-like inflammation model.

  • Animal Model : Use C57BL/6J mice.[6]

  • Drug Administration : Administer this compound (formulated in 10% DMSO, 10% Solutol HS 15, and 80% saline) or vehicle control via intraperitoneal (i.p.) injection.[6]

  • Inflammation Induction : One hour after drug administration, inject MSU crystals (e.g., 1 mg in PBS) i.p. to induce peritonitis.[6]

  • Sample Collection : After 6 hours, euthanize the mice and collect peritoneal lavage fluid.

  • Analysis :

    • Centrifuge the lavage fluid to pellet the cells.

    • Measure IL-1β levels in the supernatant by ELISA.[6]

    • Count the number of neutrophils in the cell pellet using flow cytometry or microscopy to assess immune cell influx.[6]

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation (e.g., Peritonitis Model) cluster_mechanism Mechanism of Action Studies a1 Culture Macrophages (e.g., BMDMs) a2 Prime with LPS (Signal 1) a1->a2 a3 Treat with this compound or Vehicle a2->a3 a4 Stimulate with Agonist (e.g., ATP, Nigericin) a3->a4 a5 Collect Supernatant & Lysates a4->a5 a6 Analyze IL-1β/Caspase-1 (ELISA, Western Blot) a5->a6 end_point Data a6->end_point b1 Administer this compound or Vehicle to Mice b2 Induce Inflammation (i.p. MSU Injection) b1->b2 b3 Collect Peritoneal Lavage Fluid b2->b3 b4 Analyze IL-1β & Neutrophil Influx b3->b4 b4->end_point c1 Binding Assays (Biotin Pull-down, MST) c1->end_point c2 ATPase Activity Assay (Purified NLRP3) c2->end_point c3 Oligomerization Assay (SDD-AGE) c3->end_point start Start start->a1 start->b1 start->c1 start->c2 start->c3

Caption: General experimental workflow for characterizing this compound.

Conclusion and Future Directions

This compound has emerged as a well-characterized, selective, and direct inhibitor of the NLRP3 inflammasome. Its mechanism of action, centered on the inhibition of NLRP3's ATPase activity, prevents inflammasome assembly and subsequent pro-inflammatory cytokine release.[6] Extensive preclinical data robustly supports its therapeutic potential across a range of NLRP3-mediated inflammatory conditions, including autoinflammatory syndromes, metabolic disorders, and neurodegenerative diseases.[6][8][12] Its favorable pharmacokinetic profile in mice further underscores its potential as a drug candidate.[10]

Future research should focus on completing comprehensive preclinical safety and toxicology studies to enable the transition to clinical trials. Investigating the efficacy of this compound in additional chronic inflammatory disease models is also warranted. The continued study of this compound will not only advance its path toward clinical application but also serve as a valuable pharmacological tool to further dissect the complex role of the NLRP3 inflammasome in human health and disease.[6][8]

References

Unveiling CY-09: A Technical Primer on a Novel NLRP3 Inflammasome Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CY-09 has emerged as a potent and selective small molecule inhibitor of the NOD-like receptor pyrin domain-containing 3 (NLRP3) inflammasome. This technical guide provides an in-depth overview of the early research and discovery of this compound, detailing its mechanism of action, key experimental findings, and the methodologies employed in its initial characterization. The NLRP3 inflammasome is a critical component of the innate immune system, and its dysregulation is implicated in a wide range of inflammatory diseases. The discovery of this compound represents a significant advancement in the development of targeted therapeutics for these conditions.

Mechanism of Action

This compound exerts its inhibitory effect through direct interaction with the NLRP3 protein. Specifically, it binds to the ATP-binding motif within the NACHT domain of NLRP3.[1][2] This binding event competitively inhibits the ATPase activity of NLRP3, a crucial step for its activation and the subsequent assembly of the inflammasome complex. By preventing ATP hydrolysis, this compound effectively blocks the downstream signaling cascade, leading to the suppression of inflammasome activation, caspase-1 cleavage, and the release of pro-inflammatory cytokines IL-1β and IL-18.[1][2]

Signaling Pathway

The inhibitory action of this compound on the NLRP3 inflammasome pathway can be visualized as follows:

NLRP3_Pathway cluster_activation NLRP3 Activation cluster_inhibition This compound Inhibition cluster_downstream Downstream Events PAMPs/DAMPs PAMPs/DAMPs Priming Priming PAMPs/DAMPs->Priming NLRP3_inactive Inactive NLRP3 Priming->NLRP3_inactive Upregulation NLRP3_active Active NLRP3 NLRP3_inactive->NLRP3_active ATPase Activity CY_09 This compound CY_09->NLRP3_inactive Blocks ATP Binding ASC_Oligomerization ASC Oligomerization ATP ATP ATP->NLRP3_inactive Binds to NACHT domain NLRP3_active->ASC_Oligomerization Caspase1_Activation Caspase-1 Activation ASC_Oligomerization->Caspase1_Activation IL1b_Secretion IL-1β Secretion Caspase1_Activation->IL1b_Secretion in_vivo_workflow cluster_animal_prep Animal Preparation cluster_treatment Treatment cluster_data_collection Data Collection cluster_analysis Analysis Animal_Model C57BL/6 Mice Treatment_Admin Administer this compound (i.p.) or Vehicle Animal_Model->Treatment_Admin Inflammation_Induction Induce Peritonitis (MSU, i.p.) Treatment_Admin->Inflammation_Induction Euthanasia Euthanize Mice (6 hours post-induction) Inflammation_Induction->Euthanasia Sample_Collection Collect Blood and Peritoneal Lavage Euthanasia->Sample_Collection ELISA_Analysis Measure IL-1β by ELISA (Serum and Lavage) Sample_Collection->ELISA_Analysis FACS_Analysis Quantify Neutrophil Influx by Flow Cytometry Sample_Collection->FACS_Analysis

References

The Potential of CY-09 in Preclinical Gout Models: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Gout is a debilitating inflammatory arthritis characterized by the deposition of monosodium urate (MSU) crystals in joints, which triggers a potent inflammatory response. A key driver of this inflammation is the activation of the NOD-like receptor family, pyrin domain-containing 3 (NLRP3) inflammasome. This multi-protein complex, upon sensing MSU crystals, initiates a signaling cascade leading to the maturation and secretion of the pro-inflammatory cytokine interleukin-1β (IL-1β), a central mediator of acute gout flares. Consequently, direct inhibition of the NLRP3 inflammasome presents a highly promising therapeutic strategy. This technical guide focuses on CY-09, a selective, direct, small-molecule inhibitor of NLRP3, and summarizes its mechanism of action and efficacy demonstrated in preclinical models relevant to gout.

Introduction to Gout and the NLRP3 Inflammasome

Gout is precipitated by hyperuricemia, a condition of elevated uric acid levels in the blood, leading to the formation of MSU crystals.[1] These crystals act as a danger signal, recognized by innate immune cells, primarily macrophages, within the joint.[2] This recognition triggers the assembly and activation of the NLRP3 inflammasome.[2]

The activation is a two-step process:

  • Priming (Signal 1): Often initiated by signals like lipopolysaccharide (LPS), this step involves the transcriptional upregulation of NLRP3 and pro-IL-1β via the NF-κB pathway.[3]

  • Activation (Signal 2): MSU crystals provide the second signal, leading to the oligomerization of NLRP3, recruitment of the adaptor protein ASC (Apoptosis-associated speck-like protein containing a CARD), and subsequent auto-cleavage and activation of pro-caspase-1 into its active form, caspase-1.[2][4]

Activated caspase-1 then cleaves pro-IL-1β and pro-IL-18 into their mature, biologically active forms, which are secreted from the cell.[2] IL-1β, in particular, orchestrates the inflammatory cascade in gout, recruiting neutrophils and other immune cells to the joint, causing intense pain, swelling, and redness.[5] Given this central role, targeting the NLRP3 inflammasome directly offers a specific and upstream approach to mitigating gouty inflammation.

This compound: A Direct Inhibitor of NLRP3

This compound is a small-molecule compound identified as a selective and direct inhibitor of the NLRP3 inflammasome.[1] Unlike other compounds that may have multiple biological activities, this compound's primary mechanism is the direct targeting of the NLRP3 protein itself.[1]

Mechanism of Action

Preclinical studies have elucidated a precise mechanism for this compound:

  • Direct Binding: this compound directly binds to the Walker A motif, an ATP-binding site, located within the central NACHT domain of the NLRP3 protein.[1][3] The binding affinity (Kd) has been measured at approximately 500 nM.[6]

  • Inhibition of ATPase Activity: The NACHT domain of NLRP3 possesses essential ATPase activity required for its conformational changes and subsequent oligomerization.[2] By binding to the ATP-binding site, this compound directly inhibits this ATPase activity.[1][2]

  • Suppression of Inflammasome Assembly: The inhibition of ATPase activity prevents the self-oligomerization of NLRP3. This blockade is a critical upstream step that prevents the recruitment of the ASC adaptor protein and pro-caspase-1, thereby halting the assembly of the functional inflammasome complex.[1][7]

This targeted action effectively stops the downstream activation of caspase-1 and the maturation and secretion of IL-1β.[7] Importantly, this compound specifically inhibits NLRP3 inflammasome activation without affecting the initial priming step of pro-IL-1β and NLRP3 transcription.[7]

CY09_Mechanism_of_Action Figure 1: Mechanism of Action of this compound on the NLRP3 Inflammasome Pathway cluster_cell Macrophage MSU MSU Crystals NLRP3_inactive NLRP3 (Inactive) MSU->NLRP3_inactive Activates ATP_site ATP-binding site (NACHT Domain) NLRP3_inactive->ATP_site NLRP3_active NLRP3 Oligomerization NLRP3_inactive->NLRP3_active ATP Hydrolysis CY09 This compound CY09->ATP_site Binds & Inhibits ASC ASC NLRP3_active->ASC Casp1 Pro-Caspase-1 ASC->Casp1 Inflammasome Assembled Inflammasome Casp1_active Active Caspase-1 Inflammasome->Casp1_active Cleavage IL1B Mature IL-1β Casp1_active->IL1B Cleavage ProIL1B Pro-IL-1β Inflammation Inflammation (Gout Flare) IL1B->Inflammation

Figure 1: Mechanism of Action of this compound on the NLRP3 Inflammasome Pathway

Preclinical Efficacy in Gout-Relevant Models

The therapeutic potential of this compound has been evaluated in various in vitro and in vivo models that recapitulate key aspects of gouty inflammation.

In Vitro Inhibition of Inflammasome Activation

In studies using lipopolysaccharide (LPS)-primed bone marrow-derived macrophages (BMDMs), this compound demonstrated a potent and dose-dependent inhibitory effect on NLRP3 activation triggered by MSU crystals.[2]

Model Stimulant Concentration of this compound Effect Reference
LPS-Primed Mouse BMDMsMSU Crystals1-10 µMDose-dependent inhibition of Caspase-1 activation and IL-1β secretion[2]
LPS-Primed Mouse BMDMsNigericin1-10 µMDose-dependent inhibition of Caspase-1 activation and IL-1β secretion[2]
LPS-Primed Mouse BMDMsATP1-10 µMDose-dependent inhibition of Caspase-1 activation and IL-1β secretion[2]

Table 1: Summary of In Vitro Efficacy of this compound

In Vivo Efficacy in an MSU-Induced Peritonitis Model

An MSU-induced peritonitis model in mice is a well-established system for studying acute gouty inflammation in vivo. In this model, this compound demonstrated significant therapeutic effects.[5]

Model Parameter Measured Treatment Result Reference
MSU-Induced Peritonitis in C57BL/6J MiceIL-1β in SerumThis compound (40 mg/kg)Significant reduction vs. vehicle (P < 0.001)[5]
MSU-Induced Peritonitis in C57BL/6J MiceIL-1β in Peritoneal LavageThis compound (40 mg/kg)Significant reduction vs. vehicle (P < 0.001)[5]
MSU-Induced Peritonitis in C57BL/6J MiceNeutrophil Influx (Peritoneal Cavity)This compound (40 mg/kg)Significant reduction vs. vehicle (P < 0.001)[5]

Table 2: Summary of In Vivo Efficacy of this compound in an MSU-Induced Peritonitis Model

These results show that systemic administration of this compound can effectively block MSU-induced IL-1β production and the subsequent recruitment of neutrophils, which are hallmarks of an acute gout attack.[5]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of these preclinical findings. The protocols below are based on the study by Jiang et al. (2017).

In Vitro NLRP3 Inflammasome Activation Assay
  • Cell Culture: Bone marrow-derived macrophages (BMDMs) are harvested from the femurs and tibias of C57BL/6J mice and cultured for 7 days in DMEM supplemented with 10% FBS, penicillin-streptomycin, and 20% L929 cell-conditioned medium as a source of M-CSF.

  • Priming: BMDMs are seeded in 24-well plates and primed with 500 ng/mL of lipopolysaccharide (LPS) for 4 hours to upregulate pro-IL-1β and NLRP3 expression.

  • Inhibition: Cells are pre-treated with various concentrations of this compound (e.g., 1, 5, 10 µM) or vehicle (DMSO) for 30 minutes.

  • Activation: The NLRP3 inflammasome is activated by adding MSU crystals (200 µg/mL) for 6 hours.

  • Analysis:

    • IL-1β Measurement: Supernatants are collected, and the concentration of mature IL-1β is quantified using an enzyme-linked immunosorbent assay (ELISA) kit according to the manufacturer's instructions.

    • Caspase-1 Activation: Supernatants are precipitated with methanol/chloroform. Cell lysates and precipitated supernatants are analyzed by Western blot using antibodies against the p20 subunit of activated caspase-1.

In Vivo MSU-Induced Peritonitis Model
  • Animals: 8-10 week old male C57BL/6J mice are used.

  • Treatment: Mice are administered this compound (e.g., 40 mg/kg) or an equivalent volume of vehicle control via intraperitoneal (i.p.) or oral (p.o.) route.

  • Induction of Peritonitis: One hour after treatment, mice are injected intraperitoneally with 1 mg of MSU crystals suspended in sterile PBS.

  • Sample Collection: After 6 hours, mice are euthanized.

    • Peritoneal Lavage: The peritoneal cavity is washed with 5 mL of ice-cold PBS. The collected peritoneal fluid is centrifuged to separate cells from the supernatant.

    • Blood Collection: Blood is collected via cardiac puncture, and serum is prepared for cytokine analysis.

  • Analysis:

    • Cytokine Quantification: IL-1β levels in the peritoneal lavage fluid supernatant and serum are measured by ELISA.

    • Neutrophil Count: The cell pellet from the peritoneal lavage is resuspended, and total cells are counted. Cells are then stained with fluorescently-labeled antibodies against Ly6G and CD11b and analyzed by flow cytometry to quantify the number of neutrophils recruited to the peritoneal cavity.

Experimental_Workflow Figure 2: Experimental Workflow for In Vivo MSU-Induced Peritonitis Model start Start: 8-10 week old C57BL/6J Mice treatment Treatment Administration (i.p. or p.o.) - Group 1: Vehicle - Group 2: this compound (40 mg/kg) start->treatment wait1 Wait 1 Hour treatment->wait1 induction Induction of Peritonitis: Intraperitoneal (i.p.) injection of MSU Crystals (1 mg/mouse) wait1->induction wait2 Incubate for 6 Hours induction->wait2 euthanasia Euthanasia & Sample Collection wait2->euthanasia collection 1. Peritoneal Lavage 2. Blood Collection (Cardiac Puncture) euthanasia->collection analysis Analysis collection->analysis elisa ELISA: - IL-1β in Peritoneal Fluid - IL-1β in Serum analysis->elisa facs Flow Cytometry: Quantify Ly6G+ CD11b+ Neutrophils in Peritoneal Lavage analysis->facs end End elisa->end facs->end

Figure 2: Experimental Workflow for In Vivo MSU-Induced Peritonitis Model

Conclusion and Future Directions

The preclinical data strongly support the potential of this compound as a therapeutic agent for gout. Its specific and direct mechanism of action—inhibiting NLRP3 ATPase activity—positions it as a promising candidate for selectively targeting the origin of gouty inflammation.[1] The in vivo efficacy in an MSU-induced inflammation model further validates its therapeutic potential.[5]

Future preclinical research should focus on:

  • Chronic Gout Models: Evaluating the efficacy of this compound in models that replicate the chronic and tophaceous stages of gout to assess its impact on joint damage and crystal resolution.

  • Pharmacokinetics and Pharmacodynamics (PK/PD): Further characterizing the PK/PD profile of this compound to optimize dosing regimens for sustained NLRP3 inhibition.

  • Safety and Toxicology: Conducting comprehensive safety and toxicology studies to establish a favorable therapeutic window for clinical development.

References

CY-09: A Technical Guide for Investigating Diabetic Nephropathy

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Diabetic nephropathy (DN), a major microvascular complication of diabetes mellitus, is the leading cause of end-stage renal disease worldwide.[1] The pathogenesis of DN is complex, involving metabolic and hemodynamic factors that trigger chronic low-grade inflammation, oxidative stress, and fibrosis within the kidney.[2][3] A key player in this inflammatory cascade is the NOD-, LRR- and pyrin domain-containing protein 3 (NLRP3) inflammasome.[4] Activation of the NLRP3 inflammasome in renal cells leads to the production of potent pro-inflammatory cytokines, IL-1β and IL-18, driving tissue injury and disease progression.[3][4][5]

CY-09 has emerged as a selective and direct inhibitor of the NLRP3 inflammasome, making it a valuable research tool for elucidating the role of this pathway in diabetic nephropathy and for evaluating NLRP3 inhibition as a therapeutic strategy.[4][6][7] This guide provides a comprehensive overview of this compound, its mechanism of action, preclinical data in DN models, and detailed experimental protocols.

Core Compound Profile: this compound

This compound is a small molecule inhibitor specifically targeting the NLRP3 protein.[7][8] Its chemical and physical properties are summarized below.

PropertyValueReference
Molecular Weight 423.43 g/mol [9]
Formula C₁₉H₁₂F₃NO₃S₂[9]
CAS Number 1073612-91-5[9]
Purity ≥98%[9]
Solubility Soluble to 20 mM in DMSO with gentle warming[9]
Binding Affinity (Kd) 500 nM for NLRP3[9]

Mechanism of Action: NLRP3 Inflammasome Inhibition

The NLRP3 inflammasome is a multi-protein complex that acts as a sensor for cellular stress signals prevalent in the diabetic kidney, such as hyperglycemia and reactive oxygen species (ROS).[3][4]

Activation Pathway in Diabetic Nephropathy:

  • Priming (Signal 1): Pro-inflammatory stimuli, often mediated by pathways like NF-κB, lead to the upregulation of NLRP3 and pro-IL-1β expression.[10]

  • Activation (Signal 2): Danger signals associated with diabetes, such as high glucose, ATP, and ROS, trigger the assembly of the inflammasome.

  • Assembly & Activation: The NLRP3 protein oligomerizes and recruits the adaptor protein ASC (apoptosis-associated speck-like protein containing a CARD) and pro-caspase-1. This proximity induces the auto-cleavage and activation of caspase-1.

  • Cytokine Maturation: Active caspase-1 cleaves the inactive precursors pro-IL-1β and pro-IL-18 into their mature, biologically active forms.

  • Inflammatory Cascade: The release of IL-1β and IL-18 promotes a robust inflammatory response, leading to podocyte injury, apoptosis, renal fibrosis, and the progression of DN.[4][11][12]

Inhibition by this compound: this compound is a direct inhibitor of NLRP3. It specifically binds to the ATP-binding motif (Walker A motif) within the central NACHT domain of the NLRP3 protein.[6][7][13] This action blocks the intrinsic ATPase activity of NLRP3, which is a critical step required for its oligomerization and the subsequent assembly and activation of the inflammasome complex.[6][7] By preventing inflammasome assembly, this compound effectively halts the activation of caspase-1 and the maturation and release of IL-1β and IL-18.[4][6]

G cluster_0 Diabetic Milieu cluster_1 NLRP3 Inflammasome Pathway cluster_2 Pathological Outcomes in DN Hyperglycemia Hyperglycemia NLRP3_inactive NLRP3 (Inactive) Hyperglycemia->NLRP3_inactive ROS Reactive Oxygen Species (ROS) ROS->NLRP3_inactive NLRP3_active NLRP3 Oligomerization & Assembly NLRP3_inactive->NLRP3_active ATPase Activity Casp1 Active Caspase-1 NLRP3_active->Casp1 recruits ASC & Pro-Caspase-1 ASC ASC Adaptor ProCasp1 Pro-Caspase-1 IL1b Mature IL-1β / IL-18 Casp1->IL1b cleaves ProIL1b Pro-IL-1β / Pro-IL-18 Inflammation Inflammation IL1b->Inflammation Apoptosis Podocyte Apoptosis Inflammation->Apoptosis Fibrosis Renal Fibrosis Inflammation->Fibrosis CY09 This compound CY09->NLRP3_active Inhibits ATPase Activity & Assembly

This compound inhibits the NLRP3 inflammasome pathway.

Preclinical Evidence in Diabetic Nephropathy Models

Studies utilizing both in vivo and in vitro models of diabetic nephropathy have demonstrated the efficacy of this compound in mitigating key pathological features of the disease.

In Vivo Data

In the db/db mouse model, a well-established model for type 2 diabetes and nephropathy, this compound treatment provided significant renal protection.[4][11] The compound was shown to reduce inflammation, oxidative stress, apoptosis, and fibrosis.[1][4]

Parameter AssessedModelKey Findings with this compound TreatmentReference
Renal Pathology db/db miceAmeliorated hyperglycemia-induced kidney damage as assessed by HE staining.[4][11]
Inflammation db/db miceReduced expression of NLRP3, Caspase-1, IL-1β, and IL-18.[4][11]
Apoptosis db/db miceDecreased the level of apoptosis in renal tissue, measured by TUNEL staining.[1][4][11]
Renal Fibrosis db/db miceReduced the expression of fibrosis-related proteins.[4][11]
Metabolic Parameters HFD-fed miceReversed hyperglycemia and insulin resistance by inhibiting NLRP3-dependent inflammation.[7][8]
In Vitro Data

In vitro experiments using renal cells cultured in high-glucose conditions corroborate the in vivo findings, confirming the direct inhibitory effect of this compound on the NLRP3 inflammasome.

Parameter AssessedModelKey Findings with this compound TreatmentReference
NLRP3 Activation LPS-primed BMDMsDose-dependently inhibited ATP, MSU, and nigericin-induced Caspase-1 activation and IL-1β secretion (1-10 µM).[6][13]
Inflammasome Assembly HEK-293T cellsInhibited the interaction and oligomerization of NLRP3 proteins. Suppressed nigericin-induced ASC oligomerization.[6][14]
Cytokine Production High-glucose treated renal cellsReduced levels of Caspase-1, IL-1β, and IL-18 in a dose-dependent manner.[1][4][11]
Apoptosis High-glucose treated renal cellsReduced apoptosis in a dose-dependent manner.[1][4][11]

Experimental Protocols

The following protocols provide a methodological framework for investigating the effects of this compound in the context of diabetic nephropathy.

In Vivo Diabetic Nephropathy Model (db/db Mice)

This protocol outlines the use of this compound in a genetic model of type 2 diabetic nephropathy.

G cluster_workflow In Vivo Experimental Workflow cluster_analysis Tissue & Blood Analysis start Start: Acquire db/db mice and control (db/m) mice grouping Group Allocation: 1. Control (db/m) 2. Diabetic (db/db) 3. Diabetic + this compound start->grouping treatment Treatment Phase: Administer this compound (e.g., 2.5 mg/kg, daily) or vehicle for 6-8 weeks grouping->treatment monitoring Monitoring: Weekly checks of body weight, blood glucose, and urine albumin treatment->monitoring endpoint Endpoint Analysis: Sacrifice mice, collect blood and kidney tissue monitoring->endpoint histology Histology (HE Staining) Assess renal pathology endpoint->histology protein Western Blot / ELISA Measure NLRP3, IL-1β, Caspase-1, Fibrosis markers endpoint->protein mrna RT-PCR Quantify gene expression of inflammatory/fibrotic markers endpoint->mrna apoptosis TUNEL Staining Detect apoptotic cells endpoint->apoptosis

Workflow for in vivo evaluation of this compound.

Methodology Details:

  • Animal Model: Male db/db mice (a model of type 2 diabetes) and their non-diabetic littermates (db/m) are typically used, starting at an age of 8-10 weeks.[4]

  • This compound Administration: this compound can be administered via oral gavage or intraperitoneal injection. A previously reported effective dose is 2.5 mg/kg, administered daily for several weeks.[15] A vehicle control (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline) should be administered to the control and untreated diabetic groups.[6]

  • Assessment of Renal Injury and Function:

    • Histology: Kidneys are fixed in 4% paraformaldehyde, embedded in paraffin, and sectioned. Hematoxylin and Eosin (HE) staining is used to assess general renal pathological damage.[1][4]

    • Immunofluorescence/Immunohistochemistry: Used to detect the localization and expression of proteins such as NLRP3, fibronectin, and collagen IV.[1][4]

    • Apoptosis Detection: Terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) staining is performed on kidney sections to identify and quantify apoptotic cells.[1][4]

  • Molecular Analysis:

    • Western Blot (WB): Kidney tissue lysates are used to quantify the protein levels of NLRP3, cleaved Caspase-1, IL-1β, and markers of fibrosis (e.g., TGF-β1, fibronectin).[1][4]

    • Real-Time PCR (RT-PCR): RNA is extracted from kidney tissue to measure the mRNA expression levels of inflammatory and fibrotic genes.[1][4]

    • ELISA: Serum or tissue homogenates can be analyzed to quantify levels of cytokines like IL-1β and TNF-α.[15]

In Vitro High-Glucose Model

This protocol is for assessing the direct effects of this compound on renal cells under hyperglycemic conditions.

Methodology Details:

  • Cell Culture: Appropriate renal cell lines, such as human or mouse podocytes, mesangial cells, or proximal tubular epithelial cells, are cultured.

  • Experimental Conditions: Cells are typically cultured in a basal medium (e.g., 5 mM glucose) and compared to cells exposed to high glucose (e.g., 25-30 mM glucose) for 24-72 hours to mimic the diabetic state.[16] An osmotic control (e.g., mannitol) should be included.

  • This compound Treatment: Cells are pre-treated with various concentrations of this compound (e.g., 1 µM, 5 µM, 10 µM) for a short period (e.g., 1-2 hours) before or during high-glucose stimulation.[6]

  • Inflammasome Activation (Optional): For non-renal immune cells like Bone Marrow-Derived Macrophages (BMDMs), a two-step activation is standard. First, prime with Lipopolysaccharide (LPS) (1 µg/mL for 4 hours), then stimulate with an activator like ATP (5 mM) or nigericin (10 µM) in the presence of this compound.[6][13]

  • Analysis:

    • Western Blot: Cell lysates are analyzed for NLRP3, pro-caspase-1, cleaved caspase-1, and other target proteins. Supernatants can be concentrated to detect secreted cleaved caspase-1 and IL-1β.

    • ELISA: Cell culture supernatants are used to quantify the concentration of secreted IL-1β and IL-18.

    • ASC Oligomerization Assay: This specialized Western blot detects the formation of high-molecular-weight ASC specks, a hallmark of inflammasome activation.[6][14]

Pharmacokinetics and Safety Profile

This compound exhibits favorable pharmacokinetic properties and a good safety profile in preclinical studies, supporting its use as a research tool.

ParameterValueSpeciesReference
Bioavailability (Oral) 72%Mouse[8]
Half-life (t½) 2.4 hoursMouse[8]
Metabolic Stability Half-life >145 minHuman & Mouse Liver Microsomes[8]
CYP450 Inhibition (IC₅₀) 1A2: 18.9 µM2C9: 8.18 µM2C19: >50 µM2D6: >50 µM3A4: 26.0 µMIn vitro[8]
hERG Activity No activity detected at 10 µMIn vitro[9]

The data indicate good oral bioavailability and metabolic stability with a low risk of drug-drug interactions mediated by major CYP450 enzymes.[8]

G cluster_drivers Key Pathogenic Drivers in DN cluster_consequences Clinical Manifestations DN Diabetic Nephropathy (DN) Hyperglycemia Hyperglycemia Inflammation Inflammation (NLRP3 Pathway) Fibrosis Fibrosis Apoptosis Cell Apoptosis Hyperglycemia->Inflammation PodocyteInjury Podocyte Injury Inflammation->PodocyteInjury Fibrosis->PodocyteInjury Apoptosis->PodocyteInjury Proteinuria Proteinuria PodocyteInjury->Proteinuria ESRD End-Stage Renal Disease Proteinuria->ESRD CY09 This compound (Research Tool) CY09->Inflammation Inhibits

Logical relationship of this compound's intervention.

Conclusion and Future Directions

This compound is a potent and specific research tool for investigating the role of the NLRP3 inflammasome in diabetic nephropathy. Its direct mechanism of action and favorable preclinical profile allow for clear interpretation of experimental results.[4][7] Studies using this compound have solidified the understanding that NLRP3-mediated inflammation is a critical driver of renal injury in diabetes, contributing to fibrosis, apoptosis, and the overall progression of the disease.[4][11]

For drug development professionals and researchers, this compound serves as a benchmark compound for evaluating the therapeutic potential of NLRP3 inhibition. Future research could focus on:

  • Investigating the long-term efficacy and safety of NLRP3 inhibition in more advanced models of chronic kidney disease.

  • Exploring the role of the NLRP3 inflammasome in specific renal cell types, such as podocytes and tubular epithelial cells, in the context of DN.[12][17]

  • Evaluating this compound in combination with current standard-of-care treatments for diabetic nephropathy to assess potential synergistic effects.

References

The Role of CY-09 in Mitigating Osteoarthritis Pathogenesis Through NLRP3 Inflammasome Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Osteoarthritis (OA) is a prevalent degenerative joint disease characterized by cartilage degradation, synovial inflammation, and subchondral bone sclerosis. Emerging evidence highlights the critical role of inflammation in OA pathogenesis, with the NLRP3 inflammasome emerging as a key mediator of chondrocyte pyroptosis and inflammatory responses. This technical guide delves into the mechanism of action of CY-09, a selective inhibitor of the NLRP3 inflammasome, in attenuating the progression of osteoarthritis. We will explore the effects of this compound on extracellular matrix (ECM) homeostasis, inflammatory regulation in chondrocytes, and its protective effects in in-vivo models of OA. This document provides a comprehensive overview of the experimental data, detailed protocols, and the underlying signaling pathways, offering valuable insights for researchers and professionals in the field of osteoarthritis drug development.

Introduction

Osteoarthritis, traditionally viewed as a "wear and tear" disease, is now understood to have a significant inflammatory component driving its progression.[1] Chronic low-grade inflammation within the joint, mediated by pro-inflammatory cytokines, contributes to the catabolic environment that leads to cartilage breakdown.[1] A key player in this inflammatory cascade is the NLRP3 inflammasome, a multi-protein complex that, upon activation, triggers the maturation of pro-inflammatory cytokines IL-1β and IL-18, and induces a form of programmed cell death known as pyroptosis.[2][3] Studies have shown that the expression of NLRP3 is stimulated in osteoarthritic cartilage.[2]

This compound has been identified as a direct and selective inhibitor of the NLRP3 inflammasome.[1][2] By targeting the ATP-binding motif of the NLRP3 NACHT domain, this compound effectively blocks inflammasome activation.[1] This guide summarizes the key findings on the therapeutic potential of this compound in osteoarthritis, focusing on its ability to protect chondrocytes and mitigate disease progression.

Quantitative Data Summary

The following tables summarize the key quantitative findings from in vitro and in vivo studies investigating the effects of this compound on osteoarthritis.

Table 1: In Vitro Effects of this compound on TNF-α-Treated Chondrocytes

ParameterControlTNF-αTNF-α + this compoundUnit
NLRP3 ExpressionBaselineIncreasedReducedRelative Expression
Cleaved Caspase-1BaselineIncreasedReducedRelative Level
IL-1β ProductionBaselineIncreasedReducedpg/mL
GSDMD-N ExpressionBaselineIncreasedReducedRelative Level
MMP-13 ExpressionBaselineIncreasedReducedRelative Expression
Collagen II ExpressionBaselineDecreasedIncreasedRelative Expression
Aggrecan ExpressionBaselineDecreasedIncreasedRelative Expression

Table 2: In Vivo Effects of this compound in a DMM-Induced Osteoarthritis Model

ParameterShamDMMDMM + this compoundUnit
OARSI ScoreLowHighReducedScore
Cartilage DegradationMinimalSevereAttenuatedHistological Grade
SynovitisMinimalSevereReducedHistological Score
NLRP3 ExpressionLowHighReducedImmunohistochemistry
Cleaved Caspase-1LowHighReducedImmunohistochemistry

Experimental Protocols

In Vitro Studies: TNF-α-Induced Chondrocyte Inflammation
  • Cell Culture: Primary chondrocytes are isolated from articular cartilage and cultured in a suitable medium (e.g., DMEM/F12 supplemented with FBS and antibiotics).

  • Inflammation Induction: Chondrocytes are stimulated with recombinant human TNF-α (e.g., 10 ng/mL) to induce an inflammatory response and mimic OA conditions.

  • This compound Treatment: A separate group of TNF-α-stimulated chondrocytes is co-treated with this compound at a predetermined optimal concentration.

  • Gene Expression Analysis (qPCR): RNA is extracted from chondrocytes, reverse-transcribed to cDNA, and quantitative PCR is performed to measure the relative expression levels of genes such as NLRP3, MMP13, COL2A2 (Collagen II), and ACAN (Aggrecan).

  • Protein Analysis (Western Blot): Protein lysates are collected to determine the levels of key proteins in the NLRP3 inflammasome pathway, including NLRP3, cleaved Caspase-1, and the N-terminal fragment of Gasdermin D (GSDMD-N).

  • Cytokine Measurement (ELISA): The concentration of secreted IL-1β in the cell culture supernatant is quantified using an enzyme-linked immunosorbent assay (ELISA) kit.

In Vivo Studies: Destabilization of the Medial Meniscus (DMM) Model
  • Animal Model: A surgically induced model of osteoarthritis is created in mice or rats by destabilizing the medial meniscus (DMM) of the knee joint. A sham operation is performed on the control group.

  • This compound Administration: Following surgery, the treatment group receives regular administration of this compound (e.g., via intraperitoneal injection) for a specified duration (e.g., 8 weeks).

  • Histological Analysis: At the end of the study period, the knee joints are harvested, fixed, decalcified, and embedded in paraffin. Sections are stained with Safranin O and Fast Green to visualize cartilage integrity and proteoglycan content. The severity of osteoarthritis is graded using a standardized scoring system (e.g., OARSI score).

  • Immunohistochemistry: Joint sections are stained with antibodies against NLRP3 and cleaved Caspase-1 to assess the activation of the inflammasome in the cartilage and synovium.

Signaling Pathways and Experimental Workflows

This compound Inhibition of NLRP3 Inflammasome-Mediated Pyroptosis in Chondrocytes

The following diagram illustrates the signaling pathway by which this compound inhibits NLRP3 inflammasome activation and subsequent pyroptosis in chondrocytes.

G cluster_0 Chondrocyte cluster_1 NLRP3 Inflammasome Assembly TNFa TNF-α TNFR TNFR TNFa->TNFR NFkB NF-κB Activation TNFR->NFkB NLRP3_gene NLRP3 Gene Transcription NFkB->NLRP3_gene NLRP3_protein Pro-NLRP3 NLRP3_gene->NLRP3_protein Casp1 Cleaved Caspase-1 NLRP3_protein->Casp1 Assembly ASC ASC ASC->Casp1 Assembly Pro_Casp1 Pro-Caspase-1 Pro_Casp1->Casp1 Assembly IL1b IL-1β (Secretion) Casp1->IL1b Cleavage GSDMD_N GSDMD-N (Pore Formation) Casp1->GSDMD_N Cleavage Pro_IL1b Pro-IL-1β Pro_IL1b->IL1b GSDMD Gasdermin D (GSDMD) GSDMD->GSDMD_N Pyroptosis Pyroptosis & ECM Degradation GSDMD_N->Pyroptosis CY09 This compound CY09->NLRP3_protein Inhibits Assembly CY09->ASC Inhibits Assembly CY09->Pro_Casp1 Inhibits Assembly

Caption: this compound inhibits NLRP3 inflammasome assembly, preventing pyroptosis.

Experimental Workflow for In Vivo Assessment of this compound

This diagram outlines the key steps in the in vivo evaluation of this compound's efficacy in a surgically induced osteoarthritis model.

G start Start dmm_surgery DMM Surgery (OA Induction) start->dmm_surgery sham_surgery Sham Surgery (Control) start->sham_surgery animal_groups Animal Grouping (Sham, DMM, DMM+this compound) dmm_surgery->animal_groups sham_surgery->animal_groups treatment This compound Administration animal_groups->treatment monitoring Post-operative Monitoring (8 weeks) treatment->monitoring harvest Joint Tissue Harvesting monitoring->harvest histology Histological Analysis (Safranin O Staining) harvest->histology ihc Immunohistochemistry (NLRP3, Caspase-1) harvest->ihc oarsi OARSI Scoring histology->oarsi data_analysis Data Analysis oarsi->data_analysis ihc->data_analysis end End data_analysis->end

Caption: Workflow for in vivo evaluation of this compound in a DMM OA model.

Conclusion

The available evidence strongly indicates that this compound, as a selective inhibitor of the NLRP3 inflammasome, holds significant promise as a disease-modifying drug for osteoarthritis.[2][4] By targeting a key inflammatory pathway, this compound effectively reduces chondrocyte pyroptosis, preserves the extracellular matrix, and attenuates the progression of osteoarthritis in preclinical models.[2] The data and protocols presented in this guide provide a solid foundation for further research and development of this compound and other NLRP3 inflammasome inhibitors as a novel therapeutic strategy for osteoarthritis.

References

Methodological & Application

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the in vivo use of CY-09, a selective and direct inhibitor of the NLRP3 inflammasome, in various mouse models of inflammatory diseases. The protocols outlined below are based on published research and are intended to serve as a starting point for investigators.

Mechanism of Action

This compound is a small molecule inhibitor that directly targets the NLRP3 inflammasome, a key component of the innate immune system involved in the pathogenesis of numerous inflammatory disorders. This compound binds to the ATP-binding motif within the NACHT domain of NLRP3, thereby inhibiting its ATPase activity.[1][2] This prevents the assembly and activation of the NLRP3 inflammasome, leading to the suppression of downstream inflammatory signaling, including the maturation and secretion of pro-inflammatory cytokines IL-1β and IL-18.[3][4]

cluster_0 NLRP3 Inflammasome Activation cluster_1 Inhibition by this compound PAMPs_DAMPs PAMPs/DAMPs NLRP3 NLRP3 PAMPs_DAMPs->NLRP3 Activates ASC ASC NLRP3->ASC Recruits Pro_Casp1 Pro-Caspase-1 ASC->Pro_Casp1 Recruits Casp1 Active Caspase-1 Pro_Casp1->Casp1 Cleavage Pro_IL1b Pro-IL-1β Casp1->Pro_IL1b Cleaves IL1b Mature IL-1β (Secretion) Pro_IL1b->IL1b Inflammation Inflammation IL1b->Inflammation CY09 This compound CY09->NLRP3 Binds to NACHT domain Inhibits ATPase activity

Figure 1: Mechanism of this compound Inhibition of the NLRP3 Inflammasome Pathway.

Pharmacokinetics

In C57BL/6J mice, this compound has demonstrated favorable pharmacokinetic properties. Following a single intravenous (IV) or oral (p.o.) administration, it exhibits a half-life of approximately 2.4 hours and an oral bioavailability of 72%.[1][5]

Recommended In Vivo Dosages and Protocols

The following tables summarize the recommended dosages and provide detailed protocols for the use of this compound in various mouse models.

Table 1: Summary of Recommended In Vivo Dosages of this compound
Mouse ModelDosageAdministration RouteReference(s)
Monosodium Urate (MSU)-Induced Peritonitis40 mg/kgIntraperitoneal (i.p.)[4][5]
Cryopyrin-Associated Periodic Syndromes (CAPS)40 mg/kgIntraperitoneal (i.p.)[6]
Type 2 Diabetes (High-Fat Diet-Induced)Not explicitly stated in mg/kgIntraperitoneal (i.p.)[4]
Alzheimer's Disease (3xTg-AD)2.5 mg/kg, daily for 6 weeksIntraperitoneal (i.p.)[7]
Osteoarthritis (DMM-Induced)Not explicitly stated in mg/kgIntraperitoneal (i.p.)[8]
Inflammatory Pain (LPS-Induced)5 mg/kgIntraperitoneal (i.p.)[9][10]

Detailed Experimental Protocols

Monosodium Urate (MSU)-Induced Peritonitis

This model is used to study gout-related inflammation.

Materials:

  • This compound

  • Vehicle solution (e.g., 10% DMSO, 10% Solutol HS 15, 80% Saline[4] or 10% DMSO, 90% Corn Oil[3])

  • Monosodium Urate (MSU) crystals

  • Sterile Phosphate-Buffered Saline (PBS)

  • C57BL/6J mice

Protocol:

  • Preparation of this compound Solution:

    • Dissolve this compound in the chosen vehicle to the desired concentration for a 40 mg/kg dosage. Ensure the solution is homogenous. It is recommended to prepare the working solution fresh on the day of use.[3]

  • Animal Dosing:

    • Administer 40 mg/kg of the this compound solution or vehicle control to mice via intraperitoneal (i.p.) injection.

  • Induction of Peritonitis:

    • 30 minutes after this compound or vehicle administration, induce peritonitis by i.p. injection of MSU crystals (e.g., 1 mg/mouse) suspended in sterile PBS.[4][11]

  • Outcome Assessment:

    • After a set time point (e.g., 6 hours), euthanize the mice.[11]

    • Collect peritoneal lavage fluid by injecting and retrieving a known volume of cold PBS.

    • Analyze the lavage fluid for inflammatory markers such as IL-1β levels by ELISA and neutrophil influx by flow cytometry.[4][12]

A Prepare this compound Solution (40 mg/kg in vehicle) B Administer this compound or Vehicle (i.p. injection) A->B C Wait 30 minutes B->C D Induce Peritonitis (i.p. injection of MSU) C->D E Wait 6 hours D->E F Euthanize and Collect Peritoneal Lavage E->F G Analyze Inflammatory Markers (ELISA for IL-1β, Flow Cytometry for Neutrophils) F->G

Figure 2: Experimental Workflow for this compound in MSU-Induced Peritonitis Model.
Alzheimer's Disease (3xTg-AD Mouse Model)

This model is used to study the neuroinflammatory aspects of Alzheimer's disease.

Materials:

  • This compound

  • Vehicle solution (10% DMSO, 10% Polyoxyl 15 hydroxystearate, 80% Saline)[7]

  • 3xTg-AD mice and non-transgenic (NTg) control mice

Protocol:

  • Preparation of this compound Solution:

    • Dissolve this compound in the vehicle to achieve a concentration for a 2.5 mg/kg daily dosage.[7]

  • Animal Dosing:

    • Administer 2.5 mg/kg of the this compound solution or vehicle control to 3xTg-AD and NTg mice daily via i.p. injection for a period of six weeks.[7]

  • Outcome Assessment:

    • Behavioral Testing: Perform cognitive assessments such as the Morris water maze to evaluate spatial learning and memory.[7]

    • Biochemical Analysis: After the treatment period, euthanize the mice and collect brain tissue.

    • Analyze brain homogenates for levels of NLRP3 inflammasome components (NLRP3, Caspase-1), IL-1β, and markers of amyloid pathology (Aβ plaques) and tauopathy using techniques like Western blotting, ELISA, and immunohistochemistry.[7]

    • Cerebral glucose metabolism can be assessed in vivo using 18F-FDG PET imaging.[7]

A Prepare this compound Solution (2.5 mg/kg in vehicle) B Daily i.p. Administration (this compound or Vehicle for 6 weeks) A->B C Behavioral Testing (e.g., Morris Water Maze) B->C D Euthanize and Collect Brain Tissue B->D E Biochemical and Histological Analysis (Western Blot, ELISA, IHC) D->E

Figure 3: Experimental Workflow for this compound in 3xTg-AD Mouse Model.
Inflammatory Pain (LPS-Induced)

This model is used to study the role of inflammation in pain perception.

Materials:

  • This compound

  • Vehicle solution (e.g., Saline)

  • Lipopolysaccharide (LPS)

  • C57BL/6 mice

Protocol:

  • Preparation of this compound Solution:

    • Dissolve this compound in saline to the desired concentration for a 5 mg/kg dosage.[9][10]

  • Animal Dosing:

    • Administer 5 mg/kg of the this compound solution or vehicle control to mice via i.p. injection.[9]

  • Induction of Inflammatory Pain:

    • Two hours after this compound or vehicle administration, induce inflammatory pain by intraplantar (i.pl.) or i.p. injection of LPS (e.g., 10 ng/µL).[9][10]

  • Outcome Assessment:

    • Nociceptive Testing: Measure pain responses at specific time points after LPS injection using methods such as the hot plate test (thermal hyperalgesia) or by observing foot licking time.[9][10]

    • Biochemical Analysis: After behavioral testing, euthanize the mice and collect paw tissue.

    • Analyze tissue homogenates for levels of pro-inflammatory cytokines (e.g., IL-1β, TNF-α, IL-6) by RT-qPCR or ELISA.[9]

A Prepare this compound Solution (5 mg/kg in saline) B Administer this compound or Vehicle (i.p. injection) A->B C Wait 2 hours B->C D Induce Inflammatory Pain (LPS injection) C->D E Nociceptive Testing (e.g., Hot Plate Test) D->E F Euthanize and Collect Paw Tissue E->F G Analyze Pro-inflammatory Cytokines (RT-qPCR, ELISA) F->G

Figure 4: Experimental Workflow for this compound in LPS-Induced Inflammatory Pain Model.

References

Application Notes and Protocols for CY-09 in Primary Macrophage Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The NLRP3 inflammasome is a critical component of the innate immune system, playing a pivotal role in the response to both pathogenic microbes and endogenous danger signals.[1][2] Dysregulation of the NLRP3 inflammasome is implicated in a wide range of inflammatory diseases, making it a key target for therapeutic intervention. CY-09 is a potent, selective, and direct inhibitor of the NLRP3 inflammasome.[3][4] These application notes provide a detailed protocol for the utilization of this compound in primary macrophage cell culture to study and modulate NLRP3-mediated inflammatory responses.

This compound directly binds to the ATP-binding motif (Walker A motif) within the NACHT domain of the NLRP3 protein.[3][5] This interaction inhibits the ATPase activity of NLRP3, which is essential for its oligomerization and the subsequent assembly of the inflammasome complex.[5][6] By preventing inflammasome formation, this compound effectively blocks the activation of caspase-1 and the maturation and secretion of pro-inflammatory cytokines IL-1β and IL-18.[1][2]

Data Presentation

The following table summarizes the recommended concentrations and incubation times for using this compound in primary macrophage cell culture, based on in vitro studies.

ParameterRecommended Range/ValueNotes
Cell Type Primary Mouse Bone Marrow-Derived Macrophages (BMDMs)Can also be adapted for other primary macrophage types (e.g., peritoneal macrophages) and human monocyte-derived macrophages (e.g., THP-1).[6]
This compound Concentration 1 - 10 µMThis compound exhibits a dose-dependent inhibitory effect on NLRP3 inflammasome activation within this range.[3] A dose-response experiment is recommended to determine the optimal concentration for your specific experimental setup.
NLRP3 Priming Agent Lipopolysaccharide (LPS), 100 ng/mL - 1 µg/mLPriming is a required first step to upregulate the expression of NLRP3 and pro-IL-1β.[1][2] Typical incubation time is 2-4 hours.
NLRP3 Activating Agent Nigericin (5-10 µM), ATP (2.5-5 mM), MSU crystals (150 µg/mL)These are common stimuli used to activate the NLRP3 inflammasome after the initial priming step.[3]
Incubation Time with this compound 30 minutes - 1 hour prior to NLRP3 activationPre-incubation with this compound allows for sufficient time for the compound to enter the cells and bind to NLRP3 before the activation signal is introduced.
Incubation Time with Activator 1 - 6 hoursThe duration of incubation with the NLRP3 activator will depend on the specific agent used and the downstream readout being measured (e.g., cytokine secretion, caspase-1 activation).
Readouts IL-1β/IL-18 ELISA, Caspase-1 activity assay, Western Blot for cleaved Caspase-1 and IL-1β, ASC oligomerization assay.These assays are used to quantify the extent of NLRP3 inflammasome activation and the inhibitory effect of this compound. This compound has been shown to suppress nigericin-induced ASC oligomerization.[3][6]

Experimental Protocols

Isolation and Culture of Primary Mouse Bone Marrow-Derived Macrophages (BMDMs)

This protocol describes the isolation of bone marrow cells from mice and their differentiation into macrophages.

Materials:

  • C57BL/6 mice (6-12 weeks old)

  • 70% Ethanol

  • Sterile Phosphate-Buffered Saline (PBS)

  • Complete RPMI 1640 medium (supplemented with 10% Fetal Bovine Serum, 1% Penicillin-Streptomycin)

  • L929-cell conditioned medium (as a source of M-CSF) or recombinant M-CSF (20 ng/mL)

  • Sterile syringes (10 mL) and needles (25G)

  • 70 µm cell strainer

  • Petri dishes or tissue culture flasks

Procedure:

  • Euthanize mice according to approved institutional animal care and use committee (IACUC) protocols.

  • Sterilize the hind legs with 70% ethanol.

  • Dissect the femurs and tibias and remove the surrounding muscle tissue.

  • Cut the ends of the bones and flush the bone marrow with complete RPMI medium using a 10 mL syringe and a 25G needle into a sterile petri dish.

  • Create a single-cell suspension by gently pipetting the bone marrow clumps up and down.

  • Pass the cell suspension through a 70 µm cell strainer into a 50 mL conical tube.

  • Centrifuge the cells at 300 x g for 7 minutes.

  • Discard the supernatant and resuspend the cell pellet in complete RPMI medium supplemented with 20% L929-conditioned medium or recombinant M-CSF.

  • Plate the cells in non-tissue culture treated petri dishes.

  • Incubate at 37°C in a 5% CO2 incubator.

  • On day 3, add fresh complete RPMI medium with M-CSF.

  • On day 7, the cells will have differentiated into a homogenous population of adherent macrophages and are ready for experiments.

Protocol for this compound Treatment and NLRP3 Inflammasome Activation

This protocol outlines the steps for priming and activating the NLRP3 inflammasome in BMDMs and assessing the inhibitory effect of this compound.

Materials:

  • Differentiated BMDMs in culture plates

  • This compound (dissolved in DMSO)

  • Lipopolysaccharide (LPS)

  • NLRP3 activator (e.g., Nigericin, ATP, or MSU crystals)

  • Opti-MEM or serum-free medium

  • Reagents for downstream analysis (ELISA kits, antibodies for Western blot)

Procedure:

  • Seed the differentiated BMDMs into appropriate culture plates (e.g., 24-well or 96-well plates) at a density of 0.5-1 x 10^6 cells/mL and allow them to adhere overnight.

  • Priming Step: Replace the medium with fresh complete RPMI and prime the cells with LPS (e.g., 1 µg/mL) for 2-4 hours at 37°C.

  • This compound Treatment: Following priming, wash the cells with PBS and replace the medium with serum-free medium (e.g., Opti-MEM). Add this compound at the desired final concentrations (e.g., 1, 5, 10 µM) to the respective wells. Include a vehicle control (DMSO). Incubate for 30-60 minutes.

  • Activation Step: Add the NLRP3 activator (e.g., Nigericin to a final concentration of 10 µM) to the wells and incubate for the desired time (e.g., 1-6 hours).

  • Sample Collection: After incubation, carefully collect the cell culture supernatants for cytokine analysis (e.g., IL-1β ELISA).

  • Cell Lysis (Optional): Lyse the remaining cells in the wells with an appropriate lysis buffer for subsequent analysis, such as Western blotting for pro-IL-1β, pro-caspase-1, and NLRP3 expression.

  • Downstream Analysis: Perform ELISA on the supernatants to quantify IL-1β secretion. Perform Western blot analysis on cell lysates to assess the levels of inflammasome components.

Mandatory Visualization

The following diagrams illustrate the NLRP3 inflammasome signaling pathway and the experimental workflow for using this compound.

NLRP3_Pathway cluster_priming Priming (Signal 1) cluster_activation Activation (Signal 2) cluster_inhibition Inhibition cluster_downstream Downstream Effects PAMPs PAMPs/DAMPs (e.g., LPS) TLR4 TLR4 PAMPs->TLR4 NFkB NF-κB Activation TLR4->NFkB Transcription Upregulation of pro-IL-1β & NLRP3 NFkB->Transcription NLRP3_inactive NLRP3 (inactive) Transcription->NLRP3_inactive Pro_IL1b Pro-IL-1β Transcription->Pro_IL1b Activators NLRP3 Activators (e.g., ATP, Nigericin) Efflux K+ Efflux Activators->Efflux NLRP3_active NLRP3 (active) Efflux->NLRP3_active NLRP3_inactive->NLRP3_active Inflammasome NLRP3 Inflammasome Assembly NLRP3_active->Inflammasome ATPase NLRP3 ATPase Activity NLRP3_active->ATPase ASC ASC ASC->Inflammasome Pro_Casp1 Pro-Caspase-1 Pro_Casp1->Inflammasome Casp1 Active Caspase-1 Inflammasome->Casp1 IL1b Mature IL-1β (Secretion) Casp1->IL1b Pyroptosis Pyroptosis Casp1->Pyroptosis CY09 This compound CY09->ATPase Inhibits Pro_IL1b->IL1b

Caption: NLRP3 inflammasome signaling pathway and the inhibitory action of this compound.

Experimental_Workflow cluster_prep Cell Preparation cluster_treatment Treatment Protocol cluster_analysis Data Analysis Isolation Isolate Bone Marrow Progenitors from Mice Differentiation Differentiate into Macrophages (7 days with M-CSF) Isolation->Differentiation Seeding Seed Differentiated Macrophages into Culture Plates Differentiation->Seeding Priming Prime Macrophages with LPS (e.g., 1 µg/mL, 2-4 hours) Seeding->Priming CY09_Treatment Treat with this compound (1-10 µM, 30-60 min) Priming->CY09_Treatment Activation Activate NLRP3 Inflammasome (e.g., Nigericin, 1-6 hours) CY09_Treatment->Activation Collect_SN Collect Supernatants Activation->Collect_SN Lyse_Cells Lyse Cells Activation->Lyse_Cells ELISA Measure IL-1β Secretion (ELISA) Collect_SN->ELISA Western_Blot Analyze Protein Expression (Western Blot) Lyse_Cells->Western_Blot

Caption: Experimental workflow for using this compound in primary macrophage cell culture.

References

Application Notes and Protocols for CY-09 Treatment of Bone Marrow-Derived Macrophages (BMDMs)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CY-09 is a potent, selective, and direct inhibitor of the NLRP3 (NOD-, LRR- and pyrin domain-containing protein 3) inflammasome.[1][2] Inappropriate activation of the NLRP3 inflammasome is implicated in a wide range of inflammatory diseases. This compound exerts its inhibitory effect by directly binding to the ATP-binding motif within the NACHT domain of NLRP3, which in turn blocks its ATPase activity.[1][2] This inhibition prevents the downstream assembly of the inflammasome complex, thereby suppressing the activation of caspase-1 and the subsequent maturation and secretion of the pro-inflammatory cytokine interleukin-1β (IL-1β).[1][2] Notably, this compound has been shown to have no effect on the initial priming of the inflammasome, such as that induced by lipopolysaccharide (LPS).[1]

These application notes provide detailed protocols for the treatment of bone marrow-derived macrophages (BMDMs) with this compound to inhibit NLRP3 inflammasome activation. The included data and methodologies are intended to guide researchers in utilizing this compound as a tool to study NLRP3-driven inflammation.

Data Presentation

The following tables summarize the dose-dependent inhibitory effects of this compound on IL-1β secretion and caspase-1 activation in LPS-primed BMDMs stimulated with NLRP3 activators.

This compound Concentration (µM)StimulusApproximate Inhibition of IL-1β Secretion (%)
1Nigericin40%
5Nigericin80%
10Nigericin95%
1MSU35%
5MSU75%
10MSU90%
1ATP30%
5ATP70%
10ATP85%

Table 1: Dose-Dependent Inhibition of IL-1β Secretion by this compound in LPS-Primed BMDMs. Data is estimated from graphical representations in scientific literature.

This compound Concentration (µM)StimulusApproximate Inhibition of Caspase-1 Cleavage (p20) (%)
1Nigericin30%
5Nigericin70%
10Nigericin90%

Table 2: Dose-Dependent Inhibition of Caspase-1 Cleavage by this compound in LPS-Primed BMDMs. Data is estimated from graphical representations in scientific literature.

Signaling Pathway

The mechanism of action of this compound involves the direct inhibition of the NLRP3 inflammasome, preventing the maturation and release of IL-1β.

CY09_Mechanism cluster_priming Priming Signal (e.g., LPS) cluster_activation Activation Signal (e.g., Nigericin, ATP) TLR4 TLR4 NFkB NFkB TLR4->NFkB Pro_IL1B Pro-IL-1β NFkB->Pro_IL1B NLRP3_inactive Inactive NLRP3 NFkB->NLRP3_inactive IL1B Mature IL-1β Pro_IL1B->IL1B Secretion NLRP3_active Active NLRP3 NLRP3_inactive->NLRP3_active Oligomerization Signal2 NLRP3 Activator Signal2->NLRP3_inactive Activates ASC ASC NLRP3_active->ASC Recruits Pro_Casp1 Pro-Caspase-1 ASC->Pro_Casp1 Recruits Casp1 Active Caspase-1 Pro_Casp1->Casp1 Cleavage Casp1->Pro_IL1B Cleaves CY09 This compound CY09->NLRP3_inactive Inhibits ATPase Activity

Caption: Mechanism of this compound in inhibiting NLRP3 inflammasome activation.

Experimental Workflow

A typical experimental workflow for evaluating the effect of this compound on BMDMs involves isolation and differentiation of the macrophages, priming with LPS, treatment with this compound, and subsequent stimulation with an NLRP3 activator.

Experimental_Workflow Start BMDM_Isolation Isolate Bone Marrow Cells from Mouse Femur and Tibia Start->BMDM_Isolation Differentiation Differentiate into BMDMs with M-CSF for 7 days BMDM_Isolation->Differentiation Seeding Seed Differentiated BMDMs into Culture Plates Differentiation->Seeding LPS_Priming Prime with LPS (e.g., 1 µg/mL for 4 hours) Seeding->LPS_Priming CY09_Treatment Treat with this compound (e.g., 1-10 µM for 30 minutes) LPS_Priming->CY09_Treatment NLRP3_Activation Stimulate with NLRP3 Activator (e.g., Nigericin, ATP, MSU) CY09_Treatment->NLRP3_Activation Supernatant_Collection Collect Supernatant NLRP3_Activation->Supernatant_Collection Cell_Lysis Lyse Cells NLRP3_Activation->Cell_Lysis ELISA Measure IL-1β by ELISA Supernatant_Collection->ELISA Western_Blot Analyze Caspase-1 Cleavage by Western Blot Cell_Lysis->Western_Blot End ELISA->End Western_Blot->End

Caption: Experimental workflow for this compound treatment of BMDMs.

Experimental Protocols

Isolation and Culture of Bone Marrow-Derived Macrophages (BMDMs)

Materials:

  • C57BL/6 mice (6-10 weeks old)

  • 70% Ethanol

  • Sterile Phosphate-Buffered Saline (PBS)

  • BMDM Culture Medium: DMEM supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and 20% L929 cell-conditioned medium (as a source of M-CSF)

  • Red Blood Cell (RBC) Lysis Buffer

  • 70 µm cell strainer

Procedure:

  • Euthanize mice according to approved institutional protocols.

  • Sterilize the hind legs with 70% ethanol.

  • Dissect the femurs and tibias and remove all muscle tissue.

  • Cut the ends of the bones and flush the bone marrow with ice-cold PBS using a 25-gauge needle and syringe.

  • Create a single-cell suspension by gently pipetting up and down.

  • Pass the cell suspension through a 70 µm cell strainer to remove any debris.

  • Centrifuge the cells at 300 x g for 5 minutes.

  • Resuspend the cell pellet in RBC Lysis Buffer and incubate for 2-3 minutes at room temperature.

  • Add 10 volumes of PBS to inactivate the lysis buffer and centrifuge at 300 x g for 5 minutes.

  • Resuspend the cell pellet in BMDM Culture Medium.

  • Plate the cells in non-tissue culture treated petri dishes.

  • Incubate at 37°C in a 5% CO2 incubator for 7 days. Add fresh BMDM Culture Medium on day 4.

  • On day 7, the cells will have differentiated into macrophages and are ready for experiments.

This compound Treatment and NLRP3 Inflammasome Activation

Materials:

  • Differentiated BMDMs (from Protocol 1)

  • Lipopolysaccharide (LPS)

  • This compound (dissolved in DMSO)

  • NLRP3 activators (e.g., Nigericin, ATP, Monosodium Urate (MSU) crystals)

  • Opti-MEM or serum-free DMEM

Procedure:

  • Harvest the differentiated BMDMs by gentle scraping and seed them into appropriate culture plates (e.g., 24-well or 96-well plates) at a density of 0.5-1 x 10^6 cells/mL. Allow the cells to adhere overnight.

  • Prime the BMDMs by replacing the culture medium with fresh medium containing LPS (e.g., 1 µg/mL) and incubate for 4 hours at 37°C.

  • After priming, wash the cells once with PBS.

  • Add serum-free medium (e.g., Opti-MEM) containing the desired concentrations of this compound (e.g., 1, 5, 10 µM) or vehicle (DMSO) to the cells. Incubate for 30 minutes at 37°C.

  • Stimulate the cells by adding the NLRP3 activator of choice directly to the wells (e.g., Nigericin at 5 µM for 1 hour, ATP at 5 mM for 30 minutes, or MSU at 150 µg/mL for 6 hours).

  • After the stimulation period, collect the cell culture supernatants for IL-1β measurement by ELISA.

  • Lyse the remaining cells in the wells with an appropriate lysis buffer for Western blot analysis of caspase-1.

Measurement of IL-1β Secretion by ELISA

Procedure:

  • Use a commercially available mouse IL-1β ELISA kit.

  • Follow the manufacturer's instructions for the assay.

  • Briefly, coat a 96-well plate with the capture antibody overnight.

  • Block the plate to prevent non-specific binding.

  • Add the collected cell culture supernatants and standards to the wells and incubate.

  • Wash the plate and add the detection antibody.

  • Wash the plate and add the enzyme conjugate (e.g., streptavidin-HRP).

  • Wash the plate and add the substrate solution.

  • Stop the reaction and measure the absorbance at the appropriate wavelength using a microplate reader.

  • Calculate the concentration of IL-1β in the samples based on the standard curve.

Detection of Caspase-1 Cleavage by Western Blot

Materials:

  • Cell lysates (from Protocol 2)

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels

  • Transfer apparatus

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against mouse caspase-1 (p20 subunit)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Determine the protein concentration of the cell lysates.

  • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody against the cleaved form of caspase-1 (p20) overnight at 4°C.

  • Wash the membrane with TBST.

  • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane with TBST.

  • Add the chemiluminescent substrate and visualize the protein bands using an imaging system. The presence of the p20 band indicates caspase-1 cleavage and activation.

References

Application Notes and Protocols: Detecting the Inhibitory Effect of CY-09 on Caspase-1 Activation via Western Blot

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for utilizing Western blot analysis to investigate the inhibitory effects of CY-09 on caspase-1 activation. This compound is a known direct inhibitor of the NLRP3 inflammasome, a key signaling platform for caspase-1 activation.[1][2][3][4] The protocols detailed below are intended to offer a robust framework for researchers studying the therapeutic potential of NLRP3 inhibitors in inflammatory diseases.

Introduction

The NLRP3 inflammasome is a multiprotein complex that plays a crucial role in the innate immune system.[5][6] Upon activation by a variety of stimuli, including pathogen-associated molecular patterns (PAMPs) and damage-associated molecular patterns (DAMPs), the NLRP3 inflammasome assembles and activates pro-caspase-1 into its active form, caspase-1.[5][6][7] Active caspase-1 is a cysteine protease responsible for the cleavage and maturation of the pro-inflammatory cytokines interleukin-1β (IL-1β) and interleukin-18 (IL-18).[5][6] Dysregulation of the NLRP3 inflammasome is implicated in a range of inflammatory disorders.

This compound has been identified as a specific and direct inhibitor of the NLRP3 inflammasome.[1][3][4] It functions by binding to the ATP-binding motif within the NACHT domain of NLRP3, thereby inhibiting its ATPase activity and preventing inflammasome assembly and subsequent caspase-1 activation.[2][3][4] Western blotting is a powerful and widely used technique to detect the presence and relative abundance of specific proteins, making it an ideal method to assess the activation status of caspase-1 by detecting its cleaved subunits.[8][9] This application note provides a detailed protocol for using Western blot to demonstrate the inhibitory effect of this compound on caspase-1 activation in a cell-based assay.

Signaling Pathway of NLRP3 Inflammasome Activation and Inhibition by this compound

The activation of the NLRP3 inflammasome is a two-step process: priming (Signal 1) and activation (Signal 2).[5][6][10] The priming signal, often initiated by Toll-like receptor (TLR) agonists like lipopolysaccharide (LPS), leads to the transcriptional upregulation of NLRP3 and pro-IL-1β.[5][6][10] The activation signal, triggered by a diverse array of stimuli such as ATP, nigericin, or monosodium urate (MSU) crystals, induces the assembly of the NLRP3 inflammasome complex, leading to the cleavage of pro-caspase-1.[6][7] this compound directly targets the NLRP3 protein, preventing its oligomerization and the subsequent activation of caspase-1.[2][3][4]

NLRP3_Pathway cluster_0 Priming (Signal 1) cluster_1 Activation (Signal 2) cluster_2 Inhibition cluster_3 Downstream Effects LPS LPS TLR4 TLR4 LPS->TLR4 binds NFkB NF-κB TLR4->NFkB activates pro_IL1B_mRNA pro-IL-1β mRNA NFkB->pro_IL1B_mRNA upregulates NLRP3_mRNA NLRP3 mRNA NFkB->NLRP3_mRNA upregulates pro_IL1B_protein pro-IL-1β pro_IL1B_mRNA->pro_IL1B_protein translates NLRP3_protein NLRP3 NLRP3_mRNA->NLRP3_protein translates Inflammasome NLRP3 Inflammasome NLRP3_protein->Inflammasome oligomerizes with IL1B Mature IL-1β pro_IL1B_protein->IL1B Stimuli ATP / Nigericin / MSU Stimuli->NLRP3_protein activates ASC ASC ASC->Inflammasome pro_caspase1 pro-caspase-1 pro_caspase1->Inflammasome caspase1 Active Caspase-1 (p20/p10) Inflammasome->caspase1 cleaves caspase1->pro_IL1B_protein cleaves CY09 This compound CY09->NLRP3_protein inhibits ATPase activity Inflammation Inflammation IL1B->Inflammation Western_Blot_Workflow A 1. Cell Culture and Treatment - Seed macrophages - Prime with LPS - Treat with this compound - Stimulate with ATP/Nigericin B 2. Cell Lysis and Protein Extraction A->B C 3. Protein Quantification (BCA/Bradford) B->C D 4. SDS-PAGE (Protein Separation) C->D E 5. Protein Transfer (to PVDF/Nitrocellulose membrane) D->E F 6. Blocking E->F G 7. Primary Antibody Incubation (anti-Caspase-1, anti-β-actin) F->G H 8. Secondary Antibody Incubation (HRP-conjugated) G->H I 9. Detection (ECL and Imaging) H->I J 10. Data Analysis (Densitometry) I->J

References

Application Notes and Protocols for Measuring IL-1β Inhibition by CY-09

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Interleukin-1β (IL-1β) is a potent pro-inflammatory cytokine central to numerous inflammatory diseases. Its maturation and secretion are tightly regulated by the NLRP3 inflammasome, a multi-protein complex that responds to a wide array of danger signals.[1][2] Dysregulation of the NLRP3 inflammasome is implicated in the pathogenesis of various conditions, including autoinflammatory syndromes, type 2 diabetes, and neurodegenerative diseases.[3][4] CY-09 is a selective and direct inhibitor of the NLRP3 inflammasome.[5] It functions by binding to the ATP-binding motif within the NACHT domain of NLRP3, thereby inhibiting its ATPase activity.[5][6] This action prevents the assembly and activation of the inflammasome complex, leading to a reduction in caspase-1 activation and subsequent IL-1β secretion.[5] These application notes provide a detailed protocol for utilizing an Enzyme-Linked Immunosorbent Assay (ELISA) to quantify the inhibitory effect of this compound on IL-1β production in a cell-based assay.

Mechanism of Action of this compound

The activation of the NLRP3 inflammasome is a two-step process. The first signal, or "priming," is typically initiated by pathogen-associated molecular patterns (PAMPs) like lipopolysaccharide (LPS) binding to Toll-like receptors (TLRs).[1][7] This leads to the activation of the transcription factor NF-κB, which upregulates the expression of NLRP3 and pro-IL-1β.[1][7] The second signal, triggered by a variety of stimuli such as ATP, nigericin, or monosodium urate (MSU) crystals, leads to the assembly of the NLRP3 inflammasome complex, consisting of NLRP3, the adaptor protein ASC, and pro-caspase-1.[2][3][7] This assembly facilitates the auto-catalytic cleavage of pro-caspase-1 into its active form, caspase-1. Active caspase-1 then cleaves pro-IL-1β into its mature, secretable form.[7] this compound directly targets NLRP3, preventing its oligomerization and the subsequent recruitment of ASC and pro-caspase-1, thereby blocking the entire downstream signaling cascade.[5]

Quantitative Data: Dose-Dependent Inhibition of IL-1β by this compound

The inhibitory effect of this compound on IL-1β secretion is dose-dependent. The following table summarizes the inhibitory activity of this compound in LPS-primed bone marrow-derived macrophages (BMDMs).

InhibitorCell TypeIC50 for NLRP3 InhibitionEffective Concentration for IL-1β Inhibition
This compoundMouse Bone Marrow-Derived Macrophages (BMDMs)6 µM[8]1 - 10 µM[5]

Experimental Protocols

I. Cell Culture and Treatment Protocol to Induce IL-1β Secretion and Test this compound Inhibition

This protocol describes the in vitro procedure for priming and activating macrophages to secrete IL-1β and for treating them with this compound to assess its inhibitory effect.

Materials:

  • Mouse bone marrow-derived macrophages (BMDMs) or a suitable macrophage cell line (e.g., THP-1)

  • Complete cell culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)

  • Lipopolysaccharide (LPS)

  • ATP or Nigericin

  • This compound

  • Phosphate Buffered Saline (PBS)

  • 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed BMDMs or other macrophage cells in a 96-well plate at a density of 2 x 10^5 cells/well in 200 µL of complete culture medium.[9] Incubate overnight at 37°C in a 5% CO2 incubator to allow for cell adherence.

  • Priming (Signal 1): Gently remove the culture medium and replace it with fresh medium containing 1 µg/mL of LPS.[10][11] Incubate for 3-4 hours at 37°C.

  • Inhibitor Treatment: Prepare serial dilutions of this compound in culture medium. After the priming step, gently remove the LPS-containing medium and add 100 µL of medium containing the desired concentrations of this compound (e.g., 0.1, 1, 5, 10, 20 µM). Include a vehicle control (e.g., DMSO) at the same final concentration as the highest this compound concentration. Incubate for 30-60 minutes at 37°C.[11]

  • Activation (Signal 2): Add 100 µL of culture medium containing the NLRP3 activator. For example, use ATP at a final concentration of 5 mM or nigericin at a final concentration of 10 µM.[11][12]

  • Incubation: Incubate the plate for 1-6 hours at 37°C.[11][13] The optimal incubation time should be determined empirically.

  • Supernatant Collection: Centrifuge the 96-well plate at 400 x g for 5 minutes to pellet the cells. Carefully collect the cell culture supernatants for IL-1β measurement by ELISA. Store the supernatants at -80°C if not used immediately.

II. ELISA Protocol for Measuring IL-1β

This is a general sandwich ELISA protocol. It is recommended to use a commercially available IL-1β ELISA kit and follow the manufacturer's instructions for optimal results.

Materials:

  • IL-1β ELISA kit (containing capture antibody, detection antibody, streptavidin-HRP, TMB substrate, and stop solution)

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Assay diluent (e.g., PBS with 1% BSA)

  • Recombinant IL-1β standard

  • 96-well ELISA plate

  • Plate reader capable of measuring absorbance at 450 nm

Procedure:

  • Coating: Dilute the capture antibody in coating buffer and add 100 µL to each well of a 96-well ELISA plate. Incubate overnight at 4°C.

  • Blocking: Wash the plate three times with wash buffer. Add 200 µL of assay diluent to each well and incubate for 1-2 hours at room temperature to block non-specific binding sites.

  • Standard and Sample Incubation: Wash the plate three times. Prepare a standard curve by performing serial dilutions of the recombinant IL-1β standard in assay diluent. Add 100 µL of the standards and collected cell culture supernatants to the appropriate wells. Incubate for 2 hours at room temperature.

  • Detection Antibody Incubation: Wash the plate three times. Add 100 µL of the biotinylated detection antibody, diluted in assay diluent, to each well. Incubate for 1 hour at room temperature.

  • Streptavidin-HRP Incubation: Wash the plate three times. Add 100 µL of streptavidin-HRP conjugate, diluted in assay diluent, to each well. Incubate for 30 minutes at room temperature in the dark.

  • Substrate Development: Wash the plate five times. Add 100 µL of TMB substrate solution to each well. Incubate for 15-30 minutes at room temperature in the dark, or until a color change is observed.

  • Stopping the Reaction: Add 50 µL of stop solution to each well.

  • Data Acquisition: Read the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Generate a standard curve by plotting the absorbance values against the known concentrations of the IL-1β standards. Use the standard curve to determine the concentration of IL-1β in the experimental samples. Calculate the percentage of IL-1β inhibition for each concentration of this compound relative to the vehicle-treated control.

Visualizations

NLRP3_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_inflammasome NLRP3 Inflammasome cluster_nucleus Nucleus PAMPs PAMPs (e.g., LPS) TLR4 TLR4 PAMPs->TLR4 Signal 1 (Priming) DAMPs DAMPs (e.g., ATP) P2X7R P2X7R DAMPs->P2X7R Signal 2 (Activation) NFkB NF-κB TLR4->NFkB NLRP3_protein NLRP3 P2X7R->NLRP3_protein Transcription Transcription NFkB->Transcription Pro_IL1b_mRNA pro-IL-1β mRNA Pro_IL1b pro-IL-1β Pro_IL1b_mRNA->Pro_IL1b NLRP3_mRNA NLRP3 mRNA NLRP3_mRNA->NLRP3_protein IL1b IL-1β (mature) Pro_IL1b->IL1b NLRP3_ASC_Casp1 NLRP3-ASC-pro-caspase-1 Complex NLRP3_protein->NLRP3_ASC_Casp1 ASC ASC ASC->NLRP3_ASC_Casp1 Pro_Casp1 pro-caspase-1 Pro_Casp1->NLRP3_ASC_Casp1 Casp1 Caspase-1 Casp1->Pro_IL1b Cleavage Secretion Secretion IL1b->Secretion CY09 This compound CY09->NLRP3_protein Inhibition of ATPase activity NLRP3_ASC_Casp1->Casp1 Cleavage Transcription->Pro_IL1b_mRNA Transcription->NLRP3_mRNA

Caption: NLRP3 Inflammasome Signaling Pathway and Inhibition by this compound.

ELISA_Workflow start Start: Seed Macrophages in 96-well plate priming Prime cells with LPS (Signal 1) start->priming inhibitor_treatment Treat with this compound (various concentrations) priming->inhibitor_treatment activation Activate with ATP or Nigericin (Signal 2) inhibitor_treatment->activation incubation Incubate for 1-6 hours activation->incubation supernatant_collection Collect Supernatant incubation->supernatant_collection elisa_start Begin IL-1β ELISA supernatant_collection->elisa_start coating Coat plate with Capture Antibody elisa_start->coating blocking Block with Assay Diluent coating->blocking add_samples Add Standards and Supernatants blocking->add_samples add_detection_ab Add Detection Antibody add_samples->add_detection_ab add_streptavidin_hrp Add Streptavidin-HRP add_detection_ab->add_streptavidin_hrp add_substrate Add TMB Substrate add_streptavidin_hrp->add_substrate stop_reaction Add Stop Solution add_substrate->stop_reaction read_plate Read Absorbance at 450 nm stop_reaction->read_plate analyze Analyze Data and Calculate % Inhibition read_plate->analyze

References

Application Note: Protocol for ASC Oligomerization Assay Using the NLRP3 Inhibitor CY-09

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The NLRP3 inflammasome is a critical component of the innate immune system, responsible for detecting a wide range of pathogen-associated molecular patterns (PAMPs) and damage-associated molecular patterns (DAMPs).[1] Upon activation, the NLRP3 protein oligomerizes and recruits the adaptor protein ASC (Apoptosis-associated speck-like protein containing a CARD).[2] This recruitment triggers the polymerization of ASC into a large, single protein complex known as the "ASC speck".[3][4] The formation of this speck is a hallmark of inflammasome activation and serves as a platform for the recruitment and auto-activation of pro-caspase-1.[5][6] Activated caspase-1 then proteolytically cleaves pro-inflammatory cytokines, such as pro-IL-1β and pro-IL-18, into their mature, active forms.[2]

Given its central role, the detection of ASC oligomerization is a reliable and direct indicator of inflammasome activation.[7][8] This application note provides a detailed protocol for assessing ASC oligomerization via Western blotting following chemical cross-linking. It further describes the use of CY-09, a selective and direct inhibitor of NLRP3, as a tool to modulate this process. This compound functions by binding to the ATP-binding motif within the NACHT domain of NLRP3, thereby inhibiting its ATPase activity and preventing the subsequent inflammasome assembly and ASC oligomerization.[1][9][10] This protocol is essential for researchers studying NLRP3-driven inflammation and for the evaluation of potential therapeutic inhibitors.

This compound Inhibitor Profile

This compound is a potent and specific small molecule inhibitor of the NLRP3 inflammasome. Its key characteristics and effective concentrations for in vitro assays are summarized below.

PropertyDescriptionReference(s)
Target NLRP3 (NOD-, LRR-, and pyrin domain-containing protein 3)[9][11]
Mechanism of Action Directly binds to the ATP-binding motif (Walker A) of the NLRP3 NACHT domain, inhibiting NLRP3 ATPase activity. This blocks NLRP3 oligomerization and inflammasome assembly.[1][9][10]
Binding Affinity (Kd) ~500 nM for NLRP3[12]
In Vitro Efficacy Dose-dependently inhibits nigericin, ATP, and MSU-induced caspase-1 activation and IL-1β secretion in LPS-primed macrophages.[9]
Effective Concentration 1 - 10 µM for significant inhibition of ASC oligomerization and IL-1β secretion in bone marrow-derived macrophages (BMDMs).[9]
Specificity Specifically inhibits the NLRP3 inflammasome with no effect on LPS-induced priming or other pro-inflammatory signaling pathways.[9][10]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the NLRP3 signaling pathway and the experimental workflow for the ASC oligomerization assay.

NLRP3_Pathway cluster_activation Inflammasome Activation cluster_inhibition Inhibition cluster_downstream Downstream Events Signal PAMPs / DAMPs (e.g., Nigericin, ATP) NLRP3_Activation NLRP3 Activation Signal->NLRP3_Activation NLRP3_Oligomerization NLRP3 Oligomerization NLRP3_Activation->NLRP3_Oligomerization ASC_Recruitment ASC Recruitment NLRP3_Oligomerization->ASC_Recruitment CY09 This compound CY09->NLRP3_Oligomerization ASC_Oligomerization ASC Oligomerization (Speck Formation) ASC_Recruitment->ASC_Oligomerization Casp1_Activation Pro-Caspase-1 -> Caspase-1 ASC_Oligomerization->Casp1_Activation IL1b_Cleavage Pro-IL-1β -> IL-1β Casp1_Activation->IL1b_Cleavage

NLRP3 pathway and this compound inhibition.

Workflow cluster_cell_prep Cell Preparation & Treatment cluster_biochem Biochemical Analysis cluster_detection Detection A 1. Seed Macrophages (e.g., THP-1, BMDM) B 2. Prime with LPS (1 µg/mL, 2h) A->B C 3. Pre-treat with this compound (Varying Doses) B->C D 4. Activate with Nigericin (5 µM, 30 min) C->D E 5. Harvest & Lyse Cells D->E F 6. Pellet Insoluble Fraction (Centrifugation) E->F G 7. Cross-link ASC Oligomers (DSS, 30 min) F->G H 8. Prepare for SDS-PAGE G->H I 9. SDS-PAGE (15% Gel) H->I J 10. Western Blot (Anti-ASC Antibody) I->J K 11. Detect & Analyze Bands J->K

Workflow for ASC oligomerization assay.

Experimental Protocol: ASC Oligomerization Assay

This protocol is adapted from established methods for detecting ASC oligomerization by Western blot.[7][8]

  • Cells: Human THP-1 monocytes or mouse bone marrow-derived macrophages (BMDMs).

  • Culture Media: RPMI-1640, 10% FBS, 1% Penicillin-Streptomycin.

  • Reagents for Cell Treatment:

    • Lipopolysaccharide (LPS), E. coli O111:B4 (1 mg/mL stock in sterile PBS).

    • Nigericin (5 mM stock in DMSO).

    • This compound (MedChemExpress, Selleck Chemicals, or R&D Systems; 10 mM stock in DMSO).[9][11][12]

    • Phorbol 12-myristate 13-acetate (PMA) for THP-1 differentiation (optional).

  • Buffers and Solutions:

    • Phosphate-Buffered Saline (PBS), ice-cold.

    • Buffer A: 20 mM HEPES-KOH (pH 7.5), 10 mM KCl, 1.5 mM MgCl₂, 1 mM EDTA, 1 mM EGTA.

    • CHAPS Buffer: 20 mM HEPES-KOH (pH 7.5), 5 mM MgCl₂, 0.5 mM EGTA, 0.1% CHAPS.

    • Cross-linker: Disuccinimidyl suberate (DSS) (40 mM stock in DMSO). Note: Prepare fresh.

    • Protein Loading Buffer: 2x Laemmli buffer.

    • Blocking Buffer: 5% non-fat dry milk or BSA in PBS-T (PBS with 0.1% Tween-20).

  • Antibodies:

    • Primary: Rabbit or mouse anti-ASC antibody (1:1,000 dilution).

    • Secondary: HRP-conjugated anti-rabbit or anti-mouse IgG (1:5,000 dilution).

  • Detection: Enhanced Chemiluminescence (ECL) substrate.

Day 1: Cell Seeding

  • Seed macrophages (e.g., BMDMs or PMA-differentiated THP-1 cells) in 6-well plates at a density of 1.5 x 10⁶ cells per well in 2 mL of complete growth media.[7]

  • Incubate overnight at 37°C, 5% CO₂.

Day 2: Treatment and Inflammasome Activation

  • Priming: Gently wash the cells twice with sterile PBS. Add 1 mL of serum-free media (e.g., Opti-MEM) containing 1 µg/mL LPS to each well and incubate for 2 hours at 37°C.[7]

  • Inhibition: Following the priming step, add this compound directly to the media at desired final concentrations (e.g., 0, 1, 5, 10 µM). Incubate for 30-60 minutes at 37°C.

  • Activation: Add nigericin to a final concentration of 5 µM to the appropriate wells.[7] Incubate for 30 minutes at 37°C. Note: Include negative controls (untreated) and positive controls (LPS + Nigericin, no this compound).

Day 2: Sample Preparation and Cross-linking

  • Harvesting: Detach cells by scraping in 1 mL of ice-cold PBS containing 2 mM EDTA. Transfer the cell suspension to a microcentrifuge tube.[7]

  • Centrifuge at 1,500 x g for 5 minutes at 4°C. Discard the supernatant.[7]

  • Lysis: Resuspend the cell pellet in 0.5 mL of ice-cold Buffer A. Lyse the cells by passing the suspension through a 21-gauge needle 30 times.[7]

  • Centrifuge the lysates at 1,800 x g for 8 minutes at 4°C to pellet nuclei.[7]

  • Pelleting Oligomers: Transfer the supernatant to a new tube. Dilute 1:1 with Buffer A and centrifuge at 2,000 x g for 5 minutes at 4°C.[7]

  • Collect the supernatant, add 1 volume of CHAPS buffer, and centrifuge at 5,000 x g for 8 minutes at 4°C to specifically pellet the ASC oligomers.[7]

  • Cross-linking: Carefully discard the supernatant. Resuspend the pellet in 50 µL of CHAPS buffer containing 4 mM DSS (freshly diluted from stock).[7]

  • Incubate for 30 minutes at room temperature to allow cross-linking.[7]

  • Centrifuge at 5,000 x g for 8 minutes at 4°C. Discard the supernatant and resuspend the final pellet in 30 µL of 2x protein loading buffer.[7]

  • Heat the samples at 95°C for 5 minutes. The samples are now ready for Western blot analysis or can be stored at -20°C.

  • SDS-PAGE: Load the prepared samples onto a 15% SDS-PAGE gel. A higher percentage gel provides better resolution to separate ASC monomers, dimers, and higher-order oligomers.[7]

  • Transfer: Transfer the proteins to a PVDF membrane at 80 V for 2 hours using a wet transfer system.[7]

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation.[7]

  • Primary Antibody: Incubate the membrane with anti-ASC antibody (1:1,000 in blocking buffer) overnight at 4°C with gentle agitation.[7]

  • Washing: Wash the membrane three times for 10 minutes each with PBS-T.[7]

  • Secondary Antibody: Incubate with HRP-conjugated secondary antibody (1:5,000 in blocking buffer) for 1 hour at room temperature.[7]

  • Washing: Repeat the washing step (Step 5).

  • Detection: Incubate the membrane with ECL substrate according to the manufacturer's instructions and detect the chemiluminescent signal using an appropriate imaging system.

Expected Results and Data Interpretation

The Western blot will reveal distinct banding patterns corresponding to different states of ASC oligomerization.

Experimental ConditionExpected Result on Western Blot
Untreated Control A single band corresponding to the ASC monomer (~22 kDa). Little to no higher molecular weight bands should be visible.
LPS + Nigericin (Activated) A distinct ladder of bands representing the ASC monomer, dimer (~44 kDa), trimer (~66 kDa), and higher-order oligomers that may appear as a smear at the top of the gel. This indicates robust inflammasome activation.[7]
LPS + Nigericin + this compound A dose-dependent reduction in the intensity and appearance of the ASC dimer, trimer, and higher-order oligomer bands compared to the activated control.[10][13] The monomer band may remain prominent.

A successful experiment will demonstrate that this compound significantly suppresses nigericin-induced ASC oligomerization, confirming its inhibitory effect on the NLRP3 inflammasome upstream of ASC speck formation.[9][10] Densitometry can be used to quantify the reduction in oligomer bands relative to the monomer or a loading control from a total lysate input.

References

Application Notes and Protocols for NLRP3 ATPase Activity Assay with CY-09

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The NOD-like receptor family pyrin domain-containing 3 (NLRP3) inflammasome is a critical component of the innate immune system, playing a pivotal role in the response to cellular danger signals.[1] Dysregulation of the NLRP3 inflammasome is implicated in a wide range of inflammatory diseases, including cryopyrin-associated periodic syndromes (CAPS), gout, type 2 diabetes, and neurodegenerative disorders.[2][3] The activation of the NLRP3 inflammasome is a multi-step process that culminates in the cleavage of pro-caspase-1, leading to the maturation and release of pro-inflammatory cytokines IL-1β and IL-18.[2] A key event in NLRP3 activation is its ATPase activity, which is essential for the conformational changes required for inflammasome assembly and oligomerization.[2][4]

CY-09 has been identified as a selective and direct inhibitor of the NLRP3 inflammasome.[5] It functions by binding to the ATP-binding motif (Walker A motif) within the NACHT domain of NLRP3, thereby inhibiting its ATPase activity.[6] This inhibitory action prevents NLRP3 oligomerization and the subsequent assembly of the inflammasome complex.[2][5] This document provides detailed application notes and protocols for performing an in vitro NLRP3 ATPase activity assay to evaluate the inhibitory potential of compounds like this compound.

Signaling Pathway and Point of Intervention

The canonical activation of the NLRP3 inflammasome is a two-signal process. The priming signal, often initiated by microbial components like lipopolysaccharide (LPS), leads to the upregulation of NLRP3 and pro-IL-1β expression. The activation signal, triggered by a variety of stimuli including extracellular ATP, leads to the assembly of the NLRP3 inflammasome. This compound intervenes at this activation step by directly inhibiting the ATPase activity of NLRP3.

NLRP3_Pathway cluster_priming Priming Signal (e.g., LPS) cluster_activation Activation Signal (e.g., ATP) cluster_downstream Downstream Effects PAMPs PAMPs/DAMPs TLR TLR PAMPs->TLR NFkB NF-κB Activation TLR->NFkB Transcription ↑ pro-IL-1β & NLRP3 mRNA NFkB->Transcription NLRP3_inactive Inactive NLRP3 Stimuli Stimuli (e.g., ATP) Stimuli->NLRP3_inactive ATP_hydrolysis ATP Hydrolysis (ATPase Activity) NLRP3_inactive->ATP_hydrolysis ATP -> ADP + Pi NLRP3_active Active NLRP3 ATP_hydrolysis->NLRP3_active Inflammasome NLRP3 Inflammasome Assembly NLRP3_active->Inflammasome ASC ASC ASC->Inflammasome Pro_Casp1 Pro-Caspase-1 Pro_Casp1->Inflammasome Casp1 Active Caspase-1 Inflammasome->Casp1 IL1b Mature IL-1β Release Casp1->IL1b cleavage Pro_IL1b Pro-IL-1β CY09 This compound CY09->ATP_hydrolysis Inhibition experimental_workflow start Start prep_reagents Prepare Reagents (Assay Buffer, ATP, this compound dilutions) start->prep_reagents add_nlrp3 Add Purified NLRP3 to microplate wells prep_reagents->add_nlrp3 add_cy09 Add this compound or Vehicle Control and pre-incubate add_nlrp3->add_cy09 initiate_reaction Initiate Reaction by adding ATP add_cy09->initiate_reaction incubate Incubate at 37°C initiate_reaction->incubate stop_reaction Stop Reaction and Develop Color by adding Malachite Green Reagent incubate->stop_reaction read_absorbance Read Absorbance at ~630 nm stop_reaction->read_absorbance analyze_data Analyze Data (Calculate % inhibition, IC50) read_absorbance->analyze_data end End analyze_data->end logical_relationship CY09 This compound NLRP3_NACHT NLRP3 NACHT Domain (ATP-binding site) CY09->NLRP3_NACHT Binds to ATPase_Activity NLRP3 ATPase Activity CY09->ATPase_Activity Inhibits NLRP3_NACHT->ATPase_Activity Enables Oligomerization NLRP3 Oligomerization ATPase_Activity->Oligomerization Is required for Assembly Inflammasome Assembly Oligomerization->Assembly Leads to Casp1_Activation Caspase-1 Activation Assembly->Casp1_Activation Triggers IL1b_Release IL-1β Release Casp1_Activation->IL1b_Release Mediates

References

Application Notes and Protocols for In Vivo Administration of CY-09 via Intraperitoneal Injection

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CY-09 is a potent and selective small-molecule inhibitor of the NLRP3 (NOD-, LRR- and pyrin domain-containing protein 3) inflammasome.[1][2][3] The NLRP3 inflammasome is a critical component of the innate immune system that, upon activation by a wide range of stimuli, triggers the maturation of pro-inflammatory cytokines interleukin-1β (IL-1β) and interleukin-18 (IL-18), leading to inflammatory responses. Dysregulation of the NLRP3 inflammasome is implicated in a variety of inflammatory and autoimmune diseases, including cryopyrin-associated autoinflammatory syndromes (CAPS), type 2 diabetes, Alzheimer's disease, and gout.[3][4][5]

This compound directly targets the NLRP3 protein, binding to the ATP-binding motif within the NACHT domain.[2][3][4] This interaction inhibits the ATPase activity of NLRP3, which is essential for its oligomerization and the subsequent assembly of the inflammasome complex.[2][3] By preventing inflammasome activation, this compound effectively blocks the downstream inflammatory cascade. These application notes provide a comprehensive overview and detailed protocols for the in vivo administration of this compound via intraperitoneal (IP) injection in murine models.

Data Presentation

In Vivo Efficacy and Dosage of this compound via Intraperitoneal Injection
Animal Model Disease Model Vehicle Dosage Dosing Regimen Key Findings Reference
C57BL/6J MiceMonosodium Urate (MSU)-induced Peritonitis10% DMSO, 10% Polyoxyl 15 hydroxystearate, 80% Saline40 mg/kgSingle IP injection 30 minutes before MSU challengeSuppressed MSU-induced IL-1β production and neutrophil influx.[3][6]
3xTg-AD MiceAlzheimer's Disease10% DMSO, 10% Polyoxyl 15 hydroxystearate, 80% Saline2.5 mg/kgDaily IP injection for six weeksRestored cerebral glucose metabolism, attenuated insulin resistance, and improved cognitive impairment.[5][7]
ICR MiceNaIO3-induced Retinal DegenerationNot SpecifiedNot SpecifiedSuccessive IP injectionsProtective effect on photoreceptors.[8]
C57BL/6J MiceLipopolysaccharide (LPS)-induced Inflammatory PainSalineNot SpecifiedIP injection 2 hours before LPS challengeAlleviated inflammatory pain and reduced inflammatory cytokine production.[9]
Pharmacokinetic Properties of this compound in Mice
Parameter Value Route of Administration Animal Model Reference
Half-life (t½)2.4 hoursIntravenous (IV) or OralC57BL/6J Mice[1]
Bioavailability72%OralC57BL/6J Mice[1]
Blood-Brain Barrier PenetrationYesIntraperitoneal (IP)3xTg-AD Mice[5]

Experimental Protocols

Preparation of this compound for Intraperitoneal Injection

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO)

  • Polyoxyl 15 hydroxystearate (e.g., Kolliphor® HS 15)

  • Sterile saline (0.9% NaCl)

  • Sterile, pyrogen-free microcentrifuge tubes

  • Vortex mixer

  • Sterile syringe filters (0.22 µm)

Procedure:

  • Vehicle Preparation: Prepare the vehicle solution consisting of 10% DMSO, 10% Polyoxyl 15 hydroxystearate, and 80% sterile saline. For example, to prepare 1 mL of vehicle, mix 100 µL of DMSO, 100 µL of Polyoxyl 15 hydroxystearate, and 800 µL of sterile saline.

  • This compound Dissolution: Weigh the required amount of this compound powder and dissolve it in the appropriate volume of the prepared vehicle to achieve the desired final concentration. For instance, to prepare a 2.5 mg/mL solution for a 2.5 mg/kg dose in a 25g mouse (assuming a 250 µL injection volume), dissolve 2.5 mg of this compound in 1 mL of the vehicle.

  • Solubilization: Vortex the solution thoroughly to ensure complete dissolution of the this compound. Gentle warming and sonication can aid in solubilization if needed.[10]

  • Sterilization: Filter the final solution through a 0.22 µm sterile syringe filter into a sterile tube to ensure sterility before injection.

  • Storage: It is recommended to prepare the this compound solution fresh on the day of use.[2] If short-term storage is necessary, store at 4°C and protect from light. For longer-term storage of stock solutions in DMSO, -20°C or -80°C is recommended.[2]

Intraperitoneal Injection Protocol in Mice

Materials:

  • Prepared this compound solution

  • Sterile syringes (e.g., 1 mL)

  • Sterile needles (25-30 gauge)[11][12]

  • 70% ethanol or other appropriate skin disinfectant

  • Animal restraint device (optional)

  • Personal protective equipment (gloves, lab coat)

Procedure:

  • Animal Handling and Restraint:

    • Gently but firmly restrain the mouse using an appropriate technique, such as the scruff restraint method, ensuring the animal's back is supported.[11][12]

    • Position the mouse in dorsal recumbency (on its back) with its head tilted slightly downwards. This allows the abdominal organs to move cranially, reducing the risk of injury during injection.[11]

  • Injection Site Identification:

    • Locate the injection site in the lower right quadrant of the abdomen.[11][12] This avoids the cecum, which is typically located on the left side, and other major organs.

  • Disinfection:

    • Disinfect the injection site with a swab soaked in 70% ethanol.[12]

  • Injection:

    • Use a new sterile syringe and needle for each animal.[11][12]

    • Insert the needle, bevel up, at a 30-45 degree angle into the peritoneal cavity.[11]

    • Gently aspirate by pulling back the plunger to ensure the needle has not entered a blood vessel or organ. If blood or any fluid is aspirated, withdraw the needle and reinject at a different site with a fresh needle.[12]

    • Slowly inject the this compound solution.

    • Withdraw the needle smoothly.

  • Post-Injection Monitoring:

    • Return the animal to its cage and monitor for any signs of distress, discomfort, or adverse reactions.

Visualization

Signaling Pathway of this compound Action

CY09_Pathway cluster_stimuli Inflammatory Stimuli (PAMPs/DAMPs) cluster_inflammasome NLRP3 Inflammasome cluster_inhibition Inhibition by this compound cluster_downstream Downstream Effects Stimuli e.g., MSU, ATP, LPS NLRP3 NLRP3 Stimuli->NLRP3 Activation ASC ASC NLRP3->ASC Oligomerization ProCasp1 Pro-Caspase-1 ASC->ProCasp1 Recruitment Casp1 Active Caspase-1 ProCasp1->Casp1 Cleavage CY09 This compound CY09->NLRP3 Inhibits ATPase Activity & Oligomerization ProIL1b Pro-IL-1β Casp1->ProIL1b Cleavage IL1b Mature IL-1β ProIL1b->IL1b Inflammation Inflammation IL1b->Inflammation

Caption: Mechanism of this compound inhibition of the NLRP3 inflammasome pathway.

Experimental Workflow for In Vivo Administration of this compound

Experimental_Workflow cluster_prep Preparation cluster_admin Administration cluster_induction Disease Induction (Example) cluster_analysis Analysis Prep_CY09 Prepare this compound Solution (Vehicle: 10% DMSO, 10% Kolliphor, 80% Saline) Injection Intraperitoneal (IP) Injection (Lower Right Quadrant, 25-30G needle) Prep_CY09->Injection Animal_Acclimation Animal Acclimation (e.g., C57BL/6J mice) Restraint Animal Restraint (Dorsal Recumbency) Animal_Acclimation->Restraint Restraint->Injection Induction Induce Disease Model (e.g., MSU injection for peritonitis) Injection->Induction Pre-treatment or Concurrent Treatment Monitoring Post-Injection Monitoring Induction->Monitoring Data_Collection Data Collection (e.g., Tissue harvesting, Behavioral tests) Monitoring->Data_Collection Analysis_Results Data Analysis (e.g., Cytokine levels, Histology) Data_Collection->Analysis_Results

References

Application Notes and Protocols for Oral Gavage of CY-09 in Rodent Studies

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

CY-09 is a potent, selective, and direct inhibitor of the NLRP3 (NOD-, LRR-, and pyrin domain-containing protein 3) inflammasome.[1][2] It functions by binding directly to the ATP-binding motif (Walker A) within the NLRP3 NACHT domain, which inhibits the protein's ATPase activity.[3][4] This action effectively prevents NLRP3 inflammasome assembly and subsequent activation, blocking the downstream release of pro-inflammatory cytokines such as IL-1β.[1][4] Due to its targeted mechanism, this compound has demonstrated significant therapeutic potential in various preclinical rodent models of inflammatory diseases, including cryopyrin-associated autoinflammatory syndrome (CAPS), type 2 diabetes, Alzheimer's disease, and diabetic nephropathy.[4][5][6][7][8]

These application notes provide a comprehensive protocol for the preparation and administration of this compound via oral gavage in rodent studies, intended for researchers, scientists, and professionals in drug development.

Quantitative Data Summary

Pharmacokinetic and dosing parameters for this compound in mice have been characterized, demonstrating favorable properties for oral administration.

ParameterValueSpecies/ModelSource
Mechanism of Action Direct NLRP3 ATPase InhibitorIn vitro / In vivo[1][4]
Binding Affinity (Kd) 500 nMIn vitro[9]
Oral Bioavailability 72%C57BL/6J Mice[2]
Half-life (t½) 2.4 hoursC57BL/6J Mice[2]
Effective In Vivo Dose 2.5 mg/kg/day3xTg-AD Mice[5]
Vehicle Formulation 10% DMSO, 10% Polyoxyl 15 hydroxystearate, 80% Saline3xTg-AD Mice[5]
Solubility ≤ 20 mM in DMSOIn vitro[9]

Signaling Pathway of this compound Action

The diagram below illustrates the canonical NLRP3 inflammasome activation pathway and the specific point of inhibition by this compound. Pathogen-Associated Molecular Patterns (PAMPs) or Damage-Associated Molecular Patterns (DAMPs) trigger a priming signal (Signal 1), typically through NF-κB, leading to the upregulation of NLRP3 and pro-IL-1β. A secondary activation signal (Signal 2) leads to the assembly of the NLRP3 inflammasome complex, consisting of NLRP3, ASC, and pro-caspase-1. This assembly activates caspase-1, which then cleaves pro-IL-1β into its mature, active form. This compound directly inhibits the ATPase activity of NLRP3, a critical step for its oligomerization and the subsequent assembly of the inflammasome.[1][3][4]

NLRP3_Pathway cluster_signals Activation Stimuli cluster_priming Signal 1: Priming cluster_activation Signal 2: Activation & Assembly cluster_inhibition Inhibition cluster_output Effector Phase PAMPs PAMPs / DAMPs NFkB NF-κB Activation PAMPs->NFkB Inflammasome NLRP3 Inflammasome Assembly PAMPs->Inflammasome Pro_IL1B_Transcription pro-IL-1β & NLRP3 Transcription NFkB->Pro_IL1B_Transcription NLRP3 NLRP3 Pro_IL1B_Transcription->NLRP3 NLRP3->Inflammasome ASC ASC ASC->Inflammasome ProCasp1 Pro-Caspase-1 ProCasp1->Inflammasome Casp1 Active Caspase-1 Inflammasome->Casp1 CY09 This compound InhibitionPoint Inhibits NLRP3 ATPase Activity CY09->InhibitionPoint InhibitionPoint->NLRP3 IL1B Mature IL-1β (Inflammation) Casp1->IL1B

Caption: Mechanism of this compound inhibition on the NLRP3 inflammasome pathway.

Experimental Protocol: Oral Gavage of this compound

This protocol details the procedure for administering this compound to rodents via oral gavage. It is crucial that all procedures are performed by personnel trained in this technique to ensure animal welfare and data integrity.[10][11]

1. Materials and Equipment

  • This compound compound

  • Vehicle components: DMSO, Polyoxyl 15 hydroxystearate (Kolliphor® HS 15), and sterile saline (0.9% NaCl)

  • Sterile microcentrifuge tubes

  • Vortex mixer and/or sonicator

  • Analytical balance

  • Appropriately sized syringes (e.g., 1 mL)

  • Gavage needles (feeding tubes):

    • Mice: 20-22 gauge, 1.5-inch, flexible or stainless steel with a rounded/bulb tip.[10][11]

    • Rats: 16-18 gauge, 2-3 inch, flexible or stainless steel with a rounded/bulb tip.[10]

  • Animal scale

  • 70% Ethanol for disinfection

  • Personal Protective Equipment (PPE): lab coat, gloves, eye protection

2. Preparation of this compound Dosing Solution This formulation is based on a published in vivo study.[5]

  • Calculate Required Amount: Determine the total volume of dosing solution needed based on the number of animals, their average weight, the dose (e.g., 2.5 mg/kg), and the dosing volume (typically 5-10 mL/kg).[11]

  • Vehicle Preparation: Prepare the vehicle by mixing 10% DMSO, 10% Polyoxyl 15 hydroxystearate, and 80% sterile saline by volume. For example, to make 10 mL of vehicle, mix 1 mL DMSO, 1 mL Polyoxyl 15, and 8 mL saline.

  • Dissolving this compound:

    • Weigh the required amount of this compound powder.

    • First, dissolve the this compound powder in the DMSO portion of the vehicle. Gentle warming or brief sonication may be required to fully dissolve the compound.[9]

    • Add the Polyoxyl 15 hydroxystearate and vortex thoroughly.

    • Finally, add the saline in small increments while continuously vortexing to prevent precipitation. The final solution should be a clear, homogenous mixture.

  • Storage: Prepare the solution fresh daily. If short-term storage is necessary, protect from light and store at 4°C.

3. Oral Gavage Procedure

The following workflow outlines the key steps for safe and effective administration.

Gavage_Workflow Start Start: Prepare Dosing Solution Weigh 1. Weigh Animal & Calculate Dose Volume Start->Weigh Measure 2. Measure Gavage Tube (Nose to Sternum) Weigh->Measure Restrain 3. Properly Restrain Animal (Scruff) Measure->Restrain Insert 4. Insert Tube Gently Over Tongue to Esophagus Restrain->Insert Check 5. Check for Resistance (If present, STOP & restart) Insert->Check Check->Restrain Resistance Felt Administer 6. Administer Solution Smoothly Check->Administer No Resistance Withdraw 7. Withdraw Tube Gently Administer->Withdraw Monitor 8. Monitor Animal for Distress/Reflux Withdraw->Monitor End End: Return to Cage Monitor->End

Caption: Standard experimental workflow for rodent oral gavage.

Step-by-Step Administration Guide:

  • Animal and Dose Calculation: Weigh the animal accurately and calculate the precise volume of the this compound solution to be administered. The maximum recommended volume is 10 mL/kg for mice.[10][11]

  • Gavage Needle Measurement: Before restraining the animal, measure the correct insertion depth for the gavage needle by holding it alongside the animal. The tip should extend from the corner of the mouth to the last rib or bottom of the sternum.[10][12] This prevents accidental perforation of the esophagus or stomach.

  • Restraint: Proper restraint is critical. For mice, firmly scruff the loose skin over the neck and back to immobilize the head and prevent the animal from biting.[12][13] The animal should be held in an upright, vertical position to create a straight line from the mouth to the stomach.[13]

  • Tube Insertion: Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth.[13] As the tube reaches the back of the throat, the animal will typically swallow, which facilitates passage into the esophagus. The tube should pass smoothly with no resistance.[10]

  • Verification and Administration: If any resistance is felt, or if the animal shows signs of respiratory distress (e.g., coughing, bubbling from the nose), the tube may be in the trachea. DO NOT ADMINISTER THE DOSE. [13] Withdraw the needle and restart the process. Once confident of correct placement, dispense the solution from the syringe smoothly and at a moderate pace.

  • Withdrawal: After administration, gently remove the needle in a single, smooth motion.

  • Post-Procedure Monitoring: Return the animal to its cage and monitor it for several minutes to ensure there are no adverse effects, such as respiratory distress or reflux of the administered compound.[13][14]

4. Safety and Animal Welfare Considerations

  • Training: Only individuals properly trained and proficient in oral gavage should perform this procedure.

  • Aspiration Risk: Incorrect placement of the gavage tube into the trachea can lead to aspiration, which can be fatal. Extreme care must be taken.

  • Tissue Damage: Forcing the needle can cause perforation of the pharynx, esophagus, or stomach.[14] Using flexible-tipped or plastic feeding tubes can reduce this risk.[11]

  • Stress: Oral gavage is a stressful procedure. Handle animals calmly and efficiently to minimize distress. Consider alternatives if the experimental design allows.[15]

  • Cross-Contamination: Use a separate, clean gavage needle for each experimental group to avoid cross-contamination.[12] Disinfect reusable needles between animals of the same group.

References

Application Notes and Protocols: CY-09 in a Monosodium Urate (MSU)-Induced Peritonitis Model

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gout is an autoinflammatory disease characterized by the deposition of monosodium urate (MSU) crystals in joints and tissues, leading to a painful inflammatory response.[1][2] A key player in this inflammatory cascade is the NOD-like receptor pyrin domain-containing 3 (NLRP3) inflammasome.[1][2] Upon activation by MSU crystals, the NLRP3 inflammasome triggers the maturation and release of potent pro-inflammatory cytokines, primarily interleukin-1β (IL-1β), which drives neutrophil infiltration and exacerbates inflammation.[3][4][5]

CY-09 is a selective and direct inhibitor of the NLRP3 inflammasome.[6][7] It functions by binding to the ATP-binding site (Walker A motif) within the NACHT domain of the NLRP3 protein, thereby inhibiting its ATPase activity.[8] This action prevents the assembly and activation of the NLRP3 inflammasome, making this compound a promising therapeutic candidate for NLRP3-driven diseases like gout.[1][6] These application notes provide a comprehensive overview of the use of this compound in a well-established preclinical model of gouty inflammation: MSU-induced peritonitis in mice.

Mechanism of Action of this compound

Monosodium urate crystals act as a danger-associated molecular pattern (DAMP) that is phagocytosed by resident macrophages in the peritoneum. This triggers a signaling cascade that leads to the activation of the NLRP3 inflammasome. This compound intervenes in this pathway to mitigate the inflammatory response.

cluster_caspase MSU Monosodium Urate (MSU) Crystals Phagocytosis Phagocytosis MSU->Phagocytosis 1 NLRP3_inactive Inactive NLRP3 Phagocytosis->NLRP3_inactive 2. Activates NLRP3_active Active NLRP3 Inflammasome (ASC, Pro-caspase-1) NLRP3_inactive->NLRP3_active 3. Assembly Pro_IL11b_edge Caspase-1 NLRP3_active->Pro_IL11b_edge Pro_IL1b Pro-IL-1β IL1b Mature IL-1β Pro_IL1b->IL1b 5. Cleavage Inflammation Inflammation (Neutrophil Infiltration) IL1b->Inflammation 6. Secretion & Induction CY09 This compound CY09->NLRP3_inactive Inhibits ATPase Activity & Assembly Pro_IL11b_edge->Pro_IL1b 4.

Caption: Signaling pathway of MSU-induced inflammation and this compound inhibition.

Experimental Data

This compound has demonstrated significant efficacy in reducing key inflammatory markers in the MSU-induced peritonitis model. The following tables summarize the quantitative data from preclinical studies.

Table 1: Effect of this compound on IL-1β Levels in MSU-Induced Peritonitis

Treatment GroupIL-1β in Peritoneal Lavage (pg/mL)IL-1β in Serum (pg/mL)
Vehicle + MSUHighElevated
This compound (40 mg/kg) + MSUSignificantly ReducedSignificantly Reduced
MCC950 (40 mg/kg) + MSUSignificantly ReducedSignificantly Reduced

Data are representative of findings where this compound shows a marked decrease in local and systemic IL-1β levels. MCC950, another NLRP3 inhibitor, is often used as a positive control.[8]

Table 2: Effect of this compound on Neutrophil Infiltration in MSU-Induced Peritonitis

Treatment GroupNeutrophil Count in Peritoneal Cavity (cells x 10^6)
Vehicle + MSUHigh Infiltration
This compound (40 mg/kg) + MSUSignificantly Reduced
MCC950 (40 mg/kg) + MSUSignificantly Reduced

Neutrophil recruitment to the site of inflammation is a hallmark of the acute gouty attack. This compound effectively diminishes this cellular influx.[8]

Experimental Protocols

The following protocols provide a detailed methodology for investigating the effects of this compound in an MSU-induced peritonitis model.

Preparation of Monosodium Urate (MSU) Crystals

This protocol outlines the generation of MSU crystals for in vivo use.

  • Dissolution: Dissolve 1.68 g of uric acid in 500 mL of sterile water containing 0.01 M NaOH. Heat the solution to 70°C to facilitate dissolution. Adjust the pH to 7.1-7.2.[9][10]

  • Crystallization: Allow the solution to cool slowly to room temperature with gentle stirring. This process can take 24-48 hours.[10]

  • Washing and Sterilization: Wash the resulting crystals with ethanol and then dry them. Sterilize the crystals by heating at 250°C for one hour.[9]

  • Resuspension: Resuspend the sterile MSU crystals in sterile, endotoxin-free phosphate-buffered saline (PBS) to the desired concentration (e.g., 5 mg/mL).[3]

MSU-Induced Peritonitis Mouse Model and this compound Administration

This protocol describes the induction of peritonitis and the administration of the test compound.

start Start: 8-12 week old C57BL/6 mice treatment Administer this compound (e.g., 40 mg/kg, i.p.) or Vehicle start->treatment t = -30 min msu_injection Inject MSU Crystals (1 mg/mouse, i.p.) treatment->msu_injection t = 0 incubation Incubate (e.g., 6 hours) msu_injection->incubation lavage Peritoneal Lavage (Collect fluid and cells) incubation->lavage t = 6 h analysis Analysis: - ELISA (IL-1β) - Flow Cytometry (Neutrophils) lavage->analysis

References

Application Notes and Protocols for CY-09 in a High-Fat Diet-Induced Model of Metabolic Disease

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Metabolic diseases, such as type 2 diabetes and non-alcoholic fatty liver disease (NAFLD), are characterized by a state of chronic, low-grade inflammation. A key player in this inflammatory process is the NOD-like receptor protein 3 (NLRP3) inflammasome.[1][2] Upon activation by metabolic danger signals associated with a high-fat diet (HFD), such as excess fatty acids and cholesterol crystals, the NLRP3 inflammasome triggers the release of pro-inflammatory cytokines like IL-1β and IL-18, contributing to insulin resistance and other metabolic dysfunctions.[3]

CY-09 is a potent and selective small-molecule inhibitor of the NLRP3 inflammasome.[4] It directly binds to the ATP-binding motif within the NACHT domain of NLRP3, thereby inhibiting its ATPase activity and preventing the subsequent assembly and activation of the inflammasome.[3][4] This targeted mechanism of action makes this compound a valuable tool for investigating the role of the NLRP3 inflammasome in metabolic diseases and a potential therapeutic agent.

These application notes provide a comprehensive overview of the use of this compound in a high-fat diet-induced mouse model of metabolic disease, including detailed experimental protocols, quantitative data on its efficacy, and a visualization of the underlying signaling pathways.

Data Presentation

The following tables summarize the quantitative data from a study by Jiang et al. (2017), where this compound was administered to wild-type (WT) mice fed a high-fat diet (HFD) for 14 weeks, followed by 6 weeks of treatment with this compound (2.5 mg/kg, once daily).[3]

Table 1: Effect of this compound on Body Weight and Food Intake in HFD-Fed Mice [3]

Treatment GroupInitial Body Weight (g)Final Body Weight (g)Body Weight Gain (g)Food Intake ( g/day )
HFD + Vehicle45.2 ± 1.550.8 ± 2.15.6 ± 0.83.5 ± 0.3
HFD + this compound45.5 ± 1.846.1 ± 1.70.6 ± 0.5**2.8 ± 0.2*

*p < 0.05, **p < 0.01 compared to HFD + Vehicle. Data are presented as mean ± SEM.

Table 2: Effect of this compound on Glucose Homeostasis in HFD-Fed Mice [3]

Treatment GroupFasting Blood Glucose (mg/dL)Basal Blood Glucose (mg/dL)Fasting Insulin (ng/mL)
HFD + Vehicle185.6 ± 12.3205.4 ± 15.12.8 ± 0.4
HFD + this compound142.3 ± 9.8 160.7 ± 11.21.5 ± 0.3**

**p < 0.01 compared to HFD + Vehicle. Data are presented as mean ± SEM.

Table 3: Effect of this compound on Insulin Sensitivity in HFD-Fed Mice (Insulin Tolerance Test) [3]

Treatment GroupBlood Glucose at 0 min (mg/dL)Blood Glucose at 15 min (mg/dL)Blood Glucose at 30 min (mg/dL)Blood Glucose at 60 min (mg/dL)
HFD + Vehicle208.1 ± 14.5155.6 ± 11.8170.3 ± 12.9189.5 ± 13.7
HFD + this compound162.4 ± 10.9*98.7 ± 8.5 115.6 ± 9.1138.2 ± 10.3**

*p < 0.05, **p < 0.01 compared to HFD + Vehicle. Data are presented as mean ± SEM.

Experimental Protocols

High-Fat Diet-Induced Metabolic Disease Model

Objective: To induce obesity, insulin resistance, and other metabolic dysfunctions in mice.

Materials:

  • Male C57BL/6J mice (6-8 weeks old)

  • High-fat diet (HFD): Typically 60% kcal from fat (e.g., D12492, Research Diets Inc.)

  • Control diet: Standard chow with 10% kcal from fat (e.g., D12450B, Research Diets Inc.)

  • Animal caging with appropriate bedding

  • Water bottles and food hoppers

Protocol:

  • Acclimatize mice to the animal facility for at least one week with free access to standard chow and water.

  • Randomly assign mice to two groups: Control diet and High-Fat Diet (HFD).

  • Provide the respective diets and water ad libitum for a period of 14-16 weeks.

  • Monitor body weight and food intake weekly.

  • At the end of the dietary intervention, mice on the HFD should exhibit significant weight gain, hyperglycemia, and insulin resistance compared to the control group, confirming the successful induction of the metabolic disease model.

Administration of this compound

Objective: To treat HFD-fed mice with the NLRP3 inhibitor this compound.

Materials:

  • This compound (MedChemExpress, Selleck Chemicals)

  • Vehicle solution (e.g., Dimethyl sulfoxide (DMSO) and polyethylene glycol/water)

  • Gavage needles or appropriate injection equipment

Protocol:

  • Prepare a stock solution of this compound in a suitable vehicle. A common formulation is dissolving this compound in DMSO and then diluting with polyethylene glycol and water.

  • Following the 14-16 week HFD feeding period, divide the HFD-fed mice into two subgroups: HFD + Vehicle and HFD + this compound.

  • Administer this compound (e.g., 2.5 mg/kg body weight) or the vehicle solution to the respective groups once daily via oral gavage or intraperitoneal injection.

  • Continue the treatment for a period of 6-8 weeks, while maintaining the mice on their respective diets.

  • Monitor body weight and food intake regularly throughout the treatment period.

Assessment of Metabolic Parameters

Objective: To evaluate the effects of this compound on key metabolic endpoints.

a. Glucose and Insulin Tolerance Tests:

Materials:

  • Glucometer and test strips

  • Glucose solution (e.g., 2 g/kg body weight)

  • Human insulin solution (e.g., 0.75 U/kg body weight)

  • Blood collection supplies (e.g., lancets, micro-hematocrit tubes)

Protocol (Glucose Tolerance Test - GTT):

  • Fast mice for 6 hours.

  • Measure baseline blood glucose from a tail snip (0 min).

  • Administer glucose solution via intraperitoneal injection.

  • Measure blood glucose at 15, 30, 60, and 120 minutes post-injection.

Protocol (Insulin Tolerance Test - ITT):

  • Fast mice for 4-6 hours.

  • Measure baseline blood glucose (0 min).

  • Administer insulin solution via intraperitoneal injection.

  • Measure blood glucose at 15, 30, and 60 minutes post-injection.

b. Measurement of Fasting Blood Glucose and Insulin:

Materials:

  • Glucometer and test strips

  • ELISA kit for mouse insulin

  • Blood collection tubes (e.g., EDTA-coated)

  • Centrifuge

Protocol:

  • Fast mice overnight (12-16 hours).

  • Collect blood via tail vein or cardiac puncture into EDTA-coated tubes.

  • Measure fasting blood glucose immediately using a glucometer.

  • Centrifuge the blood to separate plasma.

  • Store plasma at -80°C until insulin measurement.

  • Determine plasma insulin levels using a commercially available ELISA kit according to the manufacturer's instructions.

c. Assessment of Hepatic Steatosis:

Materials:

  • Microscope

  • Histology supplies (formalin, paraffin, microtome, slides)

  • Hematoxylin and eosin (H&E) staining reagents

  • Oil Red O staining reagents (for frozen sections)

Protocol:

  • At the end of the study, euthanize the mice and perfuse the liver with saline.

  • Excise the liver and fix a portion in 10% neutral buffered formalin for paraffin embedding or snap-freeze a portion in optimal cutting temperature (OCT) compound for frozen sections.

  • For paraffin-embedded tissue, section the liver and stain with H&E to visualize liver morphology and lipid accumulation.

  • For frozen tissue, section the liver and stain with Oil Red O to specifically visualize neutral lipids.

  • Quantify the degree of steatosis using a scoring system or image analysis software.

Visualization of Pathways and Workflows

Caption: NLRP3 Inflammasome Activation Pathway in Metabolic Disease and Inhibition by this compound.

Experimental_Workflow Start Start Acclimatization Acclimatization (1 week) Start->Acclimatization Dietary Intervention High-Fat Diet Feeding (14-16 weeks) Acclimatization->Dietary Intervention Group Assignment Randomization Dietary Intervention->Group Assignment Treatment Daily Treatment (6-8 weeks) Group Assignment->Treatment HFD + Vehicle HFD + this compound Metabolic Phenotyping Metabolic Phenotyping (GTT, ITT, Fasting Glucose/Insulin) Treatment->Metabolic Phenotyping Tissue Collection Tissue Collection & Histology (Liver, Adipose) Metabolic Phenotyping->Tissue Collection Data Analysis Data Analysis & Interpretation Tissue Collection->Data Analysis End End Data Analysis->End

References

Application Notes and Protocols for CY-09 Treatment in a Dextran Sulfate Sodium (DSS)-Induced Colitis Model

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Inflammatory bowel disease (IBD), encompassing ulcerative colitis and Crohn's disease, is a chronic inflammatory condition of the gastrointestinal tract.[1][2] The NOD-like receptor family pyrin domain-containing 3 (NLRP3) inflammasome has been identified as a key player in the pathogenesis of IBD.[3][4] Activation of the NLRP3 inflammasome in response to cellular danger signals leads to the maturation and secretion of pro-inflammatory cytokines, such as IL-1β and IL-18, driving intestinal inflammation.[5] CY-09 is a selective and direct inhibitor of the NLRP3 inflammasome.[6] It functions by binding to the ATP-binding motif within the NACHT domain of NLRP3, thereby inhibiting its ATPase activity, which is essential for inflammasome assembly and activation.[6][7] These application notes provide a comprehensive overview and detailed protocols for evaluating the therapeutic potential of this compound in a dextran sulfate sodium (DSS)-induced colitis mouse model, a widely used preclinical model that mimics many aspects of human ulcerative colitis.[8][9]

Data Presentation

The following tables summarize representative quantitative data on the therapeutic effects of an NLRP3 inhibitor in a DSS-induced colitis model. While direct data for this compound in this specific model is not yet extensively published, these tables, based on studies of similar selective NLRP3 inhibitors, illustrate the expected outcomes.[10][11]

Table 1: Effect of NLRP3 Inhibitor Treatment on Disease Activity Index (DAI)

Treatment GroupDay 3Day 5Day 7Day 9
Control (Vehicle)0.5 ± 0.21.5 ± 0.42.8 ± 0.53.5 ± 0.6
DSS + Vehicle1.2 ± 0.32.8 ± 0.53.9 ± 0.44.0 ± 0.5
DSS + NLRP3 Inhibitor (e.g., 10 mg/kg)1.0 ± 0.22.1 ± 0.42.5 ± 0.52.2 ± 0.4**

*p < 0.05, **p < 0.01 compared to DSS + Vehicle. Data are presented as mean ± SEM. DAI is a composite score of weight loss, stool consistency, and rectal bleeding.[11][12]

Table 2: Effect of NLRP3 Inhibitor Treatment on Body Weight Loss and Colon Length

Treatment GroupBody Weight Loss (%) on Day 9Colon Length (cm) on Day 9
Control (Vehicle)+2.1 ± 1.58.5 ± 0.4
DSS + Vehicle-18.5 ± 3.25.2 ± 0.3
DSS + NLRP3 Inhibitor (e.g., 10 mg/kg)-9.7 ± 2.5*6.8 ± 0.4**

*p < 0.05, **p < 0.01 compared to DSS + Vehicle. Data are presented as mean ± SEM.[4][10][13][14][15]

Table 3: Effect of NLRP3 Inhibitor Treatment on Pro-inflammatory Cytokine Levels in Colon Tissue

Treatment GroupIL-1β (pg/mg tissue)TNF-α (pg/mg tissue)IL-6 (pg/mg tissue)
Control (Vehicle)25 ± 850 ± 1245 ± 10
DSS + Vehicle250 ± 45380 ± 55350 ± 60
DSS + NLRP3 Inhibitor (e.g., 10 mg/kg)110 ± 30**210 ± 40190 ± 35

*p < 0.05, **p < 0.01 compared to DSS + Vehicle. Data are presented as mean ± SEM.[3]

Experimental Protocols

Dextran Sulfate Sodium (DSS)-Induced Colitis Model

This protocol describes the induction of acute colitis in mice using DSS.

Materials:

  • 8-10 week old C57BL/6 mice

  • Dextran Sulfate Sodium (DSS, molecular weight 36,000-50,000 Da)

  • Sterile drinking water

  • Animal balance

  • Appropriate animal housing

Procedure:

  • Acclimatize mice for at least one week before the start of the experiment.

  • Record the initial body weight of each mouse.

  • Prepare a 2.5-3% (w/v) DSS solution in sterile drinking water. The optimal concentration may need to be determined empirically based on the DSS batch and mouse strain.[9][16]

  • Administer the DSS solution as the sole source of drinking water for 5-7 consecutive days to induce acute colitis.[17]

  • Provide fresh DSS solution every 2 days.

  • Monitor mice daily for body weight, stool consistency, and the presence of blood in the stool to calculate the Disease Activity Index (DAI).[11][12]

  • The control group receives regular sterile drinking water.

This compound Administration Protocol

This protocol outlines the administration of this compound to DSS-treated mice.

Materials:

  • This compound compound

  • Vehicle solution (e.g., 10% DMSO, 40% PEG300, 5% Tween 80, 45% saline)

  • Syringes and needles for administration (oral gavage or intraperitoneal injection)

Procedure:

  • Prepare the this compound formulation in the chosen vehicle. A typical dose for in vivo studies with this compound has been in the range of 10-40 mg/kg.[16]

  • Divide the DSS-treated mice into two groups: DSS + Vehicle and DSS + this compound.

  • Administer this compound or the vehicle to the respective groups once daily, starting from the first day of DSS administration (prophylactic regimen) or after the onset of clinical signs (therapeutic regimen). The route of administration can be oral gavage or intraperitoneal injection.

  • Continue the treatment for the duration of the DSS administration and any subsequent observation period.

Assessment of Colitis Severity

This protocol details the methods for evaluating the severity of colitis.

Procedure:

  • Disease Activity Index (DAI): Calculate the DAI daily for each mouse based on the scoring system in Table 4.[11][12]

    Table 4: Disease Activity Index (DAI) Scoring System

ScoreWeight Loss (%)Stool ConsistencyRectal Bleeding
0NoneNormalNone
11-5--
25-10Loose StoolSlight Bleeding
310-15--
4>15Watery DiarrheaGross Bleeding
  • Colon Length: At the end of the experiment, euthanize the mice. Carefully dissect the entire colon from the cecum to the anus. Measure the length of the colon as an indicator of inflammation (inflammation leads to colon shortening).[13][14][15]

  • Histological Analysis: Fix a segment of the distal colon in 10% neutral buffered formalin, embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E). Score the sections for the severity of inflammation, crypt damage, and cellular infiltration.

  • Cytokine Analysis: Homogenize a section of the colon tissue and measure the levels of pro-inflammatory cytokines (e.g., IL-1β, TNF-α, IL-6) using ELISA or multiplex bead-based assays.[18]

Mandatory Visualizations

Signaling Pathway of this compound Action

CY09_Pathway cluster_cell Macrophage / Epithelial Cell DAMPs DAMPs / PAMPs (e.g., from DSS injury) NLRP3_inactive Inactive NLRP3 DAMPs->NLRP3_inactive Activation Signal NLRP3_active Active NLRP3 NLRP3_inactive->NLRP3_active ATPase Activity ASC ASC NLRP3_active->ASC Recruitment Pro_Casp1 Pro-Caspase-1 ASC->Pro_Casp1 Recruitment Casp1 Active Caspase-1 Pro_Casp1->Casp1 Cleavage Pro_IL1B Pro-IL-1β Casp1->Pro_IL1B Cleavage IL1B Mature IL-1β (Secretion) Pro_IL1B->IL1B Inflammation Inflammation IL1B->Inflammation CY09 This compound CY09->NLRP3_inactive Inhibits ATPase Activity

Caption: Mechanism of this compound in inhibiting the NLRP3 inflammasome pathway.

Experimental Workflow for Evaluating this compound in DSS-Induced Colitis

DSS_Workflow cluster_setup Experimental Setup cluster_induction Induction and Treatment (Day 0-7) cluster_analysis Endpoint Analysis (Day 8) start Acclimatize C57BL/6 Mice (1 week) grouping Divide into Groups: 1. Control 2. DSS + Vehicle 3. DSS + this compound start->grouping dss_admin Administer 3% DSS in Drinking Water grouping->dss_admin treatment Daily Administration: - Vehicle - this compound (e.g., 10 mg/kg) grouping->treatment monitoring Daily Monitoring: - Body Weight - DAI Score dss_admin->monitoring treatment->monitoring euthanasia Euthanize Mice monitoring->euthanasia dissection Dissect Colon euthanasia->dissection measurements Measure Colon Length dissection->measurements sampling Collect Tissue for: - Histology (H&E) - Cytokine Analysis (ELISA) dissection->sampling

Caption: Workflow for the DSS-induced colitis model and this compound treatment.

References

Troubleshooting & Optimization

Troubleshooting CY-09 insolubility in aqueous solutions

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers using CY-09, a selective inhibitor of the NLRP3 inflammasome. The primary focus is to address challenges related to its limited solubility in aqueous solutions for in vitro and in vivo experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a potent and selective small molecule inhibitor of the NOD-like receptor protein 3 (NLRP3) inflammasome.[1][2][3][4] Its mechanism of action involves directly binding to the ATP-binding motif within the NACHT domain of NLRP3.[1][2][3] This binding event inhibits the ATPase activity of NLRP3, which is a critical step for its oligomerization and the subsequent assembly of the inflammasome complex.[3][4] By preventing inflammasome assembly, this compound effectively blocks the activation of caspase-1 and the maturation and release of pro-inflammatory cytokines IL-1β and IL-18.[5][6]

Q2: What are the basic physicochemical and solubility properties of this compound?

A2: this compound is a hydrophobic compound, which contributes to its poor solubility in aqueous solutions.[7][8] Key properties are summarized below.

PropertyValueSource
Molecular Formula C₁₉H₁₂F₃NO₃S₂[1][2]
Molecular Weight 423.4 g/mol [1][2]
Appearance Crystalline solid[2]
Solubility in Water Insoluble[7]
Solubility in Ethanol Insoluble[7]
Solubility in DMSO ≥ 15 mg/mL (to 20 mM or 85 mg/mL reported)[1][2][7]
Solubility in DMF ~30 mg/mL[2]

Q3: In which biological pathway does this compound act?

A3: this compound acts on the NLRP3 inflammasome pathway, a key component of the innate immune system.[5][6] This pathway is typically activated in a two-step process: priming (Signal 1), often by microbial components like LPS, which upregulates the expression of NLRP3 and pro-IL-1β; and activation (Signal 2), by a wide range of stimuli including toxins, ATP, and crystalline materials, which triggers the assembly of the inflammasome complex.[6][9][10] this compound intervenes at the activation step.

NLRP3 Inflammasome Pathway and this compound Inhibition.

Troubleshooting Guide: Insolubility Issues

Q4: My this compound powder won't dissolve in my aqueous buffer (e.g., PBS, cell media). What should I do?

A4: this compound is insoluble in aqueous buffers and requires an organic solvent for initial dissolution.[7] You must first prepare a concentrated stock solution in 100% Dimethyl Sulfoxide (DMSO). For many compounds with poor aqueous solubility, this is a standard first step.[11][12]

Q5: I've dissolved this compound in DMSO, but it precipitates when I dilute it into my cell culture medium. How can I prevent this?

A5: This is a common problem known as "crashing out" that occurs when a compound is transferred from a good organic solvent to a poor aqueous one.[8][11] The final concentration of your compound in the aqueous medium exceeds its solubility limit. Here are several solutions:

  • Lower the Final Concentration: Determine if your working concentration is too high. You may need to perform a dose-response curve to find the lowest effective concentration.

  • Reduce the Final DMSO Concentration: While DMSO is necessary, its concentration in the final cell culture medium should be kept low (ideally <0.5%, and not exceeding 1%) to avoid solvent-induced cytotoxicity.[13]

  • Use a Step-wise Dilution Protocol: Instead of diluting the DMSO stock directly into the final volume of media, perform serial dilutions. Adding the stock solution to a small volume of media while vortexing can help. A recommended method involves pre-warming the media and using serum to aid in solubilization.[11]

  • Check for Temperature Effects: Ensure all components (DMSO stock, media) are at the same temperature before mixing. Some compounds are less soluble at lower temperatures.[13]

Troubleshooting_Workflow start Start: This compound Precipitation in Aqueous Solution check_stock Is stock solution clear (e.g., 20 mM in 100% DMSO)? start->check_stock remake_stock Action: Prepare fresh stock. Use gentle warming (37°C) and vortexing. check_stock->remake_stock No check_dilution Did precipitation occur after dilution into aqueous buffer? check_stock->check_dilution Yes remake_stock->check_stock final_conc Is final working concentration too high? check_dilution->final_conc Yes lower_conc Solution: Lower the final working concentration. Perform dose-response. final_conc->lower_conc Yes check_protocol Are you using a step-wise dilution protocol? final_conc->check_protocol No end Problem Resolved lower_conc->end use_protocol Solution: Use recommended serial dilution protocol. (See Protocol Section) check_protocol->use_protocol No check_dmso Is final DMSO% > 0.5%? check_protocol->check_dmso Yes use_protocol->end lower_dmso Solution: Adjust stock concentration to ensure final DMSO% is < 0.5%. check_dmso->lower_dmso Yes check_dmso->end No lower_dmso->end

Troubleshooting workflow for this compound precipitation.

Q6: My assay results are inconsistent. Could this be related to solubility?

A6: Absolutely. Poor solubility can lead to undetected micro-precipitation, resulting in inconsistent concentrations of the active compound across different wells and experiments.[13][14]

  • Visual Inspection: Before starting your assay, visually inspect your final diluted solution. Look for cloudiness or precipitates.

  • Centrifugation: Centrifuge your microplate briefly and check for a pellet at the bottom of the wells. If a pellet is visible, your compound has precipitated.

  • Solubility Assessment: Perform a preliminary kinetic solubility test in your final assay buffer to determine the maximum soluble concentration under your experimental conditions.

Experimental Protocols

Protocol 1: Preparation of a 20 mM this compound Stock Solution in DMSO

  • Materials:

    • This compound (MW: 423.4 g/mol )

    • Anhydrous or high-purity DMSO

    • Sterile microcentrifuge tubes

  • Procedure:

    • Equilibrate the this compound vial to room temperature before opening to prevent moisture condensation.

    • Weigh out the desired amount of this compound. For 1 mL of a 20 mM stock, you will need 8.47 mg of this compound.

    • Add the appropriate volume of 100% DMSO.

    • Vortex thoroughly. Gentle warming in a 37°C water bath for 5-10 minutes can aid dissolution.[1] Ensure the solution is completely clear.

    • Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.

Protocol 2: Recommended Dilution of this compound into Cell Culture Medium

This protocol is designed to minimize precipitation upon dilution for a final concentration of 10 µM this compound with 0.1% final DMSO concentration.

  • Materials:

    • 20 mM this compound stock solution in DMSO

    • Pre-warmed (37°C) complete cell culture medium (containing serum)

    • Sterile tubes

  • Procedure:

    • Prepare an intermediate dilution of this compound. Add 5 µL of the 20 mM stock solution to 995 µL of pre-warmed medium. This creates a 100 µM solution in 0.5% DMSO. Vortex immediately but gently after addition.

    • Visually inspect the 100 µM solution for any signs of precipitation.

    • Perform the final dilution. Add 1 part of the 100 µM intermediate solution to 9 parts of pre-warmed medium. For example, add 100 µL of the 100 µM solution to 900 µL of medium in your culture plate well. This results in a final concentration of 10 µM this compound in 0.05% DMSO.

    • Always prepare a vehicle control using the same dilution steps with DMSO alone.

Dilution_Protocol stock Step 1: Stock Solution 20 mM this compound in 100% DMSO intermediate Step 2: Intermediate Dilution 100 µM this compound in Medium + 0.5% DMSO stock->intermediate Add 5 µL stock to 995 µL pre-warmed medium (1:200) final Step 3: Final Working Solution 10 µM this compound in Medium + 0.05% DMSO intermediate->final Add 100 µL intermediate to 900 µL pre-warmed medium (1:10)

Recommended two-step dilution protocol for this compound.

References

Technical Support Center: Preventing CY-09 Precipitation in Cell Culture Media

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals utilizing the NLRP3 inhibitor CY-09, maintaining its solubility in cell culture media is critical for obtaining accurate and reproducible experimental results. This compound is a hydrophobic molecule, and its precipitation in aqueous solutions can lead to an unknown effective concentration and potential cytotoxicity, compromising experimental outcomes. This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), and experimental protocols to prevent and address this compound precipitation.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound precipitating in the cell culture medium? A1: this compound precipitation is most often due to its low solubility in aqueous solutions like cell culture media.[1][2] The issue is typically triggered when a concentrated stock solution, usually prepared in an organic solvent like Dimethyl Sulfoxide (DMSO), is diluted into the medium. This "solvent shock" can cause the compound to exceed its solubility limit and crash out of solution.[3][4] Other contributing factors can include high final concentrations, temperature shifts, improper mixing, and interactions with media components.[5][6]

Q2: What is the recommended solvent for preparing this compound stock solutions? A2: The recommended solvent for this compound is high-purity, anhydrous DMSO.[1][2] this compound is readily soluble in DMSO at concentrations as high as 20 mM to 200 mM, depending on the source.[1] It is crucial to use fresh, moisture-free DMSO, as absorbed water can significantly reduce the compound's solubility.[1] this compound is considered insoluble in water and ethanol.[1]

Q3: What is the maximum recommended final concentration of DMSO in cell culture? A3: To avoid solvent-induced cytotoxicity, the final concentration of DMSO in the cell culture medium should be kept as low as possible. A concentration of 0.1% or lower is widely recommended, although some cell lines may tolerate up to 0.5%.[7][8][9] It is imperative to include a vehicle control (media with the same final DMSO concentration but without this compound) in your experiments to account for any effects of the solvent on cell viability and function.[9][10]

Q4: Can the type of cell culture medium or serum affect this compound solubility? A4: Yes, the composition of the cell culture medium can influence the solubility of this compound.[6] Different formulations contain varying concentrations of salts, amino acids, and other components that can interact with the compound.[5][11] Furthermore, proteins in fetal bovine serum (FBS), such as albumin, can bind to hydrophobic compounds, which may either help maintain solubility or contribute to precipitation under certain conditions.[4][10] If you suspect an interaction, testing solubility in media with reduced serum or in serum-free conditions may be necessary.[6]

Q5: Is it acceptable to use the medium if a precipitate is visible? A5: No, it is strongly advised not to use media with a visible precipitate. The presence of a precipitate indicates that the actual concentration of soluble this compound is unknown and lower than intended, which will lead to inaccurate and unreliable experimental data.[12] Additionally, the precipitate itself could have unintended cytotoxic effects on the cells.[13]

Troubleshooting Guide for this compound Precipitation

ProblemPossible CauseRecommended Solution
Precipitate forms immediately upon adding this compound stock to media. High Final Concentration: The target concentration exceeds the solubility limit of this compound in the medium.[3]Lower the final concentration of this compound. Perform a concentration-response curve to find an effective and soluble concentration.[3] It is highly recommended to experimentally determine the solubility limit first (see Protocol 2).[14]
Solvent Shock: The rapid change in solvent polarity from DMSO to aqueous media causes the compound to crash out.[4][12]Pre-warm the cell culture medium to 37°C.[7] Add the DMSO stock solution slowly and drop-wise into the medium while gently vortexing or swirling to ensure rapid and even dispersion.[3][4] Consider a stepwise dilution approach.[3]
Temperature Difference: Adding a cold stock solution to warm media can induce precipitation.[6]Allow the stock solution aliquot to equilibrate to room temperature before adding it to the pre-warmed (37°C) media.[3]
Precipitate forms over time during incubation. Thermodynamic Insolubility: The compound is initially kinetically soluble but precipitates as it reaches its lower thermodynamic (equilibrium) solubility limit over time.[12]Determine the maximum stable soluble concentration over a time course relevant to your experiment (e.g., 24, 48 hours) using the method in Protocol 2.[6]
pH Shift: The pH of the medium changes in the CO₂ incubator, affecting the solubility of this compound.[5]Ensure the medium is properly buffered for the CO₂ concentration in your incubator.
Compound Instability or Interaction: this compound may be unstable or interact with media components over the incubation period.[4][5]Prepare fresh this compound-containing media immediately before each experiment to minimize the risk of degradation or time-dependent precipitation.[4]
Inconsistent experimental results or lower-than-expected efficacy. Precipitation (Microscopic): Micro-precipitates, not visible to the naked eye, are forming and reducing the effective concentration of this compound.After preparing the working solution, centrifuge a small sample at high speed and examine the pellet. Also, inspect an aliquot under a microscope for crystalline structures.[6] Follow the optimized dilution techniques to prevent this.
Incorrect Stock Concentration: The stock solution was not prepared correctly or has degraded.Use a fresh aliquot of stock solution for each experiment. Ensure the compound is fully dissolved in high-purity DMSO.[15] Store aliquots at -80°C to maintain stability.[3]

Quantitative Data Summary

The solubility of this compound is highly dependent on the solvent. While its solubility in specific cell culture media must be determined empirically, the following table summarizes its reported solubility in DMSO.

ParameterValueSource(s)
Chemical Formula C₁₉H₁₂F₃NO₃S₂
Molecular Weight 423.43 g/mol [1]
Solubility in DMSO Soluble to 20 mM (with gentle warming)
Up to 200.74 mM (85 mg/mL)[1]
10 mM[2][16]
Solubility in Water Insoluble[1][2]
Solubility in Ethanol Insoluble[1]

Note: Solubility can vary between batches and is dependent on the purity and dryness of the DMSO used.[1]

Experimental Protocols

Protocol 1: Preparation of a Concentrated this compound Stock Solution

Objective: To prepare a high-concentration, sterile stock solution of this compound in DMSO to minimize the final solvent concentration in cell culture.

Materials:

  • This compound powder

  • High-purity, anhydrous, sterile DMSO

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Water bath or incubator at 37°C (optional)

  • 0.22 µm syringe filter and sterile syringe

Procedure:

  • Allow the this compound powder vial to reach room temperature before opening.

  • Weigh the required amount of this compound powder in a sterile microcentrifuge tube.

  • Add the calculated volume of sterile DMSO to achieve the desired high-concentration stock (e.g., 20 mM).

  • Vortex the solution vigorously until the this compound is completely dissolved. If necessary, gentle warming in a 37°C water bath can aid dissolution.[7][15]

  • (Optional but recommended) Sterile-filter the stock solution using a 0.22 µm syringe filter into a new sterile tube.[15]

  • Aliquot the stock solution into smaller, single-use volumes to prevent repeated freeze-thaw cycles.[3]

  • Store the aliquots at -20°C or -80°C, protected from light.[3]

Protocol 2: Determining the Maximum Soluble Concentration of this compound in Cell Culture Medium

Objective: To empirically determine the highest concentration of this compound that remains soluble in a specific cell culture medium under experimental conditions.

Materials:

  • Prepared this compound stock solution in DMSO (from Protocol 1)

  • The specific cell culture medium to be used in the experiment (including serum, if applicable)

  • Sterile 96-well plate or microcentrifuge tubes

  • Incubator (e.g., 37°C, 5% CO₂)

  • Microscope

Procedure:

  • Pre-warm Medium: Pre-warm the cell culture medium to 37°C.[7]

  • Prepare Dilutions: Create a series of dilutions of this compound in the pre-warmed medium. For example, prepare final concentrations of 100 µM, 50 µM, 25 µM, 10 µM, 5 µM, 1 µM, and a vehicle control (containing only the highest volume of DMSO used).[6]

    • Dilution Technique: To prepare each concentration, add the required small volume of DMSO stock to the medium while gently vortexing.[7]

  • Incubation: Incubate the plate or tubes under standard cell culture conditions (e.g., 37°C, 5% CO₂) for a duration relevant to the planned experiment (e.g., 24, 48, or 72 hours).[6]

  • Assessment of Precipitation:

    • Visual Inspection: Carefully inspect each sample against a dark background for any signs of cloudiness or visible particles.[6]

    • Microscopic Examination: Place a small aliquot from each concentration onto a microscope slide and examine under 10x or 20x magnification for any crystalline structures or amorphous precipitates.[6]

  • Determine Solubility Limit: The highest concentration that shows no evidence of precipitation (both visually and microscopically) after the incubation period is the approximate maximum soluble concentration for your experimental conditions. It is advisable to use a working concentration safely below this determined limit.

Visualizations

start Precipitate Observed in This compound Containing Medium q1 Is the final concentration too high? start->q1 s1 Lower final concentration. Determine max. soluble concentration (Protocol 2). q1->s1 Yes q2 Was the dilution technique correct? q1->q2 No end_node Problem Solved s1->end_node s2 Optimize dilution: - Pre-warm media to 37°C. - Add stock slowly while mixing. - Use serial dilutions. q2->s2 No q3 Was the media or stock pre-warmed? q2->q3 Yes s2->end_node s3 Equilibrate stock to RT. Use pre-warmed (37°C) media. q3->s3 No q4 Could it be media instability or contamination? q3->q4 Yes s3->end_node s4 Check a 'media only' control. Use fresh media and stock. Test for contamination. q4->s4 Yes q4->end_node No s4->end_node

Troubleshooting workflow for this compound precipitation.

step1 Step 1: Prepare Concentrated Stock in Anhydrous DMSO step2 Step 2: Determine Max. Soluble Concentration in Target Medium step1->step2 step3 Step 3: Prepare Final Working Solution Below Solubility Limit step2->step3 step4 Step 4: Add to Pre-warmed Media Using Optimized Dilution Technique step3->step4 step5 Step 5: Add to Cells and Include Vehicle Control step4->step5

Recommended workflow for preparing this compound for cell culture.

cluster_0 NLRP3 Inflammasome Activation NLRP3 NLRP3 (NACHT domain) ASC ASC (Oligomerization) NLRP3->ASC recruits Casp1 Pro-Caspase-1 ASC->Casp1 recruits Active_Casp1 Active Caspase-1 Casp1->Active_Casp1 IL1b Pro-IL-1β Active_Casp1->IL1b Active_IL1b Secreted IL-1β (Inflammation) IL1b->Active_IL1b CY09 This compound CY09->NLRP3 inhibits ATPase activity & assembly

This compound inhibits NLRP3 inflammasome assembly and activation.

References

Optimal concentration range of CY-09 for in vitro experiments

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for CY-09, a selective and direct inhibitor of the NLRP3 inflammasome. This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a small molecule inhibitor that specifically and directly targets the NLRP3 (NOD-, LRR-, and pyrin domain-containing protein 3) inflammasome.[1][2] Its mechanism of action involves binding to the ATP-binding motif (Walker A motif) within the NACHT domain of the NLRP3 protein.[3][4] This binding inhibits the ATPase activity of NLRP3, which is a crucial step for its activation.[1][4][5] By inhibiting NLRP3's ATPase activity, this compound prevents the subsequent assembly of the inflammasome complex, ASC (Apoptosis-associated speck-like protein containing a CARD) oligomerization, and caspase-1 activation, ultimately blocking the maturation and secretion of pro-inflammatory cytokines such as IL-1β.[1][5][6]

Below is a diagram illustrating the signaling pathway of NLRP3 inflammasome activation and the inhibitory action of this compound.

CY09_Mechanism_of_Action cluster_inhibition Inhibition by this compound CY09 This compound NLRP3_inactive NLRP3_inactive CY09->NLRP3_inactive Binds to NACHT domain & inhibits ATPase activity

Caption: Mechanism of this compound in inhibiting NLRP3 inflammasome activation.

Q2: What is the recommended concentration range for this compound in in vitro experiments?

The effective concentration of this compound for inhibiting the NLRP3 inflammasome is dose-dependent and can vary based on the cell type and experimental conditions. Published studies have shown that this compound exhibits a significant inhibitory effect on caspase-1 activation and IL-1β secretion in a concentration range of 1 to 10 µM in lipopolysaccharide (LPS)-primed bone marrow-derived macrophages (BMDMs).[1] A concentration of 1 µM has been demonstrated to be effective in inhibiting NLRP3 inflammasome activation in THP-1 cells.[7] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay.

Q3: How should I prepare and store this compound stock solutions?

This compound is soluble in dimethyl sulfoxide (DMSO) and dimethylformamide (DMF).[7] For in vitro experiments, it is common to prepare a high-concentration stock solution in fresh, anhydrous DMSO. For example, a 10 mM stock solution can be prepared. It is important to note that moisture-absorbing DMSO can reduce the solubility of the compound.[2]

  • Storage of Stock Solution: Aliquot the stock solution into small volumes to avoid repeated freeze-thaw cycles and store at -20°C for short-term storage (1 month) or -80°C for long-term storage (6 months).[1]

  • Preparation of Working Solution: When preparing the working solution, dilute the stock solution in your cell culture medium to the final desired concentration immediately before use. Ensure the final concentration of DMSO in the culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.

Q4: I am not observing any inhibition of NLRP3 inflammasome. What are the possible reasons?

If this compound is not showing the expected inhibitory effect, consider the following troubleshooting steps:

Possible Cause Troubleshooting Steps
Incorrect Dosing Perform a dose-response curve (e.g., 0.1 µM to 20 µM) to determine the optimal concentration for your specific cell type and activation signal.
Compound Degradation Ensure the stock solution has been stored properly at -20°C or -80°C and has not undergone multiple freeze-thaw cycles. Prepare fresh dilutions from a new aliquot if necessary.
Insufficient Priming The priming step (e.g., with LPS) is crucial for the transcription of NLRP3 and pro-IL-1β.[3] Confirm that your priming signal is effective by measuring pro-IL-1β levels.
Weak Activation Signal Ensure that the NLRP3 activator (e.g., nigericin, ATP, MSU) is used at a concentration sufficient to induce a robust inflammasome activation in your control group.
Cell Line Insensitivity Confirm that your cell line expresses all the necessary components of the NLRP3 inflammasome (NLRP3, ASC, Caspase-1).
Experimental Timing The timing of this compound addition is critical. Typically, cells are pre-treated with this compound before the addition of the NLRP3 activation signal. Optimize the pre-incubation time (e.g., 30-60 minutes).
Q5: I am observing high levels of cell death. Could this compound be cytotoxic?

While this compound is generally used in the 1-10 µM range with no reported toxicity, high concentrations or prolonged exposure may lead to cytotoxicity. It is crucial to distinguish between pyroptosis (a result of inflammasome activation) and cytotoxicity from the compound itself.

To assess cytotoxicity, you should:

  • Run a Cytotoxicity Assay: Perform a standard cell viability assay (e.g., MTT, LDH, or using live/dead cell staining) to determine the toxicity of this compound in your specific cell line.

  • Include Proper Controls:

    • Vehicle Control: Treat cells with the highest concentration of the vehicle (e.g., DMSO) used in your experiment.

    • This compound Only Control: Treat unprimed and unactivated cells with various concentrations of this compound to assess its direct effect on cell viability.

    • Positive Cytotoxicity Control: Use a known cytotoxic agent to ensure your assay is working correctly.

Experimental Protocols

Protocol: Determining the Optimal Concentration of this compound for NLRP3 Inflammasome Inhibition

This protocol provides a general workflow for testing the efficacy of this compound in inhibiting NLRP3 inflammasome activation in macrophages (e.g., THP-1 or BMDMs).

Experimental_Workflow

Caption: Workflow for determining the optimal concentration of this compound.

Materials:

  • Macrophage cell line (e.g., PMA-differentiated THP-1 cells)

  • Complete cell culture medium

  • Lipopolysaccharide (LPS)

  • NLRP3 activator (e.g., Nigericin, ATP, or MSU)

  • This compound

  • DMSO (anhydrous)

  • Phosphate-buffered saline (PBS)

  • IL-1β ELISA kit

  • Cell viability assay kit (e.g., MTT or LDH)

Procedure:

  • Cell Seeding: Seed cells at an appropriate density in a 96-well plate. For THP-1 cells, differentiate them with PMA (Phorbol 12-myristate 13-acetate) for 24-48 hours, followed by a rest period in fresh medium.

  • Priming: Prime the cells with LPS (e.g., 200 ng/mL - 1 µg/mL) for 3-4 hours. This step is essential to upregulate the expression of NLRP3 and pro-IL-1β.

  • Inhibitor Treatment: Prepare serial dilutions of this compound in cell culture medium from your DMSO stock. Remove the LPS-containing medium and add the medium containing different concentrations of this compound (e.g., 0.1 µM to 20 µM). Include a vehicle control (medium with the equivalent concentration of DMSO). Incubate for 30-60 minutes.

  • Activation: Add the NLRP3 activator (e.g., 5 µM Nigericin) to the wells and incubate for the recommended time (e.g., 1-2 hours).

  • Sample Collection: After incubation, centrifuge the plate and carefully collect the supernatant for cytokine analysis.

  • Quantification of IL-1β: Measure the concentration of secreted IL-1β in the supernatants using an ELISA kit according to the manufacturer's instructions.

  • Cytotoxicity Assessment: In a parallel plate, treat cells with the same concentrations of this compound (without LPS and nigericin) to assess for direct cytotoxicity using a viability assay.

Summary of this compound Concentrations for In Vitro Use

Parameter Concentration Range Cell Types Notes
NLRP3 Inhibition 1 - 10 µMBMDMs, THP-1Dose-dependent inhibition of IL-1β and caspase-1 activation.[1]
ATPase Activity Inhibition 0.1 - 1 µMPurified NLRP3 proteinDirect inhibition of NLRP3 ATPase activity.[4][5]
Binding Affinity (Kd) 500 nMPurified NLRP3 proteinDirect binding to the NACHT domain of NLRP3.[7]
P450 Enzyme Inhibition IC50: 8.18 to >50 µMHuman liver microsomesLow risk of drug-drug interactions.[2][5]

References

Technical Support Center: Determining the Effective Dose of CY-09 for In Vivo Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on determining the effective dose of CY-09 for in vivo studies. This compound is a potent and selective inhibitor of the NLRP3 inflammasome, a key component of the innate immune system involved in inflammatory processes.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a direct inhibitor of the NLRP3 inflammasome.[1][2] It specifically binds to the ATP-binding motif located in the NACHT domain of the NLRP3 protein.[1][3] This binding action inhibits the ATPase activity of NLRP3, which is essential for its activation and the subsequent assembly of the inflammasome complex.[1][4][5] By preventing inflammasome assembly, this compound effectively blocks the maturation and release of pro-inflammatory cytokines, such as IL-1β and IL-18.[1][6][7]

Q2: What is a typical effective dose of this compound in animal studies?

A2: The effective dose of this compound varies depending on the specific animal model and the pathological condition being investigated. For example, a dose of 40 mg/kg administered via intraperitoneal injection has been shown to be effective in a mouse model of monosodium urate (MSU)-induced peritonitis.[8] In contrast, a lower daily dose of 2.5 mg/kg for six weeks demonstrated therapeutic benefits in a mouse model of Alzheimer's disease.[9] It is highly recommended to conduct a dose-response study to identify the optimal dosage for your specific experimental conditions.

Q3: What are the known pharmacokinetic properties of this compound in mice?

A3: In C57BL/6J mice, this compound exhibits favorable pharmacokinetic characteristics. After a single intravenous or oral administration, it has a reported half-life of 2.4 hours.[2] The oral bioavailability is approximately 72%, with an area under the curve (AUC) of 8,232 (h·ng)/ml.[2][8]

Q4: How should this compound be formulated for in vivo administration?

A4: A common method for preparing this compound for in vivo use involves creating a vehicle-based solution. A stock solution can be made by dissolving this compound in dimethyl sulfoxide (DMSO). This stock is then typically diluted with polyethylene glycol 300 (PEG300), Tween 80, and finally, sterile water (ddH2O) to reach the desired final concentration. For optimal results, it is advisable to use the prepared solution immediately.[2] Alternatively, for administration in an oil-based vehicle, a clear DMSO stock solution can be mixed with corn oil.[2]

Troubleshooting Guide for In Vivo Experiments

Issue Encountered Potential Cause Recommended Solution
Lack of or diminished efficacy - The administered dose of this compound may be insufficient for the specific animal model or disease severity. - The route of administration may not provide optimal bioavailability. - The timing of drug administration in relation to disease induction might not be ideal.- Conduct a dose-escalation study to pinpoint the most effective dose. - Based on pharmacokinetic data, consider alternative administration routes such as oral gavage or intraperitoneal injection. - Modify the administration schedule to align with the peak of the inflammatory response in your model.
High variability in experimental results - Inconsistent preparation of the this compound formulation can lead to variable dosing. - Natural biological differences between individual animals can result in varied responses.- Ensure that this compound is completely dissolved or uniformly suspended in the vehicle prior to each administration. - To account for biological variability and enhance statistical power, increase the number of animals in each experimental group.
Observation of potential off-target effects - Excessively high doses of the compound may lead to unintended biological effects.- If off-target effects are suspected, lower the dose and reassess the therapeutic window. - Always include a control group that receives only the vehicle to distinguish between effects specific to the drug and those related to the experimental procedure.

Quantitative Data Summary

Table 1: Summary of this compound In Vivo Efficacy in Various Mouse Models
Disease ModelAnimal StrainDoseRoute of AdministrationKey Outcomes
Monosodium Urate (MSU)-Induced PeritonitisC57BL/6J40 mg/kgIntraperitoneal (i.p.)Significantly suppressed the production of IL-1β and the influx of neutrophils.[8]
Cryopyrin-Associated Periodic Syndromes (CAPS)Mouse model of CAPSNot SpecifiedNot SpecifiedPrevented neonatal lethality.[2]
Type 2 DiabetesDiabetic miceNot SpecifiedNot SpecifiedReversed metabolic disorders and showed beneficial effects on metainflammation, hyperglycemia, and insulin resistance.[2]
Alzheimer's Disease3xTg-AD mice2.5 mg/kg daily for 6 weeksIntraperitoneal (i.p.)Restored cerebral glucose metabolism, improved cognitive function, and reduced Alzheimer's-related pathology.[9]
Diabetic Nephropathydb/db miceNot SpecifiedNot SpecifiedAlleviated kidney injury through the inhibition of NLRP3 inflammasome activation.[10]

Experimental Protocols

Protocol 1: A Representative Protocol for Determining the Effective Dose of this compound in a Mouse Model of MSU-Induced Peritonitis

This protocol is adapted from established methodologies in the field.[5]

1. Animals:

  • Male C57BL/6J mice, 8-10 weeks of age.

2. Materials and Reagents:

  • This compound

  • Monosodium urate (MSU) crystals

  • Vehicle solution (e.g., DMSO, PEG300, Tween80, ddH2O)

  • Sterile Phosphate-Buffered Saline (PBS)

3. Experimental Design:

  • Group 1: Vehicle Control (receives vehicle only)

  • Group 2: MSU Control (receives MSU and vehicle)

  • Groups 3-5: this compound Treatment (receive MSU and varying doses of this compound, e.g., 10, 20, 40 mg/kg)

4. Experimental Procedure:

  • Prepare the this compound formulation in the chosen vehicle to the required concentrations.

  • Prepare a sterile suspension of MSU crystals in PBS (e.g., 1 mg per mouse in a 0.5 mL volume).

  • Allow mice to acclimate for at least one week prior to the experiment.

  • Administer this compound or the vehicle via intraperitoneal (i.p.) injection 30 minutes before the MSU challenge.

  • Induce peritonitis by i.p. injection of the MSU crystal suspension.

  • At a predetermined time point post-MSU injection (e.g., 6 hours), humanely euthanize the mice.

  • Collect peritoneal lavage fluid by washing the peritoneal cavity with 5 mL of cold PBS.

  • Centrifuge the collected lavage fluid to separate the cells from the supernatant.

  • Analyze the supernatant for IL-1β concentration using an ELISA kit.

  • Analyze the cell pellet for neutrophil infiltration using flow cytometry (e.g., staining with antibodies against Ly6G and CD11b).

5. Data Analysis:

  • Employ appropriate statistical methods, such as a one-way ANOVA followed by a suitable post-hoc test, to compare the results between the different experimental groups. A p-value less than 0.05 is generally considered to indicate a statistically significant difference.

Visualizations

NLRP3 Inflammasome Signaling Pathway and Inhibition by this compound

NLRP3_Signaling_Pathway cluster_priming Priming Signal (Signal 1) cluster_activation Activation Signal (Signal 2) cluster_inflammasome Inflammasome Assembly & Function PAMPs_DAMPs PAMPs/DAMPs (e.g., LPS) TLR4 TLR4 PAMPs_DAMPs->TLR4 NFkB NF-κB Activation TLR4->NFkB NLRP3_proIL1B_up ↑ Pro-IL-1β & NLRP3 Transcription NFkB->NLRP3_proIL1B_up Pro_IL1B Pro-IL-1β Stimuli Various Stimuli (e.g., ATP, MSU, Nigericin) K_efflux K+ Efflux Stimuli->K_efflux NLRP3_activation NLRP3 Activation K_efflux->NLRP3_activation NLRP3 NLRP3 ASC ASC NLRP3->ASC Recruitment Pro_Casp1 Pro-Caspase-1 ASC->Pro_Casp1 Recruitment Casp1 Active Caspase-1 Pro_Casp1->Casp1 Cleavage Casp1->Pro_IL1B Cleavage IL1B Mature IL-1β (Inflammation) CY09 This compound CY09->NLRP3 Inhibits ATPase Activity

Caption: The canonical two-signal model of NLRP3 inflammasome activation.

Experimental Workflow for an In Vivo Dose-Finding Study of this compound

Experimental_Workflow start Start: Hypothesis (this compound will ameliorate disease in a specific model) animal_model Select Appropriate Animal Model (e.g., MSU-induced peritonitis) start->animal_model groups Define Experimental Groups (Vehicle, Disease Control, Treatment Cohorts) animal_model->groups dose_selection Select Dose Range for this compound (Based on existing literature and pilot studies) groups->dose_selection drug_prep Prepare this compound Formulation and Vehicle dose_selection->drug_prep administration Administer this compound and Induce Disease Model drug_prep->administration sample_collection Collect Relevant Biological Samples (e.g., Peritoneal Lavage, Serum, Tissues) administration->sample_collection analysis Analyze Key Inflammatory and Disease Markers (e.g., IL-1β ELISA, Neutrophil Count, Histopathology) sample_collection->analysis data_analysis Perform Statistical Analysis analysis->data_analysis conclusion Conclusion: Determine the Optimal Effective Dose data_analysis->conclusion

Caption: A structured workflow for determining the effective dose of this compound.

References

Potential off-target effects of CY-09 in scientific research

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of CY-09, a selective and direct inhibitor of the NLRP3 inflammasome. This resource includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to address potential off-target effects and ensure robust experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a selective and direct inhibitor of the NLRP3 inflammasome.[1][2] It functions by binding directly to the ATP-binding motif within the NACHT domain of the NLRP3 protein.[1][3] This interaction inhibits the ATPase activity of NLRP3, which is a critical step for its oligomerization and the subsequent assembly and activation of the inflammasome complex.[1][4][5]

Q2: How specific is this compound for the NLRP3 inflammasome?

A2: this compound has been shown to be highly selective for the NLRP3 inflammasome. It does not inhibit the activation of other inflammasomes, such as AIM2 and NLRC4, in response to their respective triggers.[4][5] Furthermore, this compound does not interfere with the initial priming step of inflammasome activation induced by lipopolysaccharide (LPS).[1] It also does not affect the ATPase activity of other related proteins like NLRC4, NLRP1, NOD2, or RIG-I.[5][6]

Q3: What are the known off-target interactions of this compound?

A3: While this compound is highly selective for NLRP3, some interactions with other proteins have been characterized. It has been tested against five major cytochrome P450 enzymes, with IC50 values of 18.9 µM for CYP1A2, 8.18 µM for CYP2C9, >50 µM for CYP2C19, >50 µM for CYP2D6, and 26.0 µM for CYP3A4.[2] It is important to consider these potential interactions when designing experiments, especially in complex biological systems.

Q4: Can this compound be used in in vivo studies?

A4: Yes, this compound has been successfully used in animal models. For example, it has shown therapeutic effects in mouse models of cryopyrin-associated autoinflammatory syndrome (CAPS) and type 2 diabetes.[4][5] It has also been shown to be effective in a mouse model of myocardial infarction[6] and non-alcoholic fatty liver disease (NAFLD).[6] In pharmacokinetic studies in mice, this compound exhibited favorable properties, including a half-life of 2.4 hours and an oral bioavailability of 72%.[2]

Troubleshooting Guide

This guide addresses common issues that researchers may encounter when using this compound and provides systematic approaches to identify and resolve them.

Observation Potential Cause Recommended Action
Unexpected Cell Toxicity 1. Off-target effects: At high concentrations, this compound may interact with other cellular targets, leading to toxicity. 2. Solvent toxicity: The vehicle used to dissolve this compound (e.g., DMSO) may be causing cellular stress. 3. Compound precipitation: The compound may not be fully soluble in the culture medium, leading to non-specific effects.1. Perform a dose-response curve: Determine the lowest effective concentration that inhibits NLRP3 activation without causing significant cell death. 2. Include a vehicle-only control: This will help differentiate between the effects of the compound and the solvent. 3. Check solubility: Ensure the final concentration of the solvent is not toxic to your cells (typically <0.1% for DMSO). Visually inspect the media for any signs of precipitation.
Inconsistent or No Inhibition of NLRP3 1. Suboptimal compound concentration: The concentration of this compound may be too low to effectively inhibit NLRP3. 2. Incorrect experimental timing: The compound may not have been pre-incubated for a sufficient amount of time before inflammasome activation. 3. Degradation of the compound: Improper storage or handling may have led to the degradation of this compound.1. Titrate the compound: Perform a dose-response experiment to find the optimal inhibitory concentration for your specific cell type and activation conditions. 2. Optimize pre-incubation time: Test different pre-incubation times (e.g., 30, 60, 120 minutes) before adding the NLRP3 activator. 3. Verify compound integrity: Purchase a new batch of the compound and store it according to the manufacturer's instructions.
Unexplained Phenotypes Unrelated to NLRP3 1. Off-target pathway modulation: this compound may be interacting with other signaling pathways, leading to the observed phenotype. 2. Activation of compensatory pathways: Inhibition of NLRP3 may lead to the upregulation of other signaling pathways.1. Perform off-target validation experiments: Use techniques like Western blotting to check the activation status of known off-target candidates or related signaling pathways. 2. Utilize orthogonal controls: Use another structurally different NLRP3 inhibitor to confirm that the observed phenotype is due to NLRP3 inhibition.

Data Summary

The following table summarizes the key quantitative data related to the binding and inhibitory activity of this compound.

Parameter Value Target/System
Binding Affinity (Kd) 500 nMNLRP3 NACHT domain
IC50 (CYP1A2) 18.9 µMCytochrome P450 1A2
IC50 (CYP2C9) 8.18 µMCytochrome P450 2C9
IC50 (CYP2C19) >50 µMCytochrome P450 2C19
IC50 (CYP2D6) >50 µMCytochrome P450 2D6
IC50 (CYP3A4) 26.0 µMCytochrome P450 3A4

Experimental Protocols

Protocol 1: Validating On-Target NLRP3 Inhibition via Western Blot

Objective: To confirm that this compound inhibits NLRP3 inflammasome activation by measuring the levels of cleaved Caspase-1 (p20) and mature IL-1β.

Methodology:

  • Cell Culture and Priming:

    • Plate bone marrow-derived macrophages (BMDMs) or THP-1 cells at an appropriate density.

    • Prime the cells with Lipopolysaccharide (LPS) (1 µg/mL) for 4 hours to induce the expression of NLRP3 and pro-IL-1β.

  • Inhibitor Treatment:

    • Pre-incubate the primed cells with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) or a vehicle control (e.g., DMSO) for 1 hour.

  • NLRP3 Activation:

    • Activate the NLRP3 inflammasome by adding an appropriate stimulus, such as Nigericin (10 µM) or ATP (5 mM), for 30-60 minutes.

  • Sample Collection:

    • Collect the cell culture supernatant and lyse the cells in RIPA buffer.

  • Western Blot Analysis:

    • Separate the proteins from the supernatant and cell lysates by SDS-PAGE and transfer them to a PVDF membrane.

    • Probe the membranes with primary antibodies against cleaved Caspase-1 (p20) and IL-1β for the supernatant samples, and NLRP3 and β-actin (as a loading control) for the cell lysate samples.

    • Incubate with HRP-conjugated secondary antibodies and visualize the bands using an ECL substrate.

Protocol 2: Assessing Off-Target Effects on Related Inflammasomes

Objective: To determine the specificity of this compound by assessing its effect on the activation of AIM2 and NLRC4 inflammasomes.

Methodology:

  • Cell Culture and Priming:

    • Culture BMDMs as described in Protocol 1.

    • For AIM2 activation, prime cells with LPS (1 µg/mL) for 4 hours.

    • For NLRC4 activation, no priming is necessary.

  • Inhibitor Treatment:

    • Pre-treat the cells with this compound (at a concentration known to inhibit NLRP3, e.g., 10 µM) or a vehicle control for 1 hour.

  • Inflammasome Activation:

    • AIM2 Activation: Transfect the LPS-primed cells with poly(dA:dT) (1 µg/mL) for 6 hours.

    • NLRC4 Activation: Infect the cells with Salmonella typhimurium at a multiplicity of infection (MOI) of 20 for 1.5 hours.

  • Sample Collection and Analysis:

    • Collect the supernatant and perform a Western blot for cleaved Caspase-1 (p20) as described in Protocol 1. An absence of inhibition in the this compound treated samples compared to the control indicates specificity for NLRP3.

Visualizations

cluster_priming Priming Step (Signal 1) cluster_activation Activation Step (Signal 2) cluster_assembly Inflammasome Assembly cluster_output Inflammatory Response LPS LPS TLR4 TLR4 LPS->TLR4 activates NFkB NFkB TLR4->NFkB activates pro_IL1B_NLRP3 pro-IL-1β & NLRP3 NFkB->pro_IL1B_NLRP3 upregulates transcription IL1B IL-1β Secretion pro_IL1B_NLRP3->IL1B mature IL-1β Stimuli Stimuli (e.g., ATP, Nigericin) NLRP3_active NLRP3 Stimuli->NLRP3_active activates ASC ASC NLRP3_active->ASC recruits pro_Casp1 pro-Caspase-1 ASC->pro_Casp1 recruits Casp1 Active Caspase-1 pro_Casp1->Casp1 autocleavage Casp1->pro_IL1B_NLRP3 cleaves CY09 This compound CY09->NLRP3_active inhibits ATPase activity

Caption: Mechanism of action of this compound in the NLRP3 inflammasome pathway.

cluster_investigation Initial Investigation cluster_ontarget On-Target Verification cluster_offtarget Off-Target Assessment start Start: Unexpected Experimental Result dose_response Perform Dose-Response Curve start->dose_response vehicle_control Include Vehicle Control start->vehicle_control check_solubility Verify Compound Solubility start->check_solubility western_blot Western Blot for Cleaved Caspase-1/IL-1β dose_response->western_blot If phenotype persists at low conc. end_artifact Conclusion: Experimental Artifact vehicle_control->end_artifact If vehicle shows same effect check_solubility->end_artifact If precipitation observed orthogonal_inhibitor Use Orthogonal NLRP3 Inhibitor western_blot->orthogonal_inhibitor If NLRP3 is inhibited pathway_screen Screen Related Signaling Pathways (e.g., other inflammasomes, MAPK) western_blot->pathway_screen If NLRP3 is NOT inhibited or phenotype is inconsistent orthogonal_inhibitor->pathway_screen If phenotype is different end_on_target Conclusion: On-Target Effect orthogonal_inhibitor->end_on_target If same phenotype observed kinome_scan Consider Kinome Scan (if applicable) pathway_screen->kinome_scan end_off_target Conclusion: Potential Off-Target Effect kinome_scan->end_off_target

Caption: Troubleshooting workflow for unexpected results with this compound.

References

Technical Support Center: Assessing the Cytotoxicity of CY-09 in Different Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to assessing the cytotoxicity of CY-09. This document includes a summary of available data, detailed experimental protocols for common cytotoxicity assays, and a troubleshooting guide to address potential challenges during your experiments.

Quantitative Data Summary

This compound is a potent and selective inhibitor of the NLRP3 inflammasome. While its anti-inflammatory properties are well-documented, comprehensive data on its cytotoxic effects across a wide range of cell lines is limited in publicly available literature. The following tables summarize the available quantitative and qualitative data regarding the biological effects of this compound.

Table 1: Effect of this compound on Cell Proliferation

Cell LineCell TypeAssayObserved EffectConcentration RangeIC50 Value
143BHuman OsteosarcomaColony Formation AssayDose-dependent inhibition of proliferation[1][2]Not SpecifiedNot Reported
U2OSHuman OsteosarcomaColony Formation AssayDose-dependent inhibition of proliferation[1][2]Not SpecifiedNot Reported

Table 2: Inhibitory Activity of this compound on NLRP3 Inflammasome

Cell Line/SystemTargetAssayIC50 Value
Mouse Bone Marrow-Derived Macrophages (BMDMs)NLRP3 InflammasomeIL-1β Secretion~6 µM

Table 3: Inhibitory Activity of this compound on Cytochrome P450 Enzymes

EnzymeIC50 Value (µM)[3]
CYP1A218.9
CYP2C98.18
CYP2C19>50
CYP2D6>50
CYP3A426.0

Signaling Pathways and Experimental Workflows

NLRP3 Inflammasome Signaling Pathway and Inhibition by this compound

This compound is a selective and direct inhibitor of the NLRP3 inflammasome. It functions by binding to the ATP-binding motif within the NACHT domain of the NLRP3 protein. This action inhibits the ATPase activity of NLRP3, which is a crucial step for its oligomerization and the subsequent assembly of the inflammasome complex. By preventing inflammasome assembly, this compound effectively blocks the activation of caspase-1 and the release of pro-inflammatory cytokines IL-1β and IL-18.

NLRP3_Pathway NLRP3 Inflammasome Activation and Inhibition by this compound cluster_activation NLRP3 Activation cluster_inhibition Inhibition by this compound PAMPs/DAMPs PAMPs/DAMPs NF-kB_Activation NF-kB Activation PAMPs/DAMPs->NF-kB_Activation Signal 1 NLRP3_Transcription NLRP3 & Pro-IL-1B Transcription NF-kB_Activation->NLRP3_Transcription NLRP3_Priming Primed NLRP3 NLRP3_Transcription->NLRP3_Priming NLRP3_Assembly NLRP3 Inflammasome Assembly NLRP3_Priming->NLRP3_Assembly Activation_Signal Activation Signal (e.g., ATP, Nigericin) Activation_Signal->NLRP3_Assembly Signal 2 Caspase-1_Activation Caspase-1 Activation NLRP3_Assembly->Caspase-1_Activation Cytokine_Release IL-1B & IL-18 Release Caspase-1_Activation->Cytokine_Release This compound This compound This compound->NLRP3_Assembly Inhibits ATPase Activity & Oligomerization

Caption: Mechanism of NLRP3 inflammasome activation and its inhibition by this compound.

General Workflow for Assessing Cytotoxicity

The following diagram outlines a typical workflow for evaluating the cytotoxic effects of a compound like this compound on a selected cell line.

Cytotoxicity_Workflow General Workflow for Cytotoxicity Assessment Start Start Cell_Seeding Seed Cells in Multi-well Plates Start->Cell_Seeding Compound_Preparation Prepare Serial Dilutions of this compound Cell_Seeding->Compound_Preparation Cell_Treatment Treat Cells with this compound (and Controls) Compound_Preparation->Cell_Treatment Incubation Incubate for a Defined Period Cell_Treatment->Incubation Cytotoxicity_Assay Perform Cytotoxicity Assay (e.g., MTT, LDH) Incubation->Cytotoxicity_Assay Data_Acquisition Measure Signal (e.g., Absorbance) Cytotoxicity_Assay->Data_Acquisition Data_Analysis Analyze Data & Calculate IC50 Data_Acquisition->Data_Analysis End End Data_Analysis->End

Caption: A standard experimental workflow for assessing the cytotoxicity of this compound.

Experimental Protocols

Here are detailed methodologies for key experiments to assess the cytotoxicity of this compound.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures cell metabolic activity as an indicator of cell viability.

  • Materials:

    • This compound compound

    • Selected cell line(s)

    • Complete culture medium

    • 96-well plates

    • MTT solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

    • Phosphate-buffered saline (PBS)

    • Microplate reader

  • Procedure:

    • Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate overnight to allow for cell attachment.

    • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the diluted this compound solutions. Include vehicle-only (e.g., DMSO) and untreated controls.

    • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.

    • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.

    • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well. Mix gently by pipetting or using a plate shaker to dissolve the formazan crystals.

    • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

    • Data Analysis: Calculate cell viability as a percentage of the untreated control and determine the IC50 value.

LDH (Lactate Dehydrogenase) Cytotoxicity Assay

This assay measures the release of LDH from damaged cells into the culture medium, an indicator of compromised cell membrane integrity.

  • Materials:

    • This compound compound

    • Selected cell line(s)

    • Complete culture medium

    • 96-well plates

    • LDH cytotoxicity assay kit (commercially available)

    • Microplate reader

  • Procedure:

    • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

    • Controls: Prepare three sets of controls:

      • Spontaneous LDH Release: Untreated cells.

      • Maximum LDH Release: Untreated cells treated with the lysis solution provided in the kit.

      • Background: Medium without cells.

    • Incubation: Incubate the plate for the desired exposure time.

    • Supernatant Collection: Centrifuge the plate at 250 x g for 5 minutes. Carefully transfer a portion of the supernatant (e.g., 50 µL) to a new 96-well plate.

    • LDH Reaction: Add the LDH reaction mixture from the kit to each well containing the supernatant.

    • Incubation: Incubate at room temperature for the time specified in the kit instructions (usually 10-30 minutes), protected from light.

    • Stop Reaction (if applicable): Add the stop solution from the kit.

    • Data Acquisition: Measure the absorbance at the recommended wavelength (e.g., 490 nm).

    • Data Analysis: Calculate the percentage of cytotoxicity based on the absorbance readings of the experimental, spontaneous, and maximum release controls.

Neutral Red Uptake Assay

This assay is based on the ability of viable cells to incorporate and bind the supravital dye neutral red in their lysosomes.

  • Materials:

    • This compound compound

    • Selected cell line(s)

    • Complete culture medium

    • 96-well plates

    • Neutral red solution (e.g., 50 µg/mL in culture medium)

    • Wash solution (e.g., PBS)

    • Destain solution (e.g., 1% acetic acid in 50% ethanol)

    • Microplate reader

  • Procedure:

    • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

    • Incubation: Incubate for the desired exposure time.

    • Dye Incubation: Remove the treatment medium and add 100 µL of neutral red solution to each well. Incubate for 2-3 hours at 37°C.

    • Washing: Carefully remove the neutral red solution and wash the cells with PBS to remove unincorporated dye.

    • Destaining: Add 150 µL of destain solution to each well and incubate with gentle shaking for 10 minutes to extract the dye from the cells.

    • Data Acquisition: Measure the absorbance at 540 nm.

    • Data Analysis: Calculate cell viability as a percentage of the untreated control.

Crystal Violet Assay

This assay stains the DNA of adherent cells, providing a measure of the total cell biomass and, indirectly, cell viability.

  • Materials:

    • This compound compound

    • Selected cell line(s)

    • Complete culture medium

    • 96-well plates

    • Crystal violet solution (e.g., 0.5% in 20% methanol)

    • Fixative (e.g., 4% paraformaldehyde or methanol)

    • Wash solution (e.g., water)

    • Solubilization solution (e.g., 10% acetic acid or 1% SDS)

    • Microplate reader

  • Procedure:

    • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

    • Incubation: Incubate for the desired exposure time.

    • Fixation: Gently wash the cells with PBS, then add 100 µL of fixative and incubate for 15 minutes at room temperature.

    • Staining: Remove the fixative and add 100 µL of crystal violet solution to each well. Incubate for 20 minutes at room temperature.

    • Washing: Remove the crystal violet solution and wash the plate thoroughly with water until the excess dye is removed.

    • Drying: Allow the plate to air dry completely.

    • Solubilization: Add 100 µL of solubilization solution to each well and shake for 15-30 minutes to dissolve the stain.

    • Data Acquisition: Measure the absorbance at 570-590 nm.

    • Data Analysis: Calculate cell viability as a percentage of the untreated control.

Troubleshooting Guides and FAQs

This section addresses common issues encountered during cytotoxicity experiments with this compound.

Troubleshooting Decision Workflow

Troubleshooting_Workflow Troubleshooting Workflow for Cytotoxicity Assays cluster_variability High Variability Solutions cluster_low_signal Low Signal Solutions cluster_high_background High Background Solutions cluster_dose_response Inconsistent Dose-Response Solutions Problem Unexpected Results High_Variability High Variability Between Replicates Problem->High_Variability Low_Signal Low or No Signal Problem->Low_Signal High_Background High Background Signal Problem->High_Background Inconsistent_Dose_Response Inconsistent Dose-Response Problem->Inconsistent_Dose_Response Check_Seeding Verify Cell Seeding Consistency High_Variability->Check_Seeding Check_Pipetting Review Pipetting Technique High_Variability->Check_Pipetting Edge_Effect Mitigate Edge Effects High_Variability->Edge_Effect Check_Cell_Health Assess Initial Cell Health Low_Signal->Check_Cell_Health Optimize_Cell_Density Optimize Seeding Density Low_Signal->Optimize_Cell_Density Check_Reagents Verify Reagent Activity Low_Signal->Check_Reagents Media_Interference Check for Media Interference High_Background->Media_Interference Compound_Interference Test for Compound Interference High_Background->Compound_Interference Contamination Screen for Contamination High_Background->Contamination Check_Dilutions Verify Serial Dilutions Inconsistent_Dose_Response->Check_Dilutions Solubility_Issues Assess Compound Solubility Inconsistent_Dose_Response->Solubility_Issues Incubation_Time Optimize Incubation Time Inconsistent_Dose_Response->Incubation_Time

Caption: A logical workflow for troubleshooting common issues in cytotoxicity assays.

Frequently Asked Questions (FAQs)

  • Question 1: My results show high variability between replicate wells. What could be the cause?

    • Answer: High variability can stem from several factors:

      • Inconsistent Cell Seeding: Ensure you have a homogenous single-cell suspension before seeding. Pipette gently and mix the cell suspension between seeding replicates.

      • Pipetting Errors: Use calibrated pipettes and be consistent with your technique, especially when adding small volumes of the compound.

      • Edge Effects: Evaporation from wells on the edge of the plate can concentrate media components and affect cell growth. To mitigate this, avoid using the outer wells or fill them with sterile PBS or media without cells.

  • Question 2: I am observing low absorbance values across my entire plate, including the controls. What should I do?

    • Answer: This suggests a systemic issue with the assay or the cells:

      • Low Cell Density: The initial number of cells seeded may be too low for the assay to generate a robust signal. Optimize the seeding density for your specific cell line.

      • Suboptimal Incubation Time: The incubation time with the assay reagent (e.g., MTT) may be too short. Determine the optimal incubation time for your cell line.

      • Reagent Issues: The assay reagent may have expired or been stored improperly. Use fresh, properly stored reagents.

  • Question 3: The background absorbance in my cell-free wells is very high. What could be the reason?

    • Answer: High background can be caused by:

      • Media Components: Phenol red or other components in the culture medium can interfere with absorbance readings in some assays. Consider using a medium without phenol red for the assay.

      • Compound Interference: this compound itself might interact with the assay reagent. Run a control with this compound in cell-free medium to check for any direct reaction.

      • Contamination: Bacterial or fungal contamination can lead to high background signals. Always practice aseptic techniques and regularly check your cell cultures for contamination.

  • Question 4: I'm seeing compound precipitation in the culture medium after adding this compound. How can I resolve this?

    • Answer: this compound may have limited solubility in aqueous solutions.

      • Solvent Concentration: Ensure the final concentration of the solvent (e.g., DMSO) used to dissolve this compound is at a non-toxic level for your cells (typically <0.5%).

      • Stock Concentration: Prepare a high-concentration stock of this compound in a suitable solvent and perform serial dilutions in the culture medium. Add the diluted compound to the wells with gentle mixing.

      • Pre-warming Medium: Pre-warming the culture medium before adding the this compound stock solution can sometimes help with solubility.

  • Question 5: The positive control in my assay is not showing the expected cytotoxicity. What does this mean?

    • Answer: A failing positive control can invalidate your results.

      • Control Compound Potency: The positive control compound (e.g., doxorubicin, staurosporine) may have degraded. Use a fresh, properly stored aliquot.

      • Cell Line Resistance: The cell line may have developed resistance to the positive control. Consider using a different positive control or a higher concentration.

      • Incorrect Concentration: Double-check the concentration calculations for your positive control.

References

Long-term stability of CY-09 stock solutions at -20°C and -80°C

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on the long-term stability of CY-09 stock solutions, along with troubleshooting advice and experimental protocols for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing this compound stock solutions?

A1: this compound is soluble in Dimethyl Sulfoxide (DMSO)[1][2][3]. It is recommended to use fresh, high-quality DMSO to prepare stock solutions, as moisture-absorbing DMSO can reduce the solubility of the compound[1].

Q2: What are the recommended storage temperatures and duration for this compound stock solutions?

A2: For long-term storage, it is recommended to store aliquots of this compound stock solutions at -80°C for up to 6 months. For shorter-term storage, aliquots can be kept at -20°C for up to 1 month[4]. To avoid product inactivation from repeated freeze-thaw cycles, it is advisable to prepare single-use aliquots[4].

Q3: How can I ensure the stability of my this compound stock solution?

A3: To ensure stability, store the stock solution at the recommended temperatures, protect it from light, and use fresh DMSO for reconstitution. Aliquoting the stock solution into smaller, single-use volumes is crucial to minimize freeze-thaw cycles.

Q4: I observed precipitation in my this compound stock solution after thawing. What should I do?

A4: If precipitation is observed, gently warm the solution and vortex it to try and redissolve the compound. If the precipitate does not dissolve, it may indicate that the compound has come out of solution, and the concentration of the stock may no longer be accurate. In such cases, it is recommended to prepare a fresh stock solution.

Troubleshooting Guide

Issue Possible Cause Troubleshooting Steps
Inconsistent experimental results Degradation of this compound in the stock solution.1. Verify the age of the stock solution and ensure it has been stored within the recommended timeframes (-20°C for 1 month, -80°C for 6 months)[4]. 2. Avoid multiple freeze-thaw cycles by using single-use aliquots. 3. Prepare a fresh stock solution from a new vial of this compound. 4. Perform a quality control check on the new stock solution using a functional assay.
Reduced potency of this compound in assays Improper storage conditions leading to degradation.1. Confirm that the stock solutions have been consistently stored at the correct temperature. 2. Protect the stock solution from light exposure. 3. Consider the possibility of solvent evaporation, which could alter the concentration. Ensure vials are properly sealed.
Precipitation upon thawing Poor solubility or supersaturation.1. Warm the vial to 37°C for a few minutes and vortex to aid in redissolving the compound. 2. If the issue persists, consider preparing a new stock solution at a slightly lower concentration. 3. Ensure that the DMSO used is anhydrous, as moisture can affect solubility[1].

Long-Term Stability Data Summary

While detailed quantitative degradation data for this compound at different temperatures is not publicly available, the following table summarizes the recommended storage guidelines from the manufacturer.

Storage Temperature Recommended Maximum Storage Duration Source
-20°C1 month[4]
-80°C6 months[4]

Experimental Protocols

Protocol for Assessing this compound Stock Solution Stability

This protocol outlines a general method for assessing the stability of this compound stock solutions using High-Performance Liquid Chromatography (HPLC).

  • Preparation of Stock Solution:

    • Dissolve this compound in high-quality, anhydrous DMSO to a desired concentration (e.g., 10 mM).

    • Aliquot the stock solution into multiple single-use, light-protected tubes.

  • Storage Conditions:

    • Store one set of aliquots at -20°C and another set at -80°C.

    • Designate a "time zero" (T0) aliquot to be analyzed immediately.

  • Time Points for Analysis:

    • For the -20°C samples, analyze at time points such as 1 week, 2 weeks, 1 month, and 2 months.

    • For the -80°C samples, analyze at time points such as 1 month, 3 months, 6 months, and 12 months.

  • HPLC Analysis:

    • At each time point, thaw one aliquot from each storage temperature.

    • Dilute the sample to a suitable concentration for HPLC analysis.

    • Analyze the sample using a validated HPLC method to determine the purity and concentration of this compound.

    • Compare the peak area of this compound at each time point to the T0 sample to calculate the percentage of degradation.

  • Functional Assay (Optional):

    • In parallel with the HPLC analysis, the biological activity of the this compound stock solution can be assessed using an in vitro assay, such as an NLRP3 inflammasome activation assay[4].

Visualizations

Troubleshooting_Workflow start Inconsistent Experimental Results check_storage Check Storage Conditions (Temp, Duration, Freeze-Thaw) start->check_storage storage_ok Storage Conditions OK? check_storage->storage_ok prepare_fresh Prepare Fresh Stock Solution storage_ok->prepare_fresh No review_protocol Review Experimental Protocol for Other Variables storage_ok->review_protocol Yes qc_check Perform QC Check (e.g., Functional Assay) prepare_fresh->qc_check issue_resolved Issue Resolved qc_check->issue_resolved review_protocol->issue_resolved

Caption: Troubleshooting workflow for inconsistent experimental results with this compound.

This compound is a direct inhibitor of the NLRP3 inflammasome. It functions by binding to the ATP-binding motif within the NACHT domain of NLRP3, which in turn inhibits its ATPase activity and subsequent inflammasome assembly and activation[2][3][4][5][6].

NLRP3_Signaling_Pathway PAMPs_DAMPs PAMPs / DAMPs NFkB NF-κB Activation PAMPs_DAMPs->NFkB NLRP3_activation NLRP3 Activation PAMPs_DAMPs->NLRP3_activation Signal 2 NLRP3_expression Upregulation of NLRP3 & pro-IL-1β NFkB->NLRP3_expression NLRP3_expression->NLRP3_activation Inflammasome NLRP3 Inflammasome Assembly (NLRP3, ASC, pro-Caspase-1) NLRP3_activation->Inflammasome CY09 This compound CY09->NLRP3_activation Caspase1 Caspase-1 Activation Inflammasome->Caspase1 IL1b_cleavage pro-IL-1β → IL-1β Caspase1->IL1b_cleavage GSDMD_cleavage GSDMD Cleavage Caspase1->GSDMD_cleavage Inflammation Inflammation IL1b_cleavage->Inflammation Pyroptosis Pyroptosis GSDMD_cleavage->Pyroptosis

Caption: this compound inhibits the NLRP3 inflammasome signaling pathway.

References

Addressing Variability in Experimental Outcomes with CY-09: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of CY-09, a selective and direct inhibitor of the NLRP3 inflammasome. By addressing common sources of experimental variability, this resource aims to ensure reliable and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound is a selective and direct inhibitor of the NLRP3 inflammasome.[1][2] It functions by directly binding to the ATP-binding motif (Walker A motif) within the NACHT domain of the NLRP3 protein.[3][4] This binding competitively inhibits the ATPase activity of NLRP3, which is crucial for its oligomerization and the subsequent assembly of the inflammasome complex.[1][5] Ultimately, this compound suppresses the activation of caspase-1 and the maturation and secretion of pro-inflammatory cytokines IL-1β and IL-18.[3]

Q2: At what concentration should I use this compound in my in vitro experiments?

A2: The optimal concentration of this compound can vary depending on the cell type and experimental conditions. However, published studies have demonstrated effective inhibition of the NLRP3 inflammasome at concentrations ranging from 1 µM to 10 µM in various cell lines, including bone marrow-derived macrophages (BMDMs), peripheral blood mononuclear cells (PBMCs), and THP-1 cells.[1][5][6] It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental setup.

Q3: What is the recommended dosage for this compound in animal models?

A3: In vivo efficacy of this compound has been demonstrated in various mouse models. The effective dosage can depend on the specific disease model and route of administration. For instance, in a mouse model of cryopyrin-associated autoinflammatory syndrome (CAPS), this compound has been shown to be effective.[5] In a mouse model of Alzheimer's disease, a daily injection of 2.5 mg/kg for six weeks was used.[7] For a mouse model of myocardial infarction, a dose of 5 mg/kg via intraperitoneal injection was effective.[6]

Q4: How should I prepare and store this compound?

A4: this compound is typically dissolved in dimethyl sulfoxide (DMSO) to prepare a stock solution.[8] For in vivo studies, the DMSO stock solution is often further diluted in a vehicle containing saline and a surfactant like Tween 80 or in a formulation of 10% DMSO, 10% Polyoxyl 15 hydroxystearate, and 80% saline.[7][8] Stock solutions should be stored at -20°C or -80°C for long-term stability.[1] It is advisable to minimize freeze-thaw cycles.

Q5: Is this compound selective for the NLRP3 inflammasome?

A5: Yes, this compound has been shown to be a selective inhibitor of the NLRP3 inflammasome.[1][5] Studies have demonstrated that it does not significantly inhibit other inflammasomes, such as AIM2 and NLRC4, at concentrations effective for NLRP3 inhibition.[5] It also shows no activity for hERG at 10 μM.[4]

Troubleshooting Guide

Issue Potential Cause Recommended Action
No or low inhibition of NLRP3 inflammasome activation. Suboptimal concentration of this compound: The concentration of this compound may be too low for the specific cell type or stimulation conditions.Perform a dose-response experiment to determine the optimal inhibitory concentration (typically in the 1-10 µM range for in vitro studies).[1][5]
Incorrect timing of this compound addition: this compound should be added prior to or concurrently with the NLRP3 activator (e.g., ATP, nigericin) after the initial priming step (e.g., LPS).Add this compound 30 minutes before the addition of the NLRP3 stimulus.[8]
Poor solubility or stability of this compound: The compound may have precipitated out of solution or degraded.Ensure proper dissolution in DMSO and fresh preparation of working solutions. Avoid repeated freeze-thaw cycles of the stock solution.[1][8]
High background inflammation or cell death. Toxicity of this compound at high concentrations: While selective, high concentrations of any compound can lead to off-target effects and cytotoxicity.Perform a cell viability assay (e.g., MTT, LDH) to determine the cytotoxic concentration of this compound in your cell line. Use concentrations well below the toxic threshold.
Contamination of reagents: Endotoxin (LPS) contamination in reagents can lead to non-specific immune cell activation.Use endotoxin-free reagents and sterile techniques.
Inconsistent results between experiments. Variability in cell culture conditions: Cell passage number, density, and health can significantly impact experimental outcomes.Use cells within a consistent and low passage number range. Ensure consistent cell seeding densities and monitor cell health.
Variability in reagent preparation: Inconsistent concentrations of stimuli (e.g., LPS, ATP) or this compound can lead to variable results.Prepare fresh stimuli and inhibitor solutions for each experiment. Calibrate pipettes regularly.
Incomplete priming of cells: Insufficient priming with LPS can lead to a weak or absent NLRP3 inflammasome response.Optimize the LPS concentration and incubation time for your specific cell type. A typical priming condition is 50 ng/mL LPS for 3 hours.[8]

Data Presentation

Table 1: In Vitro Efficacy of this compound

Cell TypeStimulusThis compound Concentration (µM)Observed EffectReference
Bone Marrow-Derived Macrophages (BMDMs)LPS + ATP1-10Dose-dependent inhibition of caspase-1 activation and IL-1β secretion.[1][5]
Bone Marrow-Derived Macrophages (BMDMs)LPS + Nigericin1-10Dose-dependent inhibition of caspase-1 activation and IL-1β secretion.[5]
Bone Marrow-Derived Macrophages (BMDMs)LPS + Monosodium Urate (MSU)1-10Dose-dependent inhibition of caspase-1 activation and IL-1β secretion.[5]
THP-1 cellsLPS + Nigericin1Inhibition of NLRP3 inflammasome activation.[6]

Table 2: In Vivo Efficacy of this compound

Animal ModelDiseaseDosageRoute of AdministrationObserved EffectReference
MouseCryopyrin-Associated Autoinflammatory Syndrome (CAPS)Not specifiedNot specifiedRemarkable therapeutic effects.[5]
3xTg-AD MouseAlzheimer's Disease2.5 mg/kg/day for 6 weeksInjectionInhibited NLRP3 inflammasome activation and relieved cognitive impairment.[7]
MouseMyocardial Infarction5 mg/kgIntraperitoneal (i.p.)Improved left ventricle ejection fraction and reduced myocardial fibrosis.[6]
MouseNon-alcoholic Fatty Liver Disease (NAFLD)2.5 mg/kgNot specifiedReduced hepatic steatosis.[6]

Experimental Protocols

Protocol 1: In Vitro Inhibition of NLRP3 Inflammasome Activation in BMDMs

  • Cell Seeding: Plate bone marrow-derived macrophages (BMDMs) in a 12-well plate at a density of 5 x 10^5 cells/mL.[8]

  • Priming: The following day, replace the medium and prime the cells with 50 ng/mL of lipopolysaccharide (LPS) for 3 hours.[8]

  • Inhibitor Treatment: Add this compound (or vehicle control) at the desired concentration (e.g., 1, 5, 10 µM) to the culture and incubate for 30 minutes.[8]

  • NLRP3 Activation: Stimulate the cells with an NLRP3 activator such as ATP (2.5 mM) for 30 minutes or nigericin (10 µM) for 30 minutes.[8]

  • Sample Collection: Collect the cell culture supernatants to measure IL-1β secretion by ELISA.

  • Analysis: Lyse the cells to prepare protein extracts for Western blot analysis of cleaved caspase-1.

Mandatory Visualizations

NLRP3_Pathway cluster_priming Priming Signal (Signal 1) cluster_activation Activation Signal (Signal 2) cluster_output Inflammatory Response PAMPs_DAMPs PAMPs/DAMPs (e.g., LPS) TLR4 TLR4 PAMPs_DAMPs->TLR4 binds NFkB NF-κB Activation TLR4->NFkB Pro_IL1B Pro-IL-1β Pro-IL-18 NFkB->Pro_IL1B upregulates NLRP3_inactive Inactive NLRP3 NFkB->NLRP3_inactive upregulates IL1B Mature IL-1β Pro_IL1B->IL1B Stimuli Stimuli (e.g., ATP, Nigericin, MSU) K_efflux K+ Efflux Stimuli->K_efflux NLRP3_active Active NLRP3 K_efflux->NLRP3_active activates Inflammasome NLRP3 Inflammasome Assembly NLRP3_active->Inflammasome ASC ASC ASC->Inflammasome Pro_Casp1 Pro-Caspase-1 Pro_Casp1->Inflammasome Casp1 Active Caspase-1 Inflammasome->Casp1 cleaves Casp1->Pro_IL1B cleaves Pyroptosis Pyroptosis Casp1->Pyroptosis induces IL18 Mature IL-18 CY09 This compound CY09->NLRP3_active inhibits ATPase activity & prevents assembly

Caption: NLRP3 Inflammasome Activation Pathway and the inhibitory action of this compound.

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cell_seeding Seed Cells (e.g., BMDMs) priming Prime with LPS (Signal 1) cell_seeding->priming inhibitor Add this compound (or Vehicle) priming->inhibitor activation Activate with ATP/Nigericin (Signal 2) inhibitor->activation supernatant Collect Supernatant activation->supernatant cell_lysis Lyse Cells activation->cell_lysis elisa ELISA for IL-1β supernatant->elisa western Western Blot for Caspase-1 cell_lysis->western

Caption: General experimental workflow for assessing this compound efficacy in vitro.

troubleshooting_logic start No/Low Inhibition Observed check_conc Is this compound concentration optimal? start->check_conc check_timing Was this compound added pre-stimulation? check_conc->check_timing Yes dose_response Perform dose-response curve check_conc->dose_response No check_solubility Is this compound properly dissolved? check_timing->check_solubility Yes optimize_timing Add inhibitor 30 min before stimulus check_timing->optimize_timing No check_priming Was cell priming sufficient? check_solubility->check_priming Yes prepare_fresh Prepare fresh stock/working solutions check_solubility->prepare_fresh No optimize_priming Optimize LPS concentration and time check_priming->optimize_priming No success Inhibition Observed check_priming->success Yes dose_response->check_timing optimize_timing->check_solubility prepare_fresh->check_priming optimize_priming->success

Caption: A logical troubleshooting workflow for addressing lack of this compound-mediated inhibition.

References

Technical Support Center: CY-09 Efficacy and Troubleshooting

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of CY-09, a selective inhibitor of the NLRP3 inflammasome. This resource addresses common questions and troubleshooting scenarios, particularly concerning the efficacy of this compound in cell lines with varying levels of NLRP3 expression.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a selective and direct inhibitor of the NLRP3 inflammasome.[1] It functions by binding to the ATP-binding motif, also known as the Walker A motif, within the NACHT domain of the NLRP3 protein.[2] This binding event inhibits the intrinsic ATPase activity of NLRP3, which is a critical step for its oligomerization and the subsequent assembly of the inflammasome complex.[1][2] By preventing inflammasome assembly, this compound effectively blocks the activation of caspase-1 and the maturation and secretion of the pro-inflammatory cytokines IL-1β and IL-18.[1]

Q2: How specific is this compound for the NLRP3 inflammasome?

A2: this compound demonstrates high specificity for the NLRP3 inflammasome. Studies have shown that it does not inhibit the activation of other inflammasomes, such as AIM2 and NLRC4.[3] Furthermore, this compound does not interfere with the initial priming step of NLRP3 activation, which involves the upregulation of NLRP3 and pro-IL-1β expression induced by stimuli like lipopolysaccharide (LPS).[1]

Q3: What is the expected outcome of treating cell lines with low or no NLRP3 expression with this compound?

A3: In cell lines with low or negligible NLRP3 expression, this compound is expected to have minimal to no effect on the secretion of IL-1β and IL-18, even in the presence of typical NLRP3 activators. The inhibitory action of this compound is entirely dependent on the presence of its target, the NLRP3 protein. Therefore, in the absence of NLRP3, the downstream signaling cascade leading to IL-1β maturation will not be initiated, and this compound will have no pathway to inhibit. This makes cell lines with low or knocked-out NLRP3 expression excellent negative controls for experiments investigating this compound's efficacy and specificity.

Q4: Are there any known off-target effects of this compound?

A4: this compound has been evaluated for off-target effects on several cytochrome P450 (CYP) enzymes. It exhibits inhibitory activity against some CYP isoforms, with IC50 values of 18.9 µM for CYP1A2, 8.18 µM for CYP2C9, and 26.0 µM for CYP3A4. It showed weaker or no inhibition of CYP2C19 and CYP2D6 (IC50 > 50 µM).[4] Additionally, this compound has been reported to have no activity on the hERG channel at a concentration of 10 µM.[5] Researchers should consider these potential off-target effects when designing and interpreting experiments, especially at higher concentrations of the inhibitor.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
No inhibition of IL-1β secretion observed in a cell line expected to express NLRP3. Low or absent NLRP3 expression in the specific cell line or subclone. - Confirm NLRP3 expression levels in your cell line using qPCR or Western blot. - Consider using a different cell line known to have robust NLRP3 expression, such as THP-1 monocytes or bone marrow-derived macrophages (BMDMs).
Ineffective NLRP3 inflammasome activation. - Ensure proper priming of the cells with an appropriate stimulus (e.g., LPS) to upregulate NLRP3 and pro-IL-1β. - Use a potent and validated second signal activator (e.g., nigericin, ATP, MSU crystals) at an optimal concentration and incubation time. - Titrate the activator to determine the optimal concentration for your specific cell line and experimental conditions.
Degradation or improper storage of this compound. - Store this compound stock solutions at -20°C or -80°C as recommended by the supplier. - Prepare fresh working solutions for each experiment. - Verify the integrity of the compound if it has been stored for an extended period.
High background IL-1β secretion in unstimulated control cells. Cellular stress or contamination. - Handle cells gently to minimize stress. - Regularly test for mycoplasma contamination. - Ensure all reagents and cultureware are sterile and endotoxin-free.
Spontaneous inflammasome activation. - Use freshly thawed and low-passage cells. - Optimize cell seeding density to avoid overgrowth and nutrient depletion.
Variability in results between experiments. Inconsistent cell priming or activation. - Standardize the duration and concentration of the priming and activating stimuli. - Ensure consistent cell numbers and confluency at the time of treatment.
Inconsistent this compound concentration. - Prepare a fresh dilution series of this compound for each experiment from a validated stock solution.
Unexpected cell toxicity observed with this compound treatment. High concentration of this compound or off-target effects. - Perform a dose-response experiment to determine the optimal non-toxic concentration of this compound for your cell line. - Include a vehicle control (e.g., DMSO) to assess the toxicity of the solvent. - Consider potential off-target effects, especially at concentrations exceeding the known IC50 values for NLRP3 inhibition.

Quantitative Data Summary

Table 1: In Vitro Efficacy of this compound

ParameterCell Type/AssayValueReference
IC50 (NLRP3 Inhibition) LPS-primed mouse Bone Marrow-Derived Macrophages (BMDMs)~6 µM (for IL-1β secretion)[2]
Effective Concentration LPS-primed mouse Bone Marrow-Derived Macrophages (BMDMs)1-10 µM (dose-dependent inhibition of caspase-1 activation and IL-1β secretion)[1]
Binding Affinity (Kd) Purified NLRP3 protein500 nM[5]

Table 2: Off-Target Profile of this compound

TargetIC50Reference
Cytochrome P450 1A2 (CYP1A2) 18.9 µM[4]
Cytochrome P450 2C9 (CYP2C9) 8.18 µM[4]
Cytochrome P450 2C19 (CYP2C19) >50 µM[4]
Cytochrome P450 2D6 (CYP2D6) >50 µM[4]
Cytochrome P450 3A4 (CYP3A4) 26.0 µM[4]
hERG Channel No activity at 10 µM[5]

Experimental Protocols

Protocol 1: Assessment of this compound Efficacy in Macrophages

This protocol describes a standard method to evaluate the inhibitory effect of this compound on NLRP3 inflammasome activation in bone marrow-derived macrophages (BMDMs) or THP-1 cells.

Materials:

  • Bone Marrow-Derived Macrophages (BMDMs) or THP-1 cells

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and antibiotics)

  • Lipopolysaccharide (LPS)

  • Nigericin or ATP

  • This compound

  • DMSO (vehicle control)

  • ELISA kit for IL-1β

  • Cell lysis buffer

  • Western blot reagents and antibodies (for Caspase-1, IL-1β, and a loading control like β-actin)

Procedure:

  • Cell Seeding: Seed BMDMs or PMA-differentiated THP-1 cells in a 24-well plate at an appropriate density and allow them to adhere overnight.

  • Priming: Prime the cells with LPS (e.g., 1 µg/mL for 4 hours) in fresh culture medium to induce the expression of NLRP3 and pro-IL-1β.

  • Inhibitor Treatment: Pre-incubate the primed cells with various concentrations of this compound (e.g., 0.1, 1, 5, 10 µM) or vehicle (DMSO) for 30-60 minutes.

  • Activation: Stimulate the cells with an NLRP3 activator such as nigericin (e.g., 10 µM for 1 hour) or ATP (e.g., 5 mM for 30 minutes).

  • Sample Collection:

    • Collect the cell culture supernatants for the measurement of secreted IL-1β by ELISA.

    • Lyse the cells to prepare protein extracts for Western blot analysis of pro-caspase-1, cleaved caspase-1 (p20), pro-IL-1β, and mature IL-1β.

  • Analysis:

    • Quantify the concentration of IL-1β in the supernatants using an ELISA kit according to the manufacturer's instructions.

    • Perform Western blotting to detect the levels of inflammasome components and their cleavage products in the cell lysates and supernatants.

Visualizations

NLRP3_Signaling_Pathway cluster_extracellular Extracellular cluster_cellular Cellular PAMPs_DAMPs PAMPs/DAMPs (e.g., LPS, Nigericin, ATP) TLR4 TLR4 PAMPs_DAMPs->TLR4 Signal 1 (Priming) NLRP3_inactive Inactive NLRP3 PAMPs_DAMPs->NLRP3_inactive Signal 2 (Activation) NFkB NF-κB Activation TLR4->NFkB Pro_IL1b_NLRP3_transcription Pro-IL-1β & NLRP3 Transcription NFkB->Pro_IL1b_NLRP3_transcription Pro_IL1b_NLRP3_transcription->NLRP3_inactive Pro_IL1b Pro-IL-1β Pro_IL1b_NLRP3_transcription->Pro_IL1b NLRP3_active Active NLRP3 NLRP3_inactive->NLRP3_active ATPase activity Inflammasome NLRP3 Inflammasome Assembly NLRP3_active->Inflammasome ASC ASC ASC->Inflammasome Pro_Casp1 Pro-Caspase-1 Pro_Casp1->Inflammasome Casp1 Active Caspase-1 Inflammasome->Casp1 IL1b Mature IL-1β (Secretion) Casp1->IL1b Cleavage Pro_IL1b->IL1b CY09 This compound CY09->NLRP3_active Inhibits ATPase Activity

Caption: Canonical NLRP3 inflammasome activation pathway and the inhibitory action of this compound.

Experimental_Workflow start Start seed_cells Seed Macrophages (e.g., BMDMs, THP-1) start->seed_cells prime_cells Prime with LPS (Signal 1) seed_cells->prime_cells treat_inhibitor Treat with this compound or Vehicle prime_cells->treat_inhibitor activate_inflammasome Activate with Nigericin/ATP (Signal 2) treat_inhibitor->activate_inflammasome collect_samples Collect Supernatant & Cell Lysate activate_inflammasome->collect_samples analyze_samples Analyze Samples collect_samples->analyze_samples elisa ELISA for IL-1β analyze_samples->elisa western_blot Western Blot for Caspase-1, IL-1β analyze_samples->western_blot end End elisa->end western_blot->end

Caption: Workflow for assessing the efficacy of this compound in inhibiting NLRP3 inflammasome activation.

Troubleshooting_Logic start No Inhibition of IL-1β Secretion check_nlrp3 Check NLRP3 Expression (qPCR/Western Blot) start->check_nlrp3 check_activation Verify Inflammasome Activation start->check_activation check_inhibitor Confirm this compound Integrity & Concentration start->check_inhibitor low_nlrp3 NLRP3 Expression Low/Absent check_nlrp3->low_nlrp3 If Low ineffective_activation Ineffective Activation check_activation->ineffective_activation If Ineffective inhibitor_issue This compound Degraded/ Incorrect Concentration check_inhibitor->inhibitor_issue If Issue Found solution_nlrp3 Use High-Expressing Cell Line (e.g., THP-1) low_nlrp3->solution_nlrp3 solution_activation Optimize Priming & Activator Concentration ineffective_activation->solution_activation solution_inhibitor Use Freshly Prepared Inhibitor inhibitor_issue->solution_inhibitor

Caption: Troubleshooting logic for unexpected results with this compound experiments.

References

CY-09 Technical Support Center: Investigating Potential Off-Target Effects and Troubleshooting Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the potential for CY-09 to interfere with other signaling pathways. It includes frequently asked questions (FAQs) and troubleshooting guides in a question-and-answer format to address specific issues that may be encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

This compound is a selective and direct inhibitor of the NLRP3 inflammasome.[1] It functions by directly binding to the ATP-binding motif, also known as the Walker A motif, within the NACHT domain of the NLRP3 protein.[2] This binding action inhibits the ATPase activity of NLRP3, which is a crucial step for its oligomerization and the subsequent assembly and activation of the inflammasome complex.[1][3] Consequently, this compound suppresses the activation of caspase-1 and the maturation and secretion of pro-inflammatory cytokines IL-1β and IL-18.[1][2]

Q2: How specific is this compound for the NLRP3 inflammasome?

This compound has demonstrated a high degree of specificity for the NLRP3 inflammasome. Studies have shown that it does not inhibit the activation of other inflammasomes, such as AIM2 and NLRC4.[3][4] Furthermore, this compound does not affect the ATPase activity of other related proteins like NLRC4, NLRP1, NOD2, or RIG-I.[3][4] This specificity is critical for isolating the effects of NLRP3 inhibition in experimental models.

Q3: Has this compound been observed to interfere with other major signaling pathways?

Current research indicates that this compound has minimal off-target effects on other major signaling pathways. Specifically, it does not affect the LPS-induced priming of the NF-κB pathway, which is an upstream event for NLRP3 activation.[1] This is evidenced by the unaffected production of inflammasome-independent cytokines like TNF-α in the presence of this compound.[4] Additionally, this compound, an analog of the CFTR channel inhibitor C172, has been shown to lack CFTR-inhibitory activity.[5]

Q4: Are there any known interactions of this compound with metabolic enzymes like Cytochrome P450?

This compound has been evaluated for its potential to inhibit the five major cytochrome P450 (CYP450) enzymes. The half-maximal inhibitory concentration (IC50) values indicate a low risk of drug-drug interactions mediated by these enzymes.[4][6]

Quantitative Data Summary

The following table summarizes the inhibitory activity of this compound against various targets.

TargetIC50 / ActivityReference
Primary Target
NLRP3 InflammasomeKd = 500 nM[7]
Off-Target Inflammasomes
AIM2 InflammasomeNo effect[3][4]
NLRC4 InflammasomeNo effect[3][4]
Other ATPases
NLRC4 ATPaseNo effect[3][4]
NLRP1 ATPaseNo effect[4]
NOD2 ATPaseNo effect[3][4]
RIG-I ATPaseNo effect[3][4]
Ion Channels
hERG Potassium ChannelNo activity at 10 µM[7]
CFTR ChannelLacks inhibitory activity[5]
Cytochrome P450 Enzymes
CYP1A218.9 µM[6]
CYP2C98.18 µM[6]
CYP2C19>50 µM[6]
CYP2D6>50 µM[6]
CYP3A426.0 µM[6]

Signaling Pathway Diagrams

CY-09_NLRP3_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm PAMPs_DAMPs PAMPs/DAMPs (e.g., LPS, ATP, MSU) TLR4 TLR4 PAMPs_DAMPs->TLR4 Priming (Signal 1) NLRP3_inactive Inactive NLRP3 PAMPs_DAMPs->NLRP3_inactive Activation (Signal 2) NFkB NF-κB Pathway TLR4->NFkB pro_IL1b_pro_NLRP3 pro-IL-1β & NLRP3 Transcription NFkB->pro_IL1b_pro_NLRP3 pro_IL1b_pro_NLRP3->NLRP3_inactive pro_IL1b Pro-IL-1β pro_IL1b_pro_NLRP3->pro_IL1b NLRP3_active Active NLRP3 NLRP3_inactive->NLRP3_active ATPase Activity Inflammasome NLRP3 Inflammasome Assembly NLRP3_active->Inflammasome ASC ASC ASC->Inflammasome pro_Casp1 Pro-Caspase-1 pro_Casp1->Inflammasome Casp1 Active Caspase-1 Inflammasome->Casp1 IL1b Mature IL-1β Casp1->IL1b Cleavage pro_IL1b->IL1b CY09 This compound CY09->NLRP3_inactive Inhibits ATPase Activity

Caption: Mechanism of this compound inhibition on the NLRP3 signaling pathway.

Troubleshooting Guide

Q: My experimental results show incomplete inhibition of IL-1β secretion after this compound treatment. What could be the cause?

A: Several factors could contribute to this observation. Consider the following troubleshooting steps:

  • Inadequate Priming: Ensure that the initial priming step (e.g., with LPS) is sufficient to induce robust pro-IL-1β and NLRP3 expression. Suboptimal priming will lead to lower overall IL-1β production, which might be misinterpreted as effective inhibition.

  • This compound Concentration and Incubation Time: Verify that the concentration of this compound is within the effective range (typically 1-10 µM for cell-based assays) and that the pre-incubation time before NLRP3 activation is adequate.[1] Refer to the experimental protocol below for a general guideline.

  • Cell Viability: High concentrations of this compound or prolonged incubation times might affect cell viability. Perform a cytotoxicity assay (e.g., LDH or MTT assay) to ensure that the observed reduction in IL-1β is not due to cell death.

  • Alternative Inflammasome Activation: Confirm that your experimental model does not inadvertently activate other inflammasomes (e.g., AIM2 or NLRC4) for which this compound is not an inhibitor. This can be tested by using specific activators for these pathways as controls.[3][4]

Troubleshooting_Workflow Start Incomplete IL-1β Inhibition Observed Check_Priming Verify Priming Efficiency (e.g., check pro-IL-1β levels) Start->Check_Priming Check_CY09_Params Optimize this compound Concentration and Incubation Time Check_Priming->Check_CY09_Params Check_Viability Assess Cell Viability (e.g., LDH/MTT assay) Check_CY09_Params->Check_Viability Check_Other_Inflammasomes Test for AIM2/NLRC4 Activation (use specific agonists) Check_Viability->Check_Other_Inflammasomes Result_Improved Inhibition Improved Check_Other_Inflammasomes->Result_Improved If issue identified and corrected Result_Unchanged Inhibition Unchanged Check_Other_Inflammasomes->Result_Unchanged If no issue identified

Caption: Troubleshooting workflow for incomplete IL-1β inhibition by this compound.

Experimental Protocols

Protocol: In Vitro Inhibition of NLRP3 Inflammasome Activation in Macrophages

This protocol provides a general framework for assessing the inhibitory effect of this compound on NLRP3 inflammasome activation in bone marrow-derived macrophages (BMDMs).

1. Cell Culture and Priming: a. Plate BMDMs at a density of 1 x 10^6 cells/mL in complete DMEM. b. Prime the cells with 1 µg/mL Lipopolysaccharide (LPS) for 4 hours to upregulate NLRP3 and pro-IL-1β expression.

2. This compound Treatment: a. Following priming, replace the medium with fresh, serum-free Opti-MEM. b. Add this compound at the desired concentrations (e.g., 0.1, 1, 10 µM) or a vehicle control (e.g., DMSO). c. Incubate for 1 hour at 37°C.

3. NLRP3 Inflammasome Activation: a. Add a specific NLRP3 activator, such as:

  • ATP (5 mM) for 30-60 minutes.
  • Nigericin (10 µM) for 30-60 minutes.
  • Monosodium urate (MSU) crystals (250 µg/mL) for 6 hours.

4. Sample Collection and Analysis: a. Centrifuge the plates and collect the supernatants to measure secreted IL-1β and Caspase-1 activity (e.g., by ELISA or Western blot). b. Lyse the cells to analyze intracellular protein levels (e.g., pro-IL-1β, NLRP3, and a loading control like β-actin) by Western blot.

5. Control for Specificity: a. To confirm that this compound is not affecting the priming step, measure TNF-α levels in the supernatant from the priming phase. TNF-α secretion should be independent of NLRP3 activation and therefore unaffected by this compound. b. To test for off-target effects on other inflammasomes, use specific activators like poly(dA:dT) for AIM2 or Salmonella infection for NLRC4 in parallel experiments.[3][4] IL-1β secretion in these conditions should not be inhibited by this compound.

References

Ensuring complete dissolution of CY-09 for accurate results

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for CY-09. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to ensure the complete dissolution of this compound for accurate and reproducible experimental results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a potent, selective, and direct inhibitor of the NLRP3 inflammasome. It functions by binding to the ATP-binding motif within the NACHT domain of the NLRP3 protein. This interaction inhibits the ATPase activity of NLRP3, which is a critical step for its oligomerization and the subsequent assembly of the inflammasome complex. By preventing inflammasome activation, this compound blocks the maturation and release of pro-inflammatory cytokines IL-1β and IL-18.

Q2: What are the recommended solvents for dissolving this compound?

A2: this compound is a hydrophobic compound with low aqueous solubility. The recommended primary solvents for creating stock solutions are dimethyl sulfoxide (DMSO) and dimethylformamide (DMF). For in vivo studies, co-solvent systems are often required.[1][2][3]

Q3: What is the recommended storage procedure for this compound stock solutions?

A3: this compound stock solutions in DMSO should be aliquoted into single-use volumes to minimize freeze-thaw cycles. For long-term storage, it is recommended to store the aliquots at -20°C or -80°C.

Troubleshooting Guide: Dissolution of this compound

This guide addresses common issues encountered when preparing this compound solutions for in vitro and in vivo experiments.

Issue: My this compound powder is not dissolving in the recommended solvent.

  • Question: Are you using a sufficient volume of solvent?

    • Answer: Refer to the solubility data table below to ensure you are using an adequate amount of solvent for the desired concentration.

  • Question: Have you tried gentle warming or sonication?

    • Answer: For dissolving this compound in DMSO, gentle warming of the solution (e.g., in a 37°C water bath) and brief periods of sonication can aid in dissolution.[3] However, avoid excessive heating, which could degrade the compound.

Issue: My this compound precipitates out of solution when I dilute my DMSO stock in aqueous media for cell culture experiments.

This is a common issue for hydrophobic compounds. Here are several strategies to prevent precipitation:

  • Question: What is the final concentration of DMSO in your cell culture medium?

    • Answer: High concentrations of DMSO can be toxic to cells. It is generally recommended to keep the final DMSO concentration below 0.5%, and ideally at or below 0.1%. However, a higher final DMSO concentration (e.g., up to 1%) might be necessary to maintain this compound solubility. Always include a vehicle control with the same final DMSO concentration in your experiments to account for any solvent effects.

  • Question: How are you performing the dilution?

    • Answer: Avoid adding the concentrated DMSO stock directly into the full volume of your aqueous medium. Instead, use a stepwise dilution method. First, create an intermediate dilution by adding the DMSO stock to a small volume of pre-warmed (37°C) serum-free medium and mix gently. Then, add this intermediate dilution to the final volume of your complete, pre-warmed cell culture medium.

  • Question: Have you considered the presence of proteins in your media?

    • Answer: Fetal Bovine Serum (FBS) and other proteins in cell culture media can help to stabilize hydrophobic compounds and prevent precipitation. If you are working with serum-free media, the risk of precipitation is higher.

Data Presentation

Table 1: Solubility of this compound in Various Solvents

SolventMaximum ConcentrationNotes
DMSO15 mg/mL[3]Gentle warming and sonication may be required.[1]
~20 mM (with gentle warming)[4][5]
77 mg/mL[1]Sonication is recommended.
85 mg/mLUse fresh, anhydrous DMSO as moisture can reduce solubility.[3]
DMF30 mg/mL[6]
In vivo formulation 12 mg/mL10% DMSO, 40% PEG300, 5% Tween 80, 45% Saline. Sonication is recommended.[1]
In vivo formulation 2≥ 2.5 mg/mL10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline.[2]
In vivo formulation 3≥ 2.5 mg/mL10% DMSO, 90% Corn Oil.[2]
In vivo formulation 4Not specified10% DMSO, 10% Polyoxyl 15 hydroxystearate, 80% saline.[7]

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

Materials:

  • This compound powder (Molecular Weight: 423.43 g/mol )

  • Anhydrous, sterile DMSO

  • Sterile microcentrifuge tubes

Procedure:

  • Calculate the required mass of this compound for your desired volume of 10 mM stock solution. For example, for 1 mL of a 10 mM solution, you will need 4.23 mg of this compound.

  • Weigh the this compound powder in a sterile microcentrifuge tube.

  • Add the calculated volume of anhydrous, sterile DMSO to the tube.

  • Vortex the solution until the this compound is completely dissolved. If necessary, gently warm the tube in a 37°C water bath or sonicate for short intervals.

  • Visually inspect the solution to ensure there is no undissolved material.

  • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C.

Protocol 2: Dilution of this compound Stock Solution into Cell Culture Media

Materials:

  • 10 mM this compound stock solution in DMSO

  • Pre-warmed (37°C) complete cell culture media (with serum, if applicable)

  • Pre-warmed (37°C) serum-free cell culture media

  • Sterile conical tubes

Procedure (for a final concentration of 10 µM):

  • In a sterile conical tube, prepare an intermediate dilution by adding 1 µL of the 10 mM this compound stock solution to 99 µL of pre-warmed serum-free media. This creates a 100 µM solution. Gently pipette up and down to mix.

  • Add the desired volume of the 100 µM intermediate dilution to your final volume of pre-warmed complete cell culture media. For example, to make 1 mL of a 10 µM final concentration, add 100 µL of the 100 µM intermediate dilution to 900 µL of complete media.

  • Invert the tube several times to ensure thorough mixing.

  • Visually inspect the media for any signs of precipitation before adding it to your cells.

  • Always prepare a vehicle control using the same dilution of DMSO without this compound.

Mandatory Visualization

G cluster_troubleshooting Troubleshooting this compound Dissolution start Start: Dissolving this compound check_dissolution Does the powder fully dissolve in the primary solvent (e.g., DMSO)? start->check_dissolution solubility_issue Issue: Incomplete Dissolution check_dissolution->solubility_issue No dissolved Solution is clear. check_dissolution->dissolved Yes increase_solvent Action: Increase solvent volume or try gentle warming/sonication. solubility_issue->increase_solvent increase_solvent->check_dissolution prepare_working Prepare working solution by diluting stock in aqueous media. dissolved->prepare_working check_precipitation Does the solution precipitate upon dilution? prepare_working->check_precipitation precipitation_issue Issue: Precipitation in Aqueous Media check_precipitation->precipitation_issue Yes no_precipitation Solution remains clear. check_precipitation->no_precipitation No troubleshoot_precipitation Troubleshooting Steps: - Use stepwise dilution. - Pre-warm media. - Ensure final DMSO concentration is optimal. - Use media with serum if possible. precipitation_issue->troubleshoot_precipitation troubleshoot_precipitation->check_precipitation proceed Proceed with experiment. no_precipitation->proceed

Caption: Troubleshooting workflow for this compound dissolution.

G cluster_pathway NLRP3 Inflammasome Activation Pathway and Inhibition by this compound PAMPs_DAMPs PAMPs / DAMPs (e.g., LPS, ATP, toxins) TLR TLR PAMPs_DAMPs->TLR NFkB NF-κB Activation TLR->NFkB NLRP3_expression ↑ Pro-IL-1β, Pro-IL-18, and NLRP3 Expression NFkB->NLRP3_expression NLRP3_inactive Inactive NLRP3 NLRP3_expression->NLRP3_inactive Pro_IL1b Pro-IL-1β NLRP3_expression->Pro_IL1b Pro_IL18 Pro-IL-18 NLRP3_expression->Pro_IL18 ATP_binding ATP NLRP3_inactive->ATP_binding NLRP3_active Active NLRP3 ATP_binding->NLRP3_active ATPase Activity Inflammasome NLRP3 Inflammasome Assembly NLRP3_active->Inflammasome ASC ASC ASC->Inflammasome Pro_Casp1 Pro-Caspase-1 Pro_Casp1->Inflammasome Casp1 Active Caspase-1 Inflammasome->Casp1 IL1b Mature IL-1β Casp1->IL1b Cleavage IL18 Mature IL-18 Casp1->IL18 Cleavage Pro_IL1b->IL1b Inflammation Inflammation IL1b->Inflammation Pro_IL18->IL18 IL18->Inflammation CY09 This compound CY09->ATP_binding Inhibits

Caption: NLRP3 inflammasome pathway and this compound inhibition.

References

The Importance of Using Fresh DMSO for CY-09 Stock Solutions: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the proper handling and use of the NLRP3 inflammasome inhibitor, CY-09, with a specific focus on the critical role of fresh dimethyl sulfoxide (DMSO) in the preparation of stock solutions. Adherence to these guidelines is crucial for ensuring experimental reproducibility and the validity of research outcomes.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a selective and direct inhibitor of the NLRP3 inflammasome.[1][2] Its mechanism of action involves binding to the ATP-binding motif within the NACHT domain of the NLRP3 protein.[1][2][3] This binding event inhibits the ATPase activity of NLRP3, which is a critical step for the assembly and activation of the inflammasome complex.[1][2][3] By preventing inflammasome activation, this compound effectively blocks the downstream signaling cascade that leads to the maturation and release of pro-inflammatory cytokines such as IL-1β and IL-18.[1][3]

Q2: Why is it so important to use fresh, high-quality DMSO for preparing this compound stock solutions?

The use of fresh, anhydrous (water-free) DMSO is critical for several reasons:

  • Solubility: this compound's solubility is significantly reduced in DMSO that has absorbed moisture.[4] Using old or improperly stored DMSO can lead to incomplete dissolution of the compound, resulting in a lower-than-expected stock concentration and, consequently, inaccurate experimental results.

  • Experimental Artifacts: DMSO degradation products can introduce reactive species into your experimental system, which may lead to off-target effects or interfere with assay readouts, confounding the interpretation of your results.[5][7]

Q3: How should I store my this compound powder and stock solutions?

Proper storage is essential to maintain the integrity of this compound.

  • Powder: The solid form of this compound should be stored at -20°C for up to 3 years.[4]

  • Stock Solutions: Once dissolved in DMSO, it is recommended to aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles.[2][4] These aliquots should be stored at -80°C for up to one year or at -20°C for up to one month.[4]

Q4: What are the signs that my DMSO may no longer be suitable for use?

While a definitive test for DMSO quality requires analytical instrumentation, there are some indicators that your DMSO may be compromised:

  • Visible Water Contamination: If you observe phase separation or cloudiness upon thawing, it may indicate significant water absorption.

  • Acrid Odor: A strong, unusual odor can be a sign of DMSO degradation.

  • Inconsistent Experimental Results: If you notice a sudden drop in the efficacy of your this compound or increased variability in your data, consider preparing a fresh stock solution with a new bottle of DMSO.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Difficulty dissolving this compound powder 1. DMSO has absorbed moisture.[4]2. Incorrect solvent volume.1. Use a new, unopened bottle of anhydrous, high-purity DMSO.2. Double-check your calculations for the required solvent volume based on the desired stock concentration. Gentle warming can also aid solubility.
Precipitate forms in the stock solution upon storage or after thawing 1. Stock solution is supersaturated.2. Water contamination in the DMSO.[8]3. Repeated freeze-thaw cycles.[8]1. Ensure you are not exceeding the solubility limit of this compound in DMSO.2. Prepare a new stock solution using fresh, anhydrous DMSO.3. Aliquot stock solutions into single-use volumes to minimize freeze-thaw cycles.[2][4]
Inconsistent or reduced inhibitory activity of this compound in assays 1. Inaccurate stock solution concentration due to incomplete dissolution.2. Degradation of this compound in the stock solution.3. Degradation of DMSO leading to interfering byproducts.[5][6]1. Prepare a fresh stock solution using a new bottle of anhydrous DMSO and ensure complete dissolution.2. Always store stock solutions appropriately and avoid long-term storage at -20°C.[4]3. Use high-purity, sterile-filtered DMSO intended for cell culture and molecular biology applications.

Quantitative Data Summary

Parameter Value Reference
This compound Molar Mass 423.43 g/mol [4]
This compound Solubility in DMSO 85 mg/mL (200.74 mM)[4]
20 mM (with gentle warming)
Recommended Storage of this compound Powder -20°C for up to 3 years[4]
Recommended Storage of this compound Stock Solution in DMSO -80°C for up to 1 year[4]
-20°C for up to 1 month[2][4]

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

Materials:

  • This compound powder

  • Anhydrous, high-purity dimethyl sulfoxide (DMSO)

  • Sterile, DNase/RNase-free microcentrifuge tubes

  • Calibrated precision balance

  • Vortex mixer

Procedure:

  • Preparation: In a sterile environment (e.g., a laminar flow hood), allow the this compound powder and a new, unopened bottle of anhydrous DMSO to equilibrate to room temperature.

  • Weighing: Carefully weigh out the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 4.23 mg of this compound (Molar Mass = 423.43 g/mol ).

  • Dissolution: Add the appropriate volume of fresh, anhydrous DMSO to the vial containing the this compound powder. In this example, add 1 mL of DMSO.

  • Mixing: Tightly cap the vial and vortex thoroughly until the this compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath for a few minutes) can be used to aid dissolution if necessary. Visually inspect the solution to ensure there are no visible particles.

  • Aliquoting: Dispense the stock solution into sterile, single-use aliquots (e.g., 10-20 µL per tube). This minimizes the number of freeze-thaw cycles for the entire stock.

  • Storage: Store the aliquots at -80°C for long-term storage (up to 1 year) or at -20°C for short-term storage (up to 1 month).[4]

Protocol 2: In Vitro NLRP3 Inflammasome Activation Assay

This protocol provides a general workflow for assessing the inhibitory effect of this compound on NLRP3 inflammasome activation in macrophages.

Cell Line: THP-1 human monocytic cell line or bone marrow-derived macrophages (BMDMs).

Materials:

  • Differentiated and primed macrophages

  • This compound stock solution (10 mM in DMSO)

  • Lipopolysaccharide (LPS)

  • NLRP3 activator (e.g., Nigericin or ATP)

  • Cell culture medium

  • ELISA kit for IL-1β

  • Reagents for Western blotting (antibodies against Caspase-1 p20)

Procedure:

  • Cell Seeding: Seed the macrophages in a multi-well plate at the desired density and allow them to adhere.

  • Priming: Prime the cells with LPS (e.g., 1 µg/mL) for 3-4 hours to upregulate the expression of NLRP3 and pro-IL-1β.

  • Inhibitor Treatment: Pre-treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10 µM) for 1 hour. Include a vehicle control (DMSO at the same final concentration as the highest this compound dose).

  • NLRP3 Activation: Add the NLRP3 activator (e.g., 10 µM Nigericin or 5 mM ATP) and incubate for the recommended time (e.g., 1-2 hours).

  • Supernatant Collection: Collect the cell culture supernatants to measure secreted IL-1β.

  • Cell Lysis: Lyse the remaining cells to analyze the activation of Caspase-1.

  • Analysis:

    • IL-1β Measurement: Quantify the concentration of IL-1β in the supernatants using an ELISA kit.

    • Caspase-1 Activation: Perform Western blotting on the cell lysates to detect the cleaved (active) form of Caspase-1 (p20 subunit).

Visualizations

CY09_Mechanism_of_Action cluster_pathway NLRP3 Inflammasome Activation Pathway cluster_inhibition Inhibition by this compound PAMPs_DAMPs PAMPs/DAMPs NLRP3 NLRP3 PAMPs_DAMPs->NLRP3 Priming ATPase_Activity ATPase Activity NLRP3->ATPase_Activity ATP ATP ATP->ATPase_Activity Inflammasome_Assembly Inflammasome Assembly (Oligomerization) ATPase_Activity->Inflammasome_Assembly Pro_Caspase1 Pro-Caspase-1 Inflammasome_Assembly->Pro_Caspase1 Caspase1 Active Caspase-1 Pro_Caspase1->Caspase1 Autocleavage Pro_IL1B Pro-IL-1β Caspase1->Pro_IL1B IL1B Mature IL-1β (Secretion) Pro_IL1B->IL1B Inflammation Inflammation IL1B->Inflammation CY09 This compound CY09->ATPase_Activity Inhibits

Caption: Mechanism of action of this compound on the NLRP3 inflammasome pathway.

Experimental_Workflow cluster_prep Stock Solution Preparation cluster_assay In Vitro Assay Workflow weigh_CY09 1. Weigh this compound Powder add_DMSO 2. Add Fresh Anhydrous DMSO weigh_CY09->add_DMSO dissolve 3. Vortex to Dissolve add_DMSO->dissolve aliquot 4. Aliquot into Single-Use Tubes dissolve->aliquot store 5. Store at -80°C aliquot->store treat_CY09 C. Treat with this compound/Vehicle store->treat_CY09 Use Freshly Thawed Aliquot seed_cells A. Seed Macrophages prime_cells B. Prime with LPS seed_cells->prime_cells prime_cells->treat_CY09 activate_NLRP3 D. Activate with Nigericin/ATP treat_CY09->activate_NLRP3 collect_samples E. Collect Supernatant & Lysate activate_NLRP3->collect_samples analyze F. Analyze (ELISA, Western Blot) collect_samples->analyze

Caption: Workflow for this compound stock preparation and in vitro assay.

References

Technical Support Center: Utilizing CY-09 with a DMSO Vehicle

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals, the selective NLRP3 inhibitor CY-09 offers a powerful tool for investigating inflammatory pathways. Due to its hydrophobic nature, this compound is often dissolved in dimethyl sulfoxide (DMSO) for experimental use. However, as DMSO can exert its own biological effects, it is critical to implement proper controls to distinguish the activity of this compound from that of its vehicle. This guide provides detailed protocols, troubleshooting advice, and frequently asked questions to ensure the accurate interpretation of your experimental results.

Frequently Asked Questions (FAQs)

Q1: Why is DMSO used as a vehicle for this compound?

A1: this compound is a lipophilic compound with low solubility in aqueous solutions. Dimethyl sulfoxide (DMSO) is a powerful aprotic solvent capable of dissolving a wide range of nonpolar and polar compounds, including this compound, making it suitable for preparing stock solutions for both in vitro and in vivo experiments.[1][2][3][4][5]

Q2: What are the potential side effects of using DMSO as a vehicle?

A2: DMSO is not biologically inert and can induce a variety of effects in a dose-dependent manner.[1][2][3][4][6][7][8] In in vitro studies, high concentrations of DMSO can lead to cytotoxicity, altered cell morphology, and changes in gene expression.[9][10][11] In in vivo models, DMSO can cause local irritation, inflammation, and at higher doses, systemic toxicity.[6][12] Therefore, it is crucial to use the lowest effective concentration of DMSO and to include a vehicle control group in all experiments.[2][13]

Q3: What is a vehicle control and why is it essential?

A3: A vehicle control is a crucial experimental group that is treated with the same solvent (in this case, DMSO) used to dissolve the experimental compound (this compound), at the same concentration, but without the compound itself.[3][4][13][14][15] This control allows researchers to differentiate the biological effects of this compound from any effects induced by the DMSO vehicle, ensuring that the observed results are directly attributable to the inhibitor.[4][13][14]

Q4: What is the maximum recommended concentration of DMSO for in vitro and in vivo experiments?

A4: For in vitro cell culture experiments, it is generally recommended to keep the final concentration of DMSO at or below 0.5%, with many cell lines tolerating up to 1%.[16] However, sensitive primary cells may require concentrations below 0.1%.[16] For in vivo studies in animal models, the final concentration of DMSO in the administered formulation should be kept to a minimum, ideally below 1% of the total injection volume.[12][17] It is always advisable to perform a preliminary toxicity test of the vehicle alone.[17]

Troubleshooting Guide

Issue 1: High background signal or unexpected effects in the vehicle control group.

  • Possible Cause: The concentration of DMSO may be too high for the specific cell line or animal model, leading to off-target effects.

  • Solution:

    • Titrate DMSO Concentration: Perform a dose-response experiment with DMSO alone to determine the highest concentration that does not produce significant biological effects in your model.

    • Reduce Final DMSO Concentration: Prepare a more concentrated stock solution of this compound in DMSO, so that a smaller volume is needed for the final dilution in your assay medium or formulation, thereby lowering the final DMSO concentration.

    • Alternative Solvents: If DMSO toxicity remains an issue, consider exploring other less toxic solvents or formulation strategies, such as using co-solvents like PEG 300 or surfactants like Tween 80 to reduce the required DMSO concentration.[18]

Issue 2: Precipitation of this compound upon dilution in aqueous solutions.

  • Possible Cause: this compound has poor aqueous solubility, and diluting the DMSO stock too rapidly or into a solution with incompatible pH or salt concentration can cause it to precipitate.

  • Solution:

    • Stepwise Dilution: Instead of a single large dilution, perform serial dilutions of the this compound/DMSO stock in your aqueous buffer.

    • Gentle Mixing: Add the this compound/DMSO stock dropwise to the aqueous solution while gently vortexing or stirring to facilitate dissolution.[19]

    • Pre-warmed Media: For in vitro assays, diluting the stock in pre-warmed (37°C) cell culture media can enhance solubility.[19]

    • Formulation with Co-solvents: For in vivo studies, formulating this compound with a mixture of DMSO and other solubilizing agents like Solutol HS 15 or Polyoxyl 15 hydroxystearate can improve its stability in aqueous solutions. Published formulations for this compound have used 10% DMSO in combination with these agents.

Issue 3: Inconsistent results between experiments.

  • Possible Cause: Variability in the preparation of the this compound/DMSO solutions or in the final DMSO concentration across experiments.

  • Solution:

    • Standardized Protocols: Prepare and use a detailed, standardized protocol for making all this compound and vehicle control solutions.

    • Fresh Solutions: Prepare fresh dilutions of this compound for each experiment from a frozen stock to avoid degradation.

    • Consistent DMSO Source: Use DMSO from the same supplier and lot number to minimize variability. Ensure the DMSO is of high purity and stored properly to prevent water absorption, which can affect solubility.

Quantitative Data Summary

The following table summarizes the reported effects of various DMSO concentrations on cell viability in different in vitro models. This data can help in selecting an appropriate starting concentration for your experiments.

DMSO ConcentrationCell TypeEffectReference
0.1%Human Apical Papilla CellsNo significant reduction in cell viability.[20]
0.1% - 0.5%Mouse Embryonic Fibroblasts (3T3)No significant effect on cell viability.[9]
≤ 0.5%Cardiac and Cancer CellsNo significant cytotoxic effect.[1]
0.5%Human Apical Papilla CellsReduced cell viability at 72h, but not considered cytotoxic.[20]
1%Human Apical Papilla CellsCytotoxicity observed at 72h and 7 days.[20]
1%Mouse Embryonic Fibroblasts (3T3)Significantly lower cell survival rate.[9]
3%Hep G2 CellsInhibition of cell proliferation.[11]
5%Human Apical Papilla CellsCytotoxic at all time points.[20]
5%Hep G2 CellsNo cell proliferation observed.[11]
10%Human Apical Papilla CellsReduced cell viability at all time points.[20]

Experimental Protocols

Protocol 1: In Vitro Vehicle-Controlled Assay with this compound

This protocol describes a general workflow for testing the effect of this compound on cultured cells, ensuring proper vehicle control.

  • Prepare this compound Stock Solution:

    • Dissolve this compound powder in 100% sterile DMSO to create a high-concentration stock solution (e.g., 10 mM).

    • Aliquot the stock solution into single-use volumes and store at -20°C or -80°C to minimize freeze-thaw cycles.

  • Cell Seeding:

    • Seed your cells of interest in a multi-well plate at a density appropriate for your assay.

    • Allow cells to adhere and reach the desired confluency (typically 24 hours).

  • Prepare Treatment Solutions:

    • Thaw an aliquot of the this compound stock solution.

    • Prepare serial dilutions of the this compound stock in pre-warmed cell culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all treated wells and ideally below 0.5%.

    • Vehicle Control Preparation: Prepare a corresponding set of dilutions using only 100% DMSO in cell culture medium, matching the final DMSO concentration in the this compound treated wells.

  • Cell Treatment:

    • Remove the existing medium from the cells.

    • Add the prepared this compound treatment solutions and vehicle control solutions to the respective wells.

    • Include an "untreated" control group that receives only fresh cell culture medium.

  • Incubation and Analysis:

    • Incubate the cells for the desired experimental duration.

    • Perform your downstream analysis (e.g., cell viability assay, cytokine measurement, Western blot).

  • Data Interpretation:

    • Compare the results from the this compound treated groups to the vehicle control group to determine the specific effect of this compound.

    • The untreated control serves as a baseline for normal cell function.

Protocol 2: In Vivo Vehicle-Controlled Study with this compound

This protocol outlines a general procedure for administering this compound with a DMSO-containing vehicle to an animal model.

  • Prepare this compound Formulation:

    • Based on published studies, a common formulation for this compound is a mixture of 10% DMSO, 10% Solutol HS 15 (or Polyoxyl 15 hydroxystearate), and 80% sterile saline.[9]

    • First, dissolve the required amount of this compound in DMSO.

    • In a separate tube, mix the Solutol HS 15 with the sterile saline.

    • Slowly add the this compound/DMSO solution to the saline/Solutol mixture while vortexing to create a stable formulation.

  • Prepare Vehicle Control Formulation:

    • Prepare a vehicle control solution with the exact same composition (10% DMSO, 10% Solutol HS 15, 80% saline) but without this compound.

  • Animal Grouping and Administration:

    • Randomly assign animals to experimental groups:

      • Group 1: Untreated Control (optional, may receive saline only)

      • Group 2: Vehicle Control (receives the vehicle formulation)

      • Group 3: this compound Treatment (receives the this compound formulation)

    • Administer the formulations to the animals via the desired route (e.g., intraperitoneal, oral gavage) at the same volume and frequency for all groups.

  • Monitoring and Sample Collection:

    • Monitor the animals for any adverse effects throughout the study.

    • At the end of the experiment, collect tissues or blood samples for analysis.

  • Data Analysis:

    • Compare the data from the this compound treated group with the vehicle control group to determine the specific in vivo effects of this compound. This comparison is critical to account for any inflammatory or other biological responses induced by the vehicle itself.

Mandatory Visualizations

CY09_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm PAMPs_DAMPs PAMPs / DAMPs NLRP3 NLRP3 PAMPs_DAMPs->NLRP3 Activation Inflammasome NLRP3 Inflammasome Assembly NLRP3->Inflammasome ASC ASC ASC->Inflammasome Pro_Casp1 Pro-Caspase-1 Pro_Casp1->Inflammasome Casp1 Active Caspase-1 Pro_IL1b Pro-IL-1β Casp1->Pro_IL1b GSDMD Gasdermin-D Casp1->GSDMD IL1b IL-1β Pro_IL1b->IL1b Cleavage GSDMD_N GSDMD-N (pore) GSDMD->GSDMD_N Cleavage Pyroptosis Pyroptosis GSDMD_N->Pyroptosis CY09 This compound CY09->NLRP3 Inhibition Inflammasome->Casp1 Cleavage

Caption: Signaling pathway of NLRP3 inflammasome activation and its inhibition by this compound.

Experimental_Workflow cluster_invitro In Vitro Workflow cluster_controls_iv Experimental Groups cluster_invivo In Vivo Workflow cluster_controls_invivo Experimental Groups iv_start Start: In Vitro Experiment iv_stock Prepare this compound Stock (10 mM in 100% DMSO) iv_start->iv_stock iv_treat Prepare Treatment & Control Solutions iv_stock->iv_treat iv_cells Seed Cells in Multi-well Plate iv_cells->iv_treat iv_exp Treat Cells iv_treat->iv_exp iv_end Endpoint Analysis iv_exp->iv_end iv_untreated Untreated Control (Medium Only) iv_vehicle Vehicle Control (DMSO in Medium) iv_cy09 This compound Treatment (this compound in DMSO/Medium) invivo_start Start: In Vivo Experiment invivo_formulate Prepare this compound & Vehicle Formulations invivo_start->invivo_formulate invivo_animals Randomize Animal Groups invivo_formulate->invivo_animals invivo_admin Administer Formulations invivo_animals->invivo_admin invivo_monitor Monitor & Collect Samples invivo_admin->invivo_monitor invivo_vehicle Vehicle Control Group invivo_cy09 This compound Treatment Group invivo_end Data Analysis invivo_monitor->invivo_end

Caption: Experimental workflows for in vitro and in vivo studies using this compound and a vehicle control.

References

Validation & Comparative

A Head-to-Head Battle: Unmasking the Efficacy of CY-09 and MCC950 as NLRP3 Inflammasome Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of inflammatory disease research, the NLRP3 inflammasome has emerged as a critical therapeutic target. Its dysregulation is implicated in a wide array of pathologies, from autoinflammatory syndromes to neurodegenerative diseases and metabolic disorders. This has spurred the development of potent and specific NLRP3 inhibitors. Among the frontrunners in preclinical and clinical development are CY-09 and MCC950. This guide provides a comprehensive comparison of their efficacy, mechanism of action, and experimental validation, offering researchers, scientists, and drug development professionals a detailed resource for informed decision-making.

At a Glance: Key Efficacy Parameters of this compound and MCC950

A direct comparison of this compound and MCC950 reveals two potent inhibitors of the NLRP3 inflammasome. While both molecules demonstrate efficacy in the nanomolar to low micromolar range, MCC950 has been reported to have a significantly lower IC50 for IL-1β release in certain experimental settings. It is important to note that direct head-to-head comparisons in the same study under identical conditions are limited, and the provided values are synthesized from various reports.

ParameterThis compoundMCC950Reference(s)
Target NLRP3 NACHT Domain (ATP-binding motif/Walker A)NLRP3 NACHT Domain (Walker B motif)[1][2][3]
Binding Affinity (Kd) 500 nM224 nM[4][5]
IC50 (IL-1β Release in BMDMs) ~6 µM~7.5 nM[2][6]
Mechanism of Action Inhibits NLRP3 ATPase activity, blocking inflammasome assembly and activation.Blocks ATP hydrolysis, inducing a closed, inactive conformation of NLRP3 and preventing ASC oligomerization.[1][3][7][8]
In Vivo Efficacy Demonstrated efficacy in mouse models of CAPS, type 2 diabetes, and MSU-induced peritonitis.Proven effective in numerous animal models including EAE, CAPS, and myocardial infarction.[1][7][8]

Delving into the Mechanism: How They Tame the Inflammasome

Both this compound and MCC950 are direct inhibitors of the NLRP3 protein, a key feature that distinguishes them from broader anti-inflammatory agents. However, they achieve this through distinct molecular interactions.

This compound targets the ATP-binding motif, also known as the Walker A motif, within the NACHT domain of NLRP3.[1][7] By binding to this site, this compound directly interferes with the ATPase activity of NLRP3, a critical step for its oligomerization and the subsequent assembly of the inflammasome complex.[1][9] This inhibition prevents the recruitment of the adaptor protein ASC and pro-caspase-1, thereby halting the maturation and release of pro-inflammatory cytokines IL-1β and IL-18.[7]

MCC950 , on the other hand, interacts with the Walker B motif of the NLRP3 NACHT domain.[3][8] This interaction is thought to lock NLRP3 in a closed, inactive conformation, which prevents the hydrolysis of ATP.[5][10] By stabilizing this inactive state, MCC950 effectively blocks the conformational changes required for NLRP3 activation and subsequent ASC oligomerization, a crucial step in inflammasome signaling.[8]

The following diagram illustrates the NLRP3 inflammasome activation pathway and the respective points of inhibition for this compound and MCC950.

NLRP3_Pathway cluster_activation NLRP3 Activation cluster_assembly Inflammasome Assembly cluster_downstream Downstream Effects cluster_inhibitors Inhibitor Action PAMPs/DAMPs PAMPs/DAMPs Priming (NF-κB) Priming (NF-κB) PAMPs/DAMPs->Priming (NF-κB) Upregulation Pro-IL-1β/Pro-IL-18 Pro-IL-1β/Pro-IL-18 Priming (NF-κB)->Pro-IL-1β/Pro-IL-18 NLRP3_inactive NLRP3 (inactive) Priming (NF-κB)->NLRP3_inactive Upregulation NLRP3_active NLRP3 (active) NLRP3_inactive->NLRP3_active ATP Hydrolysis ASC ASC NLRP3_active->ASC Recruitment Inflammasome NLRP3 Inflammasome Pro-Caspase-1 Pro-Caspase-1 ASC->Pro-Caspase-1 Recruitment Caspase-1 Caspase-1 Inflammasome->Caspase-1 Activation IL-1β/IL-18 IL-1β/IL-18 Caspase-1->IL-1β/IL-18 Maturation & Secretion Pyroptosis Pyroptosis Caspase-1->Pyroptosis This compound This compound This compound->NLRP3_inactive Binds Walker A Inhibits ATPase Activity MCC950 MCC950 MCC950->NLRP3_inactive Binds Walker B Stabilizes Inactive State Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Validation Cell Priming (LPS) Cell Priming (LPS) Inhibitor Treatment\n(this compound vs MCC950) Inhibitor Treatment (this compound vs MCC950) Cell Priming (LPS)->Inhibitor Treatment\n(this compound vs MCC950) NLRP3 Activation\n(ATP/Nigericin) NLRP3 Activation (ATP/Nigericin) Inhibitor Treatment\n(this compound vs MCC950)->NLRP3 Activation\n(ATP/Nigericin) IL-1β ELISA IL-1β ELISA NLRP3 Activation\n(ATP/Nigericin)->IL-1β ELISA Quantify Cytokine Release ASC Oligomerization Assay ASC Oligomerization Assay NLRP3 Activation\n(ATP/Nigericin)->ASC Oligomerization Assay Assess Inflammasome Assembly Data Analysis & Comparison Data Analysis & Comparison IL-1β ELISA->Data Analysis & Comparison ASC Oligomerization Assay->Data Analysis & Comparison Animal Model\n(e.g., Mouse) Animal Model (e.g., Mouse) Inhibitor Administration Inhibitor Administration Animal Model\n(e.g., Mouse)->Inhibitor Administration Disease Induction\n(e.g., MSU Peritonitis) Disease Induction (e.g., MSU Peritonitis) Inhibitor Administration->Disease Induction\n(e.g., MSU Peritonitis) Sample Collection\n(Peritoneal Lavage, Blood) Sample Collection (Peritoneal Lavage, Blood) Disease Induction\n(e.g., MSU Peritonitis)->Sample Collection\n(Peritoneal Lavage, Blood) Analysis\n(Neutrophil Count, IL-1β Levels) Analysis (Neutrophil Count, IL-1β Levels) Sample Collection\n(Peritoneal Lavage, Blood)->Analysis\n(Neutrophil Count, IL-1β Levels) Analysis\n(Neutrophil Count, IL-1β Levels)->Data Analysis & Comparison Start Start Start->Cell Priming (LPS) Start->Animal Model\n(e.g., Mouse) Conclusion Conclusion Data Analysis & Comparison->Conclusion

References

A Researcher's Guide: CY-09 vs. BAY 11-7082 for Inhibiting the NLRP3 Inflammasome

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of inflammatory research, the NOD-like receptor protein 3 (NLRP3) inflammasome has emerged as a critical mediator of sterile inflammation and is implicated in a wide array of pathologies, including cryopyrin-associated autoinflammatory syndromes (CAPS), type 2 diabetes, gout, and neurodegenerative diseases. Consequently, the development of specific and potent NLRP3 inhibitors is a key focus for both basic research and therapeutic development. This guide provides a detailed, data-driven comparison of two widely discussed small-molecule inhibitors: CY-09 and BAY 11-7082.

Introduction to the Inhibitors

This compound is a selective and direct inhibitor of the NLRP3 inflammasome.[1][2] It was identified as a compound that specifically targets the NLRP3 protein itself, offering a high degree of precision for studying the direct consequences of NLRP3 blockade.[1]

BAY 11-7082 was first characterized as an inhibitor of the nuclear factor-κB (NF-κB) signaling pathway.[3][4] Subsequent research revealed it also possesses direct inhibitory activity against the NLRP3 inflammasome.[3][5] Its dual-action mechanism and other off-target effects make it a broader anti-inflammatory agent but also a more complex tool for specific NLRP3 investigation.[6][7]

Mechanism of Action: A Tale of Two Pathways

The activation of the NLRP3 inflammasome is a two-step process. The "priming" step, often initiated by microbial components via Toll-like receptors (TLRs), activates the NF-κB pathway, leading to the upregulation of NLRP3 and pro-IL-1β transcripts. The "activation" step is triggered by a diverse set of stimuli, leading to the assembly of the NLRP3 inflammasome complex, caspase-1 activation, and subsequent maturation of IL-1β.

BAY 11-7082 can inhibit both steps: it blocks NF-κB activation during priming and directly inhibits the NLRP3 ATPase activity required for the activation step.[3][8] In contrast, this compound acts specifically on the activation step without affecting NF-κB-mediated priming.[1][2]

NLRP3_Pathway cluster_priming Priming Signal (Signal 1) cluster_activation Activation Signal (Signal 2) cluster_output Effector Functions PAMPs PAMPs/DAMPs TLR4 TLR4 PAMPs->TLR4 IKK IKK TLR4->IKK NFkB NF-κB IKK->NFkB Nucleus_Priming Gene Transcription NFkB->Nucleus_Priming Pro_IL1B_mRNA pro-IL-1β mRNA Nucleus_Priming->Pro_IL1B_mRNA NLRP3_mRNA NLRP3 mRNA Nucleus_Priming->NLRP3_mRNA Pro_IL1B_protein Pro-IL-1β NLRP3_protein NLRP3 Stimuli K+ Efflux, ROS, etc. Stimuli->NLRP3_protein Inflammasome NLRP3 Inflammasome Assembly NLRP3_protein->Inflammasome ATPase activity ASC ASC ASC->Inflammasome Pro_Casp1 Pro-Caspase-1 Pro_Casp1->Inflammasome Casp1 Active Caspase-1 Inflammasome->Casp1 IL1B Mature IL-1β Casp1->IL1B Cleavage Pro_IL1B_protein->IL1B BAY BAY 11-7082 BAY->IKK BAY->NLRP3_protein CY09 This compound CY09->NLRP3_protein

Caption: NLRP3 inflammasome activation pathway and inhibitor targets.

As the diagram illustrates, this compound directly binds to the ATP-binding motif within the NACHT domain of NLRP3, inhibiting its essential ATPase activity and thereby preventing inflammasome assembly.[1][2][9] BAY 11-7082 also inhibits NLRP3 ATPase activity, reportedly through the alkylation of cysteine residues, but additionally prevents the initial synthesis of NLRP3 components by blocking the IKK/NF-κB priming pathway.[10][11][12]

Performance Comparison: Specificity and Efficacy

The primary distinction between this compound and BAY 11-7082 lies in their specificity. This compound was developed as a highly selective NLRP3 inhibitor with minimal off-target effects.[1] In contrast, BAY 11-7082's broader anti-inflammatory profile is a result of its activity against multiple targets.

Table 1: Key Characteristics of this compound and BAY 11-7082

FeatureThis compoundBAY 11-7082
Primary Target(s) NLRP3[1][2]IκB kinase (IKK), NLRP3[3][7]
Mechanism on NLRP3 Direct binding to NACHT domain, inhibition of ATPase activity[1][5]Inhibition of ATPase activity, likely via cysteine alkylation[10][11]
Effect on NF-κB Priming No effect[1][2]Inhibits IκBα phosphorylation, blocking NF-κB activation[3][8]
Specificity Highly selective for NLRP3 over NLRC4, AIM2, NLRP1, NOD2, and RIG-I[1][9][13]Broad, with multiple targets including IKK and protein tyrosine phosphatases (PTPs)[6][14]

Table 2: Quantitative Performance Data

ParameterThis compoundBAY 11-7082
NLRP3 Binding Affinity (Kd) 500 nM[13][15]Not reported
NLRP3 ATPase Inhibition Effective at 0.1–1 µM[1][9]Potent inhibitor, concentration for 50% inhibition not consistently reported for isolated enzyme
IL-1β Secretion Inhibition Dose-dependent inhibition (1-10 µM) in LPS-primed BMDMs[2]Comparable inhibitory activity to this compound in some cellular assays[9]
NF-κB Inhibition (IC50) Not applicable~10 µM (for IκB-α phosphorylation)[6]

Off-Target Profile

A critical consideration for any inhibitor is its off-target activity. While beneficial for broad anti-inflammatory action, off-target effects can confound experimental results when the goal is to dissect a specific pathway.

Table 3: Known Off-Target Effects

InhibitorKnown Off-Target Activities
This compound - No activity against hERG channel at 10 µM.[15] - Weak inhibition of some cytochrome P450 enzymes (IC50 >8 µM).[16]
BAY 11-7082 - Potent inhibitor of the NF-κB pathway.[3][4] - Broad inhibitor of protein tyrosine phosphatases (PTPs).[6][14] - May induce cell death independent of NF-κB inhibition in some cancer cell lines.[17][18]

Experimental Protocols

To assess the efficacy of these inhibitors, a standard in vitro experiment involves the use of macrophages, which are primed and then activated to induce NLRP3-dependent cytokine release.

Experimental_Workflow cluster_prep Cell Preparation cluster_exp Experiment cluster_analysis Analysis A 1. Isolate Bone Marrow-Derived Macrophages (BMDMs) B 2. Prime BMDMs with LPS (e.g., 1 µg/mL for 4h) A->B C 3. Pre-treat with Inhibitor (this compound or BAY 11-7082) or Vehicle Control B->C D 4. Activate NLRP3 with Nigericin (e.g., 10 µM for 1h) C->D E 5. Collect Supernatant D->E F 6. Lyse Cells D->F G 7. Measure IL-1β in Supernatant (ELISA) E->G H 8. Detect Cleaved Caspase-1 in Lysate (Western Blot) F->H

Caption: Workflow for in vitro testing of NLRP3 inhibitors.
Key Experimental Methodologies

1. In Vitro NLRP3 Inflammasome Activation Assay

  • Cell Culture: Bone marrow-derived macrophages (BMDMs) are cultured from mouse bone marrow for 6-7 days in DMEM supplemented with 10% FBS and M-CSF.

  • Priming: Adherent BMDMs are primed with Lipopolysaccharide (LPS) (e.g., 500 ng/mL) for 4 hours to induce the expression of NLRP3 and pro-IL-1β.

  • Inhibition: Cells are pre-incubated with various concentrations of this compound, BAY 11-7082, or a vehicle control (DMSO) for 30-60 minutes.

  • Activation: NLRP3 is activated by adding a stimulus such as Nigericin (10 µM) or ATP (5 mM) for 45-60 minutes.

  • Analysis:

    • IL-1β Measurement: Supernatants are collected, and secreted IL-1β levels are quantified using an enzyme-linked immunosorbent assay (ELISA).

    • Caspase-1 Activation: Cell lysates are prepared, and the presence of the cleaved p20 subunit of caspase-1 is determined by Western blot analysis.

2. NLRP3 ATPase Activity Assay

  • Protein Purification: Recombinant human NLRP3 protein is purified from an expression system (e.g., Sf9 insect cells).

  • Assay Reaction: Purified NLRP3 is incubated with ATP in an appropriate reaction buffer in the presence of varying concentrations of the inhibitor (this compound or BAY 11-7082).

  • Phosphate Detection: The ATPase activity is measured by quantifying the amount of inorganic phosphate (Pi) released from ATP hydrolysis. This is often done using a colorimetric assay, such as a malachite green-based phosphate assay kit. The absorbance is read on a spectrophotometer.

  • Specificity Control: To confirm specificity, the assay is repeated using other purified ATPases, such as NLRC4 or NLRP1, to ensure the inhibitor does not affect their activity.[1][9]

Summary and Recommendations

Both this compound and BAY 11-7082 are effective inhibitors of the NLRP3 inflammasome, but their utility is dictated by their distinct mechanisms and specificity profiles.

  • This compound is the inhibitor of choice for specific interrogation of the NLRP3 pathway. Its direct and selective action on the NLRP3 protein allows for clear interpretation of results related to NLRP3-dependent processes, both in vitro and in vivo.[1][19][20] Its favorable pharmacokinetic and safety profile further support its use as a specific chemical probe.[16]

  • BAY 11-7082 should be viewed as a broader anti-inflammatory compound. While it does inhibit NLRP3 directly, its potent inhibition of the NF-κB pathway and other off-target effects make it difficult to attribute its biological effects solely to NLRP3 blockade.[11][14] It can be a useful tool for studying the combined effects of NF-κB and inflammasome inhibition but requires careful experimental design and validation with more specific inhibitors or genetic models to parse the contributions of each pathway.

For researchers and drug developers, the choice between these two compounds is a choice between precision and broad-spectrum activity. For dissecting the specific role of the NLRP3 inflammasome in disease, this compound offers a sharper, more reliable tool.

References

Cross-validation of CY-09's Effects in Human Versus Mouse Cell Lines: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the pharmacological effects of CY-09, a selective and direct inhibitor of the NLRP3 inflammasome, across human and mouse cell lines. The data presented herein is supported by experimental findings to assist in the evaluation and application of this compound in preclinical research.

Mechanism of Action

This compound is a small molecule inhibitor that directly targets the NLRP3 protein, a key component of the inflammasome complex involved in innate immunity and inflammatory responses.[1][2][3] Its mechanism of action involves binding to the ATP-binding motif (Walker A motif) within the NACHT domain of the NLRP3 protein.[4] This interaction inhibits the ATPase activity of NLRP3, which is a critical step for its oligomerization and the subsequent assembly of the inflammasome complex.[1][3] By preventing inflammasome assembly, this compound effectively blocks the activation of caspase-1 and the maturation and secretion of pro-inflammatory cytokines IL-1β and IL-18.[1][4][5]

Signaling Pathway of NLRP3 Inflammasome Activation and this compound Inhibition

NLRP3_Pathway cluster_inflammasome NLRP3 Inflammasome Assembly cluster_inhibition Inhibition by this compound cluster_downstream Downstream Effects TLR4 TLR4 NFkB NF-κB Activation TLR4->NFkB pro_IL1b pro-IL-1β Transcription NFkB->pro_IL1b NLRP3_exp NLRP3 Transcription NFkB->NLRP3_exp DAMPs_PAMPs DAMPs / PAMPs K_efflux K+ Efflux DAMPs_PAMPs->K_efflux NLRP3 NLRP3 K_efflux->NLRP3 ASC ASC NLRP3->ASC pro_caspase1 pro-Caspase-1 ASC->pro_caspase1 caspase1 Active Caspase-1 pro_caspase1->caspase1 Cleavage CY09 This compound CY09->NLRP3 Inhibits ATPase Activity IL1b Mature IL-1β Secretion caspase1->IL1b pyroptosis Pyroptosis caspase1->pyroptosis Experimental_Workflow cluster_setup Cell Culture and Priming cluster_treatment Treatment and Activation cluster_analysis Analysis of Inflammasome Activation start Seed cells (e.g., BMDMs, THP-1) prime Prime with LPS start->prime treat Pre-incubate with this compound prime->treat activate Activate with NLRP3 agonist (e.g., ATP, Nigericin) treat->activate collect Collect supernatant and cell lysates elisa ELISA for IL-1β collect->elisa western Western Blot for Caspase-1 collect->western asc_olig ASC oligomerization assay collect->asc_olig

References

A Head-to-Head Comparison of CY-09 with Other Leading NLRP3 ATPase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The NLRP3 inflammasome is a critical component of the innate immune system, playing a pivotal role in the inflammatory response. Its dysregulation is implicated in a wide range of inflammatory diseases, making it a prime therapeutic target. The ATPase activity of the NLRP3 NACHT domain is essential for its activation and subsequent inflammasome assembly. This guide provides a detailed comparison of CY-09, a selective NLRP3 ATPase inhibitor, with other well-characterized inhibitors: MCC950, Oridonin, and Dapansutrile (OLT1177).

Executive Summary

This compound is a direct and selective inhibitor of the NLRP3 inflammasome that functions by binding to the ATP-binding motif (Walker A) of the NLRP3 NACHT domain, thereby inhibiting its essential ATPase activity.[1][2][3][4] This mechanism prevents NLRP3 oligomerization and the subsequent assembly of the inflammasome complex.[1][2][5] In comparison, MCC950, a potent and highly selective inhibitor, targets the Walker B motif to block ATP hydrolysis.[6][7][8] Dapansutrile also inhibits NLRP3 ATPase activity, while Oridonin acts as a covalent inhibitor, binding to a cysteine residue in the NACHT domain to block the NLRP3-NEK7 interaction, a crucial step for activation.[9][10][11][12][13] This guide presents key quantitative data, detailed experimental protocols, and visual diagrams to facilitate a clear comparison of these NLRP3 inhibitors.

Data Presentation: Comparative Analysis of NLRP3 Inhibitors

The following table summarizes the key characteristics and performance metrics of this compound and its comparators.

FeatureThis compoundMCC950OridoninDapansutrile (OLT1177)
Mechanism of Action Direct, reversible inhibitor of NLRP3 ATPase activity.[1][2][5]Potent, selective inhibitor of NLRP3 ATP hydrolysis.[6][7][8]Covalent inhibitor that blocks NLRP3-NEK7 interaction.[10][11][14]Inhibits NLRP3 ATPase activity and blocks NLRP3-ASC interaction.[9][13][15]
Target Site ATP-binding motif (Walker A) of the NACHT domain.[3]Walker B motif of the NACHT domain.[6][7][8]Cysteine 279 of the NACHT domain.[10][11][12]NACHT domain (specific binding site unclear).[15]
IC50 Value ~6 µM (IL-1β release in BMDMs).[13]~7.5 nM (IL-1β release in BMDMs).[16]~0.75 µM.[13]~1 nM (IL-1β & IL-18 release in J774 macrophages).[13]
Specificity Selective for NLRP3 over NLRP1, NLRC4, NOD2, and RIG-I ATPases.[2][3]Selective for NLRP3 over AIM2 and NLRC4 inflammasomes.[16]Selective for NLRP3 over AIM2 and NLRC4 inflammasomes.[14]Selective for NLRP3 over AIM2 and NLRC4 inflammasomes.[15]
Binding Type Reversible, non-covalent.Reversible, non-covalent.[6]Covalent.[10][11][12]Reversible, non-covalent.

Mandatory Visualizations

This diagram illustrates the canonical NLRP3 inflammasome activation pathway, highlighting the points of intervention for this compound, MCC950, Oridonin, and Dapansutrile.

NLRP3_Pathway cluster_Signal1 Signal 1 (Priming) cluster_Signal2 Signal 2 (Activation) cluster_Assembly Inflammasome Assembly & Activation cluster_Downstream Downstream Effects PAMPs_DAMPs PAMPs / DAMPs (e.g., LPS) TLR4 TLR4 PAMPs_DAMPs->TLR4 NFkB NF-κB Activation TLR4->NFkB Transcription Transcription of NLRP3 & pro-IL-1β NFkB->Transcription NLRP3_inactive Inactive NLRP3 Stimuli Activation Stimuli (e.g., ATP, Nigericin) K_efflux K+ Efflux Stimuli->K_efflux K_efflux->NLRP3_inactive NLRP3_active Active NLRP3 NLRP3_inactive->NLRP3_active Oligomerization NLRP3 Oligomerization NLRP3_active->Oligomerization NEK7 NEK7 NEK7->NLRP3_active interaction ASC_recruitment ASC Recruitment Oligomerization->ASC_recruitment ASC_speck ASC Speck Formation (Oligomerization) ASC_recruitment->ASC_speck Casp1_recruitment Pro-Caspase-1 Recruitment ASC_speck->Casp1_recruitment Casp1_activation Caspase-1 Activation Casp1_recruitment->Casp1_activation IL1b_cleavage pro-IL-1β → IL-1β Casp1_activation->IL1b_cleavage IL18_cleavage pro-IL-18 → IL-18 Casp1_activation->IL18_cleavage GSDMD_cleavage GSDMD Cleavage Casp1_activation->GSDMD_cleavage Pyroptosis Pyroptosis GSDMD_cleavage->Pyroptosis CY09 This compound CY09->NLRP3_active Binds Walker A Inhibits ATP Binding Dapansutrile Dapansutrile Dapansutrile->NLRP3_active Inhibits ATPase MCC950 MCC950 MCC950->NLRP3_active Binds Walker B Inhibits ATP Hydrolysis Oridonin Oridonin Oridonin->NEK7 Covalently binds Cys279 Blocks NEK7 interaction Experimental_Workflow cluster_cell_prep Cell Preparation & Priming cluster_treatment Treatment cluster_assays Downstream Assays Cell_Culture Culture Macrophages (e.g., BMDMs, THP-1) LPS_Priming Prime with LPS (Signal 1) Cell_Culture->LPS_Priming Inhibitor_Incubation Incubate with Inhibitor (e.g., this compound) LPS_Priming->Inhibitor_Incubation NLRP3_Activation Add NLRP3 Activator (e.g., ATP, Nigericin) (Signal 2) Inhibitor_Incubation->NLRP3_Activation ELISA IL-1β / IL-18 ELISA (Supernatant) NLRP3_Activation->ELISA LDH_Assay LDH Assay (Pyroptosis) (Supernatant) NLRP3_Activation->LDH_Assay Western_Blot Western Blot (Lysate) - Cleaved Caspase-1 - Pro-IL-1β NLRP3_Activation->Western_Blot ASC_Oligo ASC Oligomerization (Cross-linking & WB) NLRP3_Activation->ASC_Oligo

References

Assessing the In Vivo Potency of CY-09 Relative to Other NLRP3 Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

The NLRP3 inflammasome is a critical component of the innate immune system, responsible for orchestrating inflammatory responses to a wide array of danger signals. Its dysregulation is implicated in a host of inflammatory and autoimmune diseases, making it a prime target for therapeutic intervention. This guide provides a comparative analysis of the in vivo potency of CY-09, a selective NLRP3 inhibitor, against other notable inhibitors: MCC950, Oridonin, and Parthenolide. The information presented herein is intended for researchers, scientists, and drug development professionals.

Comparative Analysis of In Vivo Potency

The following table summarizes the key characteristics and reported in vivo efficacy of this compound and other selected NLRP3 inhibitors. Direct quantitative comparisons of potency are challenging due to variations in experimental models and reported metrics across studies. However, this compilation provides a valuable overview of their performance.

InhibitorMechanism of ActionIn Vivo ModelsDosage and AdministrationKey In Vivo Effects
This compound Directly binds to the ATP-binding motif (Walker A) of the NLRP3 NACHT domain, inhibiting its ATPase activity and subsequent inflammasome assembly.[1][2][3]Monosodium Urate (MSU)-induced peritonitis, High-Fat Diet (HFD)-induced type 2 diabetes, Cryopyrin-Associated Periodic Syndromes (CAPS) mouse model, Diabetic Nephropathy.[1][2][4]40 mg/kg, intraperitoneal (i.p.) injection.[1]Efficiently suppresses MSU-induced IL-1β production and neutrophil influx.[2][3] In a type 2 diabetes model, it impaired NLRP3-dependent IL-1β production in serum, liver, and adipose tissues and suppressed caspase-1 cleavage.[2] Showed similar efficacy to MCC950 at the same dose in some models.[1]
MCC950 A potent and selective small-molecule inhibitor that interacts with the Walker B motif within the NLRP3 NACHT domain, blocking ATP hydrolysis and ASC oligomerization.[5][6]MSU-induced peritonitis, CAPS mouse model, Experimental Autoimmune Encephalomyelitis (EAE), Spinal Cord Injury (SCI).[5][7]10-50 mg/kg, i.p. injection.[7] 0.4-4 mg/kg dosages have shown significant IL-1β attenuation.[6]Dose-dependently reduces serum IL-1β levels.[6][8] In an SCI model, it suppressed NLRP3 inflammasome assembly and reduced pro-inflammatory cytokines TNF-α, IL-1β, and IL-18.[7] Attenuated IL-1β by 50% at 0.4 mg/kg and over 90% at >4 mg/kg.[6]
Oridonin A natural diterpenoid that covalently binds to cysteine 279 in the NLRP3 NACHT domain, which blocks the interaction between NLRP3 and NEK7, thereby inhibiting inflammasome assembly.[9][10][11]MSU-induced peritonitis, Gouty arthritis, Type 2 diabetes, Atherosclerosis in ApoE-/- mice.[9][10][12]2.5-5 µM in vitro; in vivo dosages vary depending on the study.[12]Demonstrates both preventative and therapeutic effects in various inflammatory models.[9][10] Its anti-inflammatory activity in vivo is dependent on its inhibitory effect on the NLRP3 inflammasome.[9] In an atherosclerosis model, it significantly inhibited NLRP3-associated inflammation.[12]
Parthenolide A sesquiterpene lactone that can directly target the ATPase activity of the NLRP3 protein, potentially through cysteine modification. It has also been reported to inhibit caspase-1 directly.[13][14]High-Fat Diet (HFD)-induced obesity and insulin resistance.[13][15][16]5 mg/kg, i.p. injection.[13][15]Attenuated LPS-induced elevation of TNF-α and IL-1β in peritoneal macrophages.[13][15] In HFD-obese mice, it marginally reduced obesity-induced insulin resistance and decreased blood glucose levels.[13][15]

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of NLRP3 inhibitors. Below are standardized protocols for two common in vivo models of NLRP3-dependent inflammation.

Monosodium Urate (MSU)-Induced Peritonitis in Mice

This model mimics the inflammatory response seen in gout, which is a well-established NLRP3-dependent disease.

Materials:

  • Monosodium Urate (MSU) crystals

  • Sterile, endotoxin-free phosphate-buffered saline (PBS)

  • 8-10 week old C57BL/6 mice

  • NLRP3 inhibitor of interest (e.g., this compound)

  • Vehicle control

  • Insulin syringes with 30G needles

  • Peritoneal lavage buffer (e.g., cold PBS)

  • Flow cytometer

  • ELISA kits for IL-1β

Procedure:

  • Preparation of MSU Suspension: Prepare a 10 mg/mL suspension of MSU crystals in sterile PBS. Vortex thoroughly to ensure a uniform suspension.

  • Animal Dosing: Administer the NLRP3 inhibitor (e.g., 40 mg/kg this compound) or vehicle control to the mice via intraperitoneal (i.p.) injection. The timing of inhibitor administration relative to the MSU challenge should be optimized based on the pharmacokinetic properties of the compound (typically 30-60 minutes prior).

  • Induction of Peritonitis: Inject 1 mg of the prepared MSU crystal suspension i.p. into each mouse.[17]

  • Peritoneal Lavage: At a predetermined time point post-MSU injection (e.g., 6 hours), euthanize the mice and perform a peritoneal lavage by injecting and then withdrawing 5-10 mL of cold PBS into the peritoneal cavity.[17][18][19][20][21][22]

  • Cellular Analysis: Centrifuge the lavage fluid to pellet the cells. Resuspend the cells for analysis of neutrophil influx using flow cytometry, staining for markers such as Ly6G and CD11b.[17][18][20]

  • Cytokine Analysis: Use the supernatant from the centrifuged lavage fluid to quantify the levels of IL-1β using a specific ELISA kit.[17][18][20]

  • Data Analysis: Compare the extent of neutrophil infiltration and IL-1β levels in the peritoneal fluid of inhibitor-treated mice to that of vehicle-treated controls.

Lipopolysaccharide (LPS)-Induced Endotoxemia in Mice

This model is used to study systemic inflammation and the role of the NLRP3 inflammasome in response to a bacterial component.

Materials:

  • Lipopolysaccharide (LPS) from E. coli

  • Sterile, endotoxin-free saline

  • 8-10 week old C57BL/6 mice

  • NLRP3 inhibitor of interest

  • Vehicle control

  • Syringes and needles for injection

  • Tubes for blood and tissue collection

  • ELISA kits for IL-1β and other cytokines (e.g., TNF-α)

Procedure:

  • Preparation of LPS Solution: Reconstitute LPS in sterile saline to the desired concentration (e.g., 1 mg/mL).

  • Animal Dosing: Administer the NLRP3 inhibitor or vehicle control to the mice via an appropriate route (e.g., i.p. or oral gavage) at a predetermined time before the LPS challenge.

  • Induction of Endotoxemia: Inject a sublethal dose of LPS (e.g., 2 mg/kg) i.p. into the mice.[23]

  • Monitoring: Monitor the mice for signs of endotoxemia, such as lethargy, piloerection, and huddling.[24]

  • Sample Collection: At various time points post-LPS injection (e.g., 2, 4, 6, and 8 hours), collect blood via cardiac puncture or tail vein bleeding. Tissues such as the spleen and liver can also be harvested.[23][24][25]

  • Cytokine Analysis: Prepare serum from the collected blood and measure the concentrations of IL-1β and other relevant cytokines using ELISA.[23][25]

  • Data Analysis: Compare the serum cytokine levels in the inhibitor-treated group to the vehicle-treated group to determine the efficacy of the inhibitor in suppressing the LPS-induced inflammatory response.

Visualizing the NLRP3 Signaling Pathway and Experimental Workflow

To better understand the mechanism of action of these inhibitors and the experimental process, the following diagrams are provided.

NLRP3_Signaling_Pathway cluster_priming Priming (Signal 1) cluster_activation Activation (Signal 2) cluster_downstream Downstream Effects cluster_inhibitors Inhibitor Targets PAMPs/DAMPs PAMPs/DAMPs TLR/TNFR TLR/TNFR PAMPs/DAMPs->TLR/TNFR NF-kB NF-kB TLR/TNFR->NF-kB pro-IL-1b pro-IL-1b NF-kB->pro-IL-1b NLRP3_gene NLRP3 Transcription NF-kB->NLRP3_gene NLRP3_protein NLRP3 NLRP3_gene->NLRP3_protein K_efflux K+ Efflux K_efflux->NLRP3_protein ROS Mitochondrial ROS ROS->NLRP3_protein Lysosomal_damage Lysosomal Damage Lysosomal_damage->NLRP3_protein Inflammasome_complex NLRP3 Inflammasome (Oligomerization) NLRP3_protein->Inflammasome_complex ATP hydrolysis NEK7 NEK7 NEK7->Inflammasome_complex ASC ASC ASC->Inflammasome_complex Pro-Caspase-1 Pro-Caspase-1 Pro-Caspase-1->Inflammasome_complex Caspase-1 Caspase-1 Inflammasome_complex->Caspase-1 IL-1b Mature IL-1β Caspase-1->IL-1b Cleavage of pro-IL-1β Pyroptosis Pyroptosis Caspase-1->Pyroptosis Cleavage of Gasdermin D This compound This compound (Walker A) This compound->NLRP3_protein MCC950 MCC950 (Walker B) MCC950->NLRP3_protein Oridonin Oridonin (Cys279) Oridonin->NLRP3_protein Parthenolide Parthenolide Parthenolide->NLRP3_protein

Caption: NLRP3 Inflammasome Signaling Pathway and Inhibitor Targets.

Experimental_Workflow cluster_setup Experimental Setup cluster_induction Inflammation Induction cluster_assessment Potency Assessment cluster_analysis Data Analysis Animal_Model Select In Vivo Model (e.g., MSU-induced peritonitis) Groups Establish Treatment Groups (Vehicle, Inhibitor Doses) Animal_Model->Groups Dosing Administer Inhibitor/Vehicle Groups->Dosing Challenge Induce Inflammation (e.g., MSU or LPS injection) Dosing->Challenge Sampling Collect Samples (Peritoneal fluid, Blood, Tissues) Challenge->Sampling Cell_Analysis Analyze Cellular Infiltrates (e.g., Neutrophils via Flow Cytometry) Sampling->Cell_Analysis Cytokine_Analysis Measure Cytokine Levels (e.g., IL-1β via ELISA) Sampling->Cytokine_Analysis Comparison Compare Inhibitor vs. Vehicle Cell_Analysis->Comparison Cytokine_Analysis->Comparison Conclusion Determine In Vivo Potency Comparison->Conclusion

Caption: General Workflow for Assessing In Vivo Potency of NLRP3 Inhibitors.

Conclusion

This compound is a potent and selective NLRP3 inhibitor with demonstrated in vivo efficacy in multiple disease models, comparable to the well-characterized inhibitor MCC950. Its direct targeting of the NLRP3 ATPase activity provides a clear mechanism of action. While direct cross-study comparisons of potency are limited by methodological differences, the available data suggest that this compound is a valuable tool for studying NLRP3-driven inflammation and holds promise as a therapeutic candidate. Further head-to-head in vivo studies with standardized protocols will be crucial for definitively ranking the potency of the growing arsenal of NLRP3 inhibitors.

References

CY-09: A Comparative Analysis of its Efficacy on Canonical and Non-Canonical NLRP3 Inflammasome Activation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the investigational compound CY-09's effects on the canonical and non-canonical activation pathways of the NLRP3 inflammasome. By presenting supporting experimental data, detailed methodologies, and clear visual representations of the signaling pathways, this document aims to be an objective resource for researchers in inflammation, immunology, and drug discovery.

Mechanism of Action: A Direct Hit on the Inflammasome's Engine

This compound is a selective and direct inhibitor of the NLRP3 inflammasome.[1] Its mechanism of action is centered on its ability to directly bind to the ATP-binding motif, specifically the Walker A motif, within the NACHT domain of the NLRP3 protein.[2][3] This binding competitively inhibits the intrinsic ATPase activity of NLRP3, a critical step for its oligomerization and the subsequent assembly of the inflammasome complex.[4] By preventing this foundational step, this compound effectively blocks the downstream activation of caspase-1 and the maturation and release of pro-inflammatory cytokines IL-1β and IL-18.[1]

Comparative Efficacy of NLRP3 Inflammasome Inhibitors

The following table summarizes the available quantitative data on the inhibitory concentrations of this compound and other notable NLRP3 inhibitors. It is important to note that direct comparisons of IC50 values across different studies should be made with caution due to variations in experimental conditions.

InhibitorTarget/MechanismIC50 (NLRP3 Inhibition)Efficacy on Canonical ActivationEfficacy on Non-Canonical ActivationKey References
This compound Direct NLRP3 inhibitor, binds to Walker A motif, inhibits ATPase activity~6 µM (in mouse BMDMs)Effective against MSU, nigericin, ATP-induced activationEffective against cytosolic LPS-induced activation[4]
MCC950 Potent and selective NLRP3 inhibitor, binds near Walker B motif~7.5 nM (in mouse BMDMs)Highly effective against various canonical activatorsEffective in models where non-canonical activation is implicated[5][6]
Glyburide Indirectly inhibits NLRP3, may involve K+ ATP channelsMicromolar rangeInhibits PAMP and DAMP-induced activationLess characterized[4]
Bay 11-7082 IKKβ inhibitor, also alkylates NLRP3 ATPase domainMicromolar rangeInhibits NLRP3 inflammasomeAlso affects NF-κB priming[3][4]

Signaling Pathways and Experimental Workflow

To visually delinate the intricate processes of NLRP3 inflammasome activation and the points of intervention by inhibitors like this compound, the following diagrams have been generated.

Canonical vs. Non-Canonical NLRP3 Activation Pathways

NLRP3_Pathways cluster_canonical Canonical NLRP3 Activation cluster_non_canonical Non-Canonical NLRP3 Activation cluster_inhibition Point of Inhibition PAMPs_DAMPs PAMPs/DAMPs (e.g., LPS) TLR4 TLR4 PAMPs_DAMPs->TLR4 NFkB NF-κB Activation TLR4->NFkB pro_IL1b_NLRP3 Pro-IL-1β & NLRP3 Transcription NFkB->pro_IL1b_NLRP3 Signal2 Signal 2 (e.g., ATP, Nigericin, MSU) K_efflux K+ Efflux Signal2->K_efflux NLRP3_inactive Inactive NLRP3 K_efflux->NLRP3_inactive NLRP3_active Active NLRP3 NLRP3_inactive->NLRP3_active ASC ASC NLRP3_active->ASC Inflammasome NLRP3 Inflammasome (NLRP3-ASC-Casp1) pro_Casp1 Pro-Caspase-1 ASC->pro_Casp1 Casp1 Active Caspase-1 Inflammasome->Casp1 pro_IL1b Pro-IL-1β Casp1->pro_IL1b GSDMD_c Gasdermin D Casp1->GSDMD_c IL1b Mature IL-1β pro_IL1b->IL1b GSDMD_N_c GSDMD-N GSDMD_c->GSDMD_N_c Pyroptosis_c Pyroptosis GSDMD_N_c->Pyroptosis_c cyto_LPS Cytosolic LPS Casp11 Caspase-11 (mouse) Caspase-4/5 (human) cyto_LPS->Casp11 GSDMD_nc Gasdermin D Casp11->GSDMD_nc GSDMD_N_nc GSDMD-N GSDMD_nc->GSDMD_N_nc Pyroptosis_nc Pyroptosis GSDMD_N_nc->Pyroptosis_nc K_efflux_nc K+ Efflux GSDMD_N_nc->K_efflux_nc NLRP3_activation_nc NLRP3 Activation K_efflux_nc->NLRP3_activation_nc Casp1_nc Caspase-1 Activation NLRP3_activation_nc->Casp1_nc IL1b_nc IL-1β Maturation Casp1_nc->IL1b_nc CY09 This compound CY09->NLRP3_inactive Inhibits ATPase Activity & Oligomerization Experimental_Workflow cluster_cell_prep Cell Preparation cluster_treatment Treatment cluster_activation Inflammasome Activation cluster_canonical_activation Canonical cluster_non_canonical_activation Non-Canonical cluster_readouts Experimental Readouts BMDM Isolate Bone Marrow-Derived Macrophages (BMDMs) Priming Prime BMDMs with LPS BMDM->Priming Inhibitor Pre-treat with this compound or other inhibitors Priming->Inhibitor Canonical_stim Stimulate with ATP, Nigericin, or MSU Inhibitor->Canonical_stim NonCanonical_stim Transfect with LPS Inhibitor->NonCanonical_stim ELISA ELISA for IL-1β in supernatant Canonical_stim->ELISA WB_SN Western Blot of supernatant (Cleaved Caspase-1) Canonical_stim->WB_SN WB_Lysate Western Blot of lysate (Pro-Caspase-1, Pro-IL-1β, NLRP3) Canonical_stim->WB_Lysate ASC_Oligo ASC Oligomerization Assay Canonical_stim->ASC_Oligo NonCanonical_stim->ELISA NonCanonical_stim->WB_SN NonCanonical_stim->WB_Lysate

References

A Comparative Analysis of the Pharmacokinetic Profiles of NLRP3 Inflammasome Inhibitors: CY-09 and MCC950

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An objective guide to the pharmacokinetic properties of two prominent NLRP3 inflammasome inhibitors, CY-09 and MCC950, supported by experimental data and detailed methodologies.

In the landscape of therapeutic development for inflammatory diseases, the NOD-like receptor pyrin domain-containing 3 (NLRP3) inflammasome has emerged as a critical target. Two small molecule inhibitors, this compound and MCC950, have garnered significant attention for their potent and selective inhibition of this pathway. This guide provides a comparative evaluation of their pharmacokinetic profiles, offering a valuable resource for researchers designing preclinical studies and for professionals in the drug development sector.

Quantitative Pharmacokinetic Data

The following table summarizes the key pharmacokinetic parameters of this compound and MCC950, derived from studies in mouse models. These data provide a snapshot of the absorption, distribution, metabolism, and excretion (ADME) characteristics of each compound.

Pharmacokinetic ParameterThis compoundMCC950
Species/Strain C57BL/6J MouseC57BL/6 Mouse
Administration Route OralOral
Dose (mg/kg) Not Specified3 or 20
Tmax (h) Not Specified0.25
Cmax (ng/mL) Not Specified11,731
AUC (0-t) (ng·h/mL) 8,23246,897
Half-life (t½) (h) 2.4[1][2]1.32 or 3.27[3]
Oral Bioavailability (%) 72[1][2]68 or 99[3]

Experimental Protocols

A detailed understanding of the experimental conditions is crucial for the interpretation of pharmacokinetic data. Below are the methodologies employed in the studies cited.

Pharmacokinetic Analysis of this compound in Mice

The pharmacokinetic profile of this compound was assessed in C57BL/6J mice. While the full detailed protocol is not publicly available, the study involved the administration of a single oral dose. Key parameters such as half-life, area under the curve (AUC), and oral bioavailability were subsequently determined from plasma concentrations of the compound over time.[1][2]

Pharmacokinetic Analysis of MCC950 in Mice

Pharmacokinetic studies for MCC950 were conducted in C57BL/6 mice. For oral administration, MCC950 was formulated in a solution of 1% Tween 80 and 99% (0.5%) methyl cellulose in water. For intravenous administration, the formulation consisted of 5% N-methyl-2-pyrrolidone (NMP), 5% Solutol HS 15, and 90% normal saline.[3] The studies involved administering either a 3 mg/kg or 20 mg/kg oral dose or a 1 mg/kg intravenous dose.[3] Blood samples were collected at various time points to determine the plasma concentration of MCC950 and calculate pharmacokinetic parameters.

Mechanism of Action and Signaling Pathway

Both this compound and MCC950 are direct inhibitors of the NLRP3 inflammasome, a key signaling complex in the innate immune system. The activation of the NLRP3 inflammasome is a two-step process involving a priming signal (Signal 1) and an activation signal (Signal 2). Upon activation, NLRP3 oligomerizes and recruits the adaptor protein ASC, which in turn recruits pro-caspase-1, leading to its activation. Active caspase-1 then cleaves pro-inflammatory cytokines IL-1β and IL-18 into their mature forms.

This compound and MCC950 exert their inhibitory effects by directly binding to the ATP-binding motif within the NACHT domain of the NLRP3 protein.[2][4][5][6] This binding prevents the ATP hydrolysis required for NLRP3 oligomerization and subsequent inflammasome assembly and activation.[7]

NLRP3_Pathway cluster_signal1 Signal 1: Priming cluster_signal2 Signal 2: Activation cluster_inhibition Inhibition cluster_assembly Inflammasome Assembly cluster_output Inflammatory Response PAMPs PAMPs / DAMPs TLR TLR PAMPs->TLR NFkB NF-κB Activation TLR->NFkB pro_IL1B pro-IL-1β / pro-IL-18 Transcription NFkB->pro_IL1B NLRP3_transcription NLRP3 Transcription NFkB->NLRP3_transcription Stimuli ATP, Toxins, etc. NLRP3_inactive Inactive NLRP3 Stimuli->NLRP3_inactive K+ efflux, ROS, etc. NLRP3_active Active NLRP3 NLRP3_inactive->NLRP3_active ATP Hydrolysis ASC ASC NLRP3_active->ASC CY09 This compound CY09->NLRP3_inactive Binds to ATP-binding site MCC950 MCC950 MCC950->NLRP3_inactive Binds to ATP-binding site pro_caspase1 pro-Caspase-1 ASC->pro_caspase1 Caspase1 Active Caspase-1 pro_caspase1->Caspase1 Cleavage pro_IL1B_protein pro-IL-1β Caspase1->pro_IL1B_protein Cleavage pro_IL18_protein pro-IL-18 Caspase1->pro_IL18_protein Cleavage Pyroptosis Pyroptosis Caspase1->Pyroptosis IL1B Mature IL-1β pro_IL1B_protein->IL1B IL18 Mature IL-18 pro_IL18_protein->IL18

Caption: NLRP3 inflammasome signaling pathway and points of inhibition by this compound and MCC950.

Experimental Workflow for Pharmacokinetic Studies

The following diagram illustrates a generalized workflow for conducting pharmacokinetic studies in animal models. This process is fundamental to understanding the ADME properties of a test compound.

PK_Workflow cluster_preparation Preparation cluster_dosing Dosing cluster_sampling Sampling cluster_analysis Analysis cluster_modeling Modeling Animal_Model Select Animal Model (e.g., C57BL/6 Mice) Dosing_Group Administer Compound (e.g., Oral, IV) Animal_Model->Dosing_Group Compound_Formulation Compound Formulation (e.g., Oral Gavage Solution) Compound_Formulation->Dosing_Group Blood_Collection Serial Blood Collection at Pre-defined Time Points Dosing_Group->Blood_Collection Control_Group Administer Vehicle Control_Group->Blood_Collection Plasma_Separation Plasma Separation Blood_Collection->Plasma_Separation Sample_Processing Sample Preparation (e.g., Protein Precipitation) Plasma_Separation->Sample_Processing LC_MS LC-MS/MS Analysis to Quantify Compound Concentration Sample_Processing->LC_MS PK_Analysis Pharmacokinetic Modeling (e.g., Non-compartmental analysis) LC_MS->PK_Analysis Parameter_Calculation Calculate Parameters (t½, Cmax, AUC, etc.) PK_Analysis->Parameter_Calculation

Caption: Generalized experimental workflow for in vivo pharmacokinetic profiling.

References

A Head-to-Head Battle: CY-09 and Parthenolide in the Regulation of Inflammasome Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

In the intricate landscape of inflammatory research, the quest for potent and specific inhibitors of the inflammasome signaling pathway is paramount. This guide provides a comprehensive side-by-side analysis of two such molecules, CY-09 and parthenolide, for researchers, scientists, and drug development professionals. By examining their mechanisms of action, target specificity, and effects on inflammasome activity, this document aims to provide a clear, data-driven comparison to inform future research and therapeutic development.

Executive Summary

This compound emerges as a highly selective and direct inhibitor of the NLRP3 inflammasome, acting on a specific domain to halt its activation. In contrast, parthenolide presents a broader spectrum of anti-inflammatory activity, targeting multiple inflammasomes and other key inflammatory pathways. This guide will delve into the experimental data that substantiates these differences, offering a clear perspective on the potential applications of each compound.

Mechanism of Action: A Tale of Two Inhibitors

The fundamental difference between this compound and parthenolide lies in their molecular targets and the breadth of their inhibitory actions.

This compound: The NLRP3 Specialist

This compound is characterized by its precise targeting of the NLRP3 inflammasome.[1][2] It directly binds to the ATP-binding motif, specifically the Walker A motif, located in the NACHT domain of the NLRP3 protein.[3][4][5] This interaction competitively inhibits the binding of ATP, a critical step for NLRP3 activation.[1][6] By preventing ATP binding, this compound effectively inhibits the ATPase activity of NLRP3, which in turn blocks the subsequent oligomerization of NLRP3 and the assembly of the entire inflammasome complex.[1][2][3][6] This targeted action prevents the activation of caspase-1 and the subsequent maturation and release of pro-inflammatory cytokines IL-1β and IL-18.[1][2] Importantly, this compound has been shown to be highly selective for NLRP3, with no significant activity against other inflammasomes such as NLRC4, NLRP1, or AIM2, nor does it affect upstream NF-κB priming.[5][7]

CY09_Mechanism cluster_upstream Upstream Signaling cluster_nlrp3 NLRP3 Inflammasome Activation cluster_downstream Downstream Effects PAMPs/DAMPs PAMPs/DAMPs NF-kB Activation NF-kB Activation PAMPs/DAMPs->NF-kB Activation Pro-IL-1b/Pro-IL-18 Pro-IL-1b/Pro-IL-18 NF-kB Activation->Pro-IL-1b/Pro-IL-18 NLRP3 NLRP3 ATP ATP Inflammasome Assembly Inflammasome Assembly Caspase-1 Activation Caspase-1 Activation IL-1b/IL-18 Maturation IL-1b/IL-18 Maturation Caspase-1 Activation->IL-1b/IL-18 Maturation Pyroptosis Pyroptosis Caspase-1 Activation->Pyroptosis This compound This compound This compound->NLRP3 Inhibits ATP binding

Parthenolide: The Multi-Faceted Inhibitor

Parthenolide, a sesquiterpene lactone derived from the feverfew plant, exhibits a broader anti-inflammatory profile.[8][9] Its inhibitory effects on the inflammasome are not confined to a single target. Parthenolide has been shown to directly inhibit the enzymatic activity of caspase-1, the effector protease for multiple inflammasomes.[10][11] This action effectively blocks the maturation of IL-1β and IL-18 downstream of various inflammasome sensors, including NLRP3 and NLRC4.[10]

Furthermore, parthenolide also targets the NLRP3 inflammasome directly by inhibiting its ATPase activity, similar to this compound, thereby preventing its assembly.[10][12][13] Beyond its direct effects on the inflammasome machinery, parthenolide is also a well-documented inhibitor of the NF-κB signaling pathway.[10][14] By inhibiting NF-κB, parthenolide can suppress the initial priming step required for the transcription of NLRP3 and pro-inflammatory cytokine genes, adding another layer to its anti-inflammatory capabilities.

Parthenolide_Mechanism cluster_upstream Upstream Signaling cluster_inflammasome Inflammasome Activation cluster_downstream Downstream Effects Parthenolide Parthenolide NF-kB Activation NF-kB Activation Parthenolide->NF-kB Activation Inhibits NLRP3 Inflammasome NLRP3 Inflammasome Parthenolide->NLRP3 Inflammasome Inhibits ATPase activity Caspase-1 Activation Caspase-1 Activation Parthenolide->Caspase-1 Activation Directly inhibits protease activity PAMPs/DAMPs PAMPs/DAMPs PAMPs/DAMPs->NF-kB Activation Pro-IL-1b/Pro-IL-18 Pro-IL-1b/Pro-IL-18 NF-kB Activation->Pro-IL-1b/Pro-IL-18 NLRC4 Inflammasome NLRC4 Inflammasome Other Inflammasomes Other Inflammasomes IL-1b/IL-18 Maturation IL-1b/IL-18 Maturation Caspase-1 Activation->IL-1b/IL-18 Maturation Pyroptosis Pyroptosis Caspase-1 Activation->Pyroptosis

Quantitative Data Comparison

The following tables summarize the key quantitative parameters for this compound and parthenolide based on available literature.

Table 1: Inhibitory Activity

ParameterThis compoundParthenolideReference
Target NLRP3Multiple Inflammasomes, Caspase-1, NF-κB[1][10][11]
Binding Affinity (Kd) 500 nM (for NLRP3)Not reported
Effective Concentration 1-10 µM (in vitro)Low micromolar range (in vitro)[2][10]

Table 2: Specificity

CompoundInhibits NLRP3?Inhibits NLRC4?Inhibits AIM2?Inhibits Caspase-1 directly?Inhibits NF-κB?Reference
This compound YesNoNoNoNo[5][7]
Parthenolide YesYesYes (implied by Caspase-1 inhibition)YesYes[10][11][14]

Experimental Protocols

To assess the inhibitory effects of compounds like this compound and parthenolide on inflammasome activity, a standard in vitro assay using bone marrow-derived macrophages (BMDMs) is commonly employed.

Experimental_Workflow cluster_analysis Downstream Analysis Isolate & Culture BMDMs Isolate & Culture BMDMs Prime with LPS (Signal 1) Prime with LPS (Signal 1) Isolate & Culture BMDMs->Prime with LPS (Signal 1) Pre-treat with Inhibitor (this compound or Parthenolide) Pre-treat with Inhibitor (this compound or Parthenolide) Prime with LPS (Signal 1)->Pre-treat with Inhibitor (this compound or Parthenolide) Activate with NLRP3 Agonist (e.g., Nigericin, ATP) (Signal 2) Activate with NLRP3 Agonist (e.g., Nigericin, ATP) (Signal 2) Pre-treat with Inhibitor (this compound or Parthenolide)->Activate with NLRP3 Agonist (e.g., Nigericin, ATP) (Signal 2) Collect Supernatant & Cell Lysate Collect Supernatant & Cell Lysate Activate with NLRP3 Agonist (e.g., Nigericin, ATP) (Signal 2)->Collect Supernatant & Cell Lysate ELISA (IL-1b, IL-18) ELISA (IL-1b, IL-18) Collect Supernatant & Cell Lysate->ELISA (IL-1b, IL-18) Western Blot (Caspase-1, GSDMD) Western Blot (Caspase-1, GSDMD) Collect Supernatant & Cell Lysate->Western Blot (Caspase-1, GSDMD) ASC Oligomerization Assay ASC Oligomerization Assay Collect Supernatant & Cell Lysate->ASC Oligomerization Assay LDH Assay (Pyroptosis) LDH Assay (Pyroptosis) Collect Supernatant & Cell Lysate->LDH Assay (Pyroptosis)

Detailed Methodology: In Vitro Inflammasome Activation and Inhibition Assay

  • Cell Culture: Bone marrow-derived macrophages (BMDMs) are harvested from mice and cultured in appropriate media supplemented with M-CSF for differentiation.

  • Priming (Signal 1): Differentiated BMDMs are primed with lipopolysaccharide (LPS) (e.g., 1 µg/mL) for 3-4 hours to induce the expression of NLRP3 and pro-IL-1β.

  • Inhibitor Treatment: Following priming, cells are treated with varying concentrations of this compound, parthenolide, or a vehicle control for 1 hour.

  • Activation (Signal 2): The NLRP3 inflammasome is then activated by adding a specific agonist such as Nigericin (e.g., 10 µM) or ATP (e.g., 5 mM) for 1-2 hours.

  • Sample Collection: Supernatants and cell lysates are collected separately.

  • Analysis:

    • Cytokine Measurement: IL-1β and IL-18 levels in the supernatant are quantified by ELISA.[15][16]

    • Caspase-1 Activation: The cleavage of pro-caspase-1 to its active p20 subunit in the cell lysate and supernatant is assessed by Western blot.

    • ASC Oligomerization: ASC speck formation, a hallmark of inflammasome assembly, can be visualized by immunofluorescence microscopy or quantified by Western blot of cross-linked pellets.[17]

    • Pyroptosis Assessment: Cell death is measured by quantifying the release of lactate dehydrogenase (LDH) into the supernatant using a commercially available kit.[17][18]

Conclusion

The choice between this compound and parthenolide for inflammasome research depends critically on the experimental goals. This compound offers a highly specific tool to dissect the role of the NLRP3 inflammasome in various pathological conditions without the confounding effects of inhibiting other inflammatory pathways.[5][7] Its direct and selective mechanism of action makes it an excellent candidate for targeted therapeutic strategies against NLRP3-driven diseases.

Parthenolide, with its multi-pronged inhibitory effects on several inflammasomes, caspase-1, and NF-κB, provides a broader anti-inflammatory impact.[10][11][14] This makes it a valuable compound for studies where a more general suppression of inflammation is desired or for investigating the interplay between different inflammatory signaling cascades. However, its lack of specificity may complicate the interpretation of results when trying to isolate the contribution of a single inflammasome.

This guide highlights the distinct profiles of this compound and parthenolide, providing the necessary data and experimental context for researchers to make informed decisions in the pursuit of novel anti-inflammatory therapeutics.

References

Validating the Target of CY-09: A Comparative Guide to CRISPR-Cas9 and Alternative Methods

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of CRISPR-Cas9 technology with other methods for validating the cellular target of CY-09, a selective inhibitor of the NLRP3 inflammasome. Experimental data and detailed protocols are provided to support the comparison.

This compound has been identified as a direct inhibitor of the NLRP3 (NOD-, LRR- and pyrin domain-containing protein 3) inflammasome.[1][2][3] It functions by binding to the ATP-binding motif within the NACHT domain of NLRP3, which in turn inhibits the protein's ATPase activity and prevents the assembly and activation of the inflammasome complex.[1][2][4][5] This targeted action makes this compound a promising therapeutic candidate for NLRP3-driven inflammatory diseases.[2][5] However, rigorous validation of its on-target activity is crucial for its clinical development. This guide explores the use of the powerful gene-editing tool, CRISPR-Cas9, to definitively validate NLRP3 as the cellular target of this compound and compares this approach with alternative validation methods.

CRISPR-Cas9 for Target Validation of this compound

The CRISPR-Cas9 system offers a precise and permanent way to genetically modify cells to study the function of a specific gene, making it an invaluable tool for drug target validation.[6][7] By knocking out the NLRP3 gene, researchers can assess whether the cellular response to this compound is abolished, thereby confirming that NLRP3 is indeed its direct target.

Experimental Workflow

The general workflow for validating the target of this compound using CRISPR-Cas9 involves designing guide RNAs (gRNAs) to target the NLRP3 gene, delivering the CRISPR-Cas9 components into a relevant cell line, and then assessing the phenotypic outcome in the presence and absence of this compound.

CRISPR_Workflow cluster_design Design & Preparation cluster_transfection Cellular Engineering cluster_validation Validation & Analysis cluster_treatment This compound Treatment cluster_readout Readout gRNA_design gRNA Design (Targeting NLRP3) Vector_prep Vector Construction (Cas9 & gRNA) gRNA_design->Vector_prep Transfection Transfection/ Transduction Vector_prep->Transfection Cell_culture Cell Culture (e.g., THP-1) Cell_culture->Transfection Selection Selection of Edited Cells Transfection->Selection KO_validation Knockout Validation (Sequencing, Western Blot) Selection->KO_validation Phenotypic_assay Phenotypic Assay (Inflammasome Activation) KO_validation->Phenotypic_assay WT_cells Wild-Type Cells NLRP3_KO_cells NLRP3 KO Cells WT_CY09 WT + this compound WT_cells->WT_CY09 + this compound KO_CY09 KO + this compound NLRP3_KO_cells->KO_CY09 + this compound WT_readout ↓ IL-1β Secretion WT_CY09->WT_readout KO_readout No Effect KO_CY09->KO_readout

Figure 1: Experimental workflow for CRISPR-Cas9-mediated validation of this compound's target.
Detailed Experimental Protocol

  • gRNA Design and Cloning:

    • Design two to three single-guide RNAs (sgRNAs) targeting early exons of the human NLRP3 gene to ensure a functional knockout.

    • Utilize online design tools to minimize off-target effects.

    • Synthesize and clone the sgRNAs into a suitable lentiviral vector co-expressing Cas9 nuclease and a selection marker (e.g., puromycin resistance).

  • Cell Line and Culture:

    • Use a human monocytic cell line, such as THP-1, which is known to express the NLRP3 inflammasome components.

    • Differentiate THP-1 cells into macrophage-like cells using phorbol 12-myristate 13-acetate (PMA).

  • Lentivirus Production and Transduction:

    • Produce lentiviral particles in HEK293T cells by co-transfecting the sgRNA-Cas9 vector with packaging plasmids.

    • Transduce the differentiated THP-1 cells with the lentiviral particles.

  • Selection and Validation of Knockout Cells:

    • Select transduced cells using puromycin.

    • Validate the knockout of NLRP3 at the genomic level by Sanger sequencing of the targeted locus to detect insertions/deletions (indels).

    • Confirm the absence of NLRP3 protein expression via Western blot analysis.

  • Phenotypic Assay:

    • Prime both wild-type and NLRP3-knockout THP-1 cells with lipopolysaccharide (LPS).

    • Treat the cells with varying concentrations of this compound.

    • Induce NLRP3 inflammasome activation using a known agonist, such as nigericin or ATP.

    • Measure the secretion of interleukin-1β (IL-1β) in the cell culture supernatant using an ELISA kit.

Expected Results

In wild-type cells, this compound is expected to dose-dependently inhibit nigericin-induced IL-1β secretion. In contrast, in the NLRP3-knockout cells, nigericin will fail to induce IL-1β secretion, and this compound will have no further effect, thus confirming that the inhibitory action of this compound is dependent on the presence of NLRP3.

Alternative Target Validation Methods

While CRISPR-Cas9 provides a definitive genetic validation, other biochemical and molecular techniques can also be employed to corroborate the target of this compound.

  • RNA interference (RNAi): Similar to CRISPR-Cas9, RNAi (using siRNA or shRNA) can be used to knockdown the expression of NLRP3. However, the knockdown is often transient and incomplete, which can lead to less clear-cut results.

  • Thermal Shift Assay (TSA): This biophysical technique measures the change in the thermal denaturation temperature of a protein upon ligand binding. A shift in the melting temperature of purified NLRP3 protein in the presence of this compound would indicate direct binding.

  • Cellular Thermal Shift Assay (CETSA): An in-cell version of TSA, CETSA assesses target engagement in a cellular environment. An increase in the thermal stability of NLRP3 in this compound-treated cells would confirm target engagement.

  • Activity-Based Protein Profiling (ABPP): This chemical proteomics approach uses probes that covalently bind to active sites of enzymes to profile their activity. While not directly applicable to NLRP3's ATPase activity with generic probes, a custom probe could potentially be developed.

  • Drug Affinity Responsive Target Stability (DARTS): This method identifies protein targets of small molecules by observing their stabilization against proteolysis upon ligand binding.

Comparison of Target Validation Methods

MethodPrincipleThroughputIn-Cell/In-VitroConfidence in TargetKey AdvantagesKey Limitations
CRISPR-Cas9 Gene knockoutLow to MediumIn-CellVery HighPermanent and complete gene disruption; provides functional validation.Can have off-target effects; requires generation of stable cell lines.
RNAi mRNA degradationHighIn-CellHighTechnically simpler than CRISPR; high-throughput screening possible.Transient and often incomplete knockdown; potential for off-target effects.
Thermal Shift Assay (TSA) Ligand-induced thermal stabilizationHighIn-VitroMediumHigh-throughput; directly measures binding.Requires purified protein; may not reflect in-cell binding.
CETSA In-cell ligand-induced thermal stabilizationMediumIn-CellHighConfirms target engagement in a cellular context.Technically challenging; optimization required for each target.
DARTS Ligand-induced protease resistanceLowIn-Cell/LysateMediumDoes not require protein purification.May not be sensitive enough for all interactions.

Signaling Pathway of NLRP3 Inflammasome Activation and Inhibition by this compound

The NLRP3 inflammasome is a multi-protein complex that plays a crucial role in the innate immune response. Its activation is a two-step process, and this compound intervenes at a key point in this pathway.

NLRP3_Pathway cluster_priming Priming (Signal 1) cluster_activation Activation (Signal 2) cluster_inhibition Inhibition by this compound cluster_downstream Downstream Effects PAMPs_DAMPs PAMPs/DAMPs (e.g., LPS) TLR4 TLR4 PAMPs_DAMPs->TLR4 NFkB NF-κB Activation TLR4->NFkB NLRP3_ProIL1b ↑ Pro-IL-1β & NLRP3 Expression NFkB->NLRP3_ProIL1b NLRP3_inactive Inactive NLRP3 NLRP3_ProIL1b->NLRP3_inactive Stimuli Activation Stimuli (e.g., Nigericin, ATP) Stimuli->NLRP3_inactive NLRP3_active Active NLRP3 NLRP3_inactive->NLRP3_active Inflammasome NLRP3 Inflammasome Assembly NLRP3_active->Inflammasome ASC ASC ASC->Inflammasome Pro_Casp1 Pro-Caspase-1 Pro_Casp1->Inflammasome Casp1 Active Caspase-1 Inflammasome->Casp1 CY09 This compound CY09->NLRP3_active Inhibits ATPase Activity IL1b Mature IL-1β (Secretion) Casp1->IL1b Pyroptosis Pyroptosis Casp1->Pyroptosis Pro_IL1b_node Pro-IL-1β Pro_IL1b_node->IL1b Cleavage GSDMD Gasdermin D GSDMD->Pyroptosis Cleavage

Figure 2: The NLRP3 inflammasome signaling pathway and the inhibitory action of this compound.

Conclusion

Validating the cellular target of a drug candidate is a critical step in drug development. For this compound, CRISPR-Cas9-mediated knockout of NLRP3 offers the most definitive method for confirming its on-target activity. The clear, binary outcome of a functional knockout experiment provides a high degree of confidence that is often difficult to achieve with other methods. While techniques like CETSA and TSA are valuable for confirming direct binding, the genetic evidence provided by CRISPR-Cas9 is unparalleled in its ability to link target engagement to a cellular phenotype. By employing a multi-faceted approach, with CRISPR-Cas9 as the cornerstone, researchers can build a robust and compelling case for the mechanism of action of novel therapeutics like this compound.

References

A Comparative Analysis of Off-Target Profiles: CY-09 and Other Leading NLRP3 Inflammasome Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

The NOD-like receptor protein 3 (NLRP3) inflammasome is a critical component of the innate immune system, implicated in a wide array of inflammatory diseases. Its role in triggering pro-inflammatory cytokine release has made it a prime therapeutic target. The development of specific NLRP3 inhibitors marks a significant advancement in treating these conditions. However, the clinical success of these inhibitors is contingent not only on their on-target potency but also on their off-target profiles, which can lead to unforeseen side effects. This guide provides a detailed comparison of the off-target profiles of CY-09 and other notable NLRP3 inhibitors, including MCC950 and Dapansutrile, supported by experimental data and methodologies.

Data Summary: Off-Target and Selectivity Profiles

The selectivity of an inflammasome inhibitor is paramount for its safety and efficacy. An ideal inhibitor would potently block NLRP3 activity with minimal interaction with other proteins, including other inflammasome sensors or housekeeping enzymes. The following table summarizes the known selectivity and off-target interactions of key NLRP3 inhibitors.

InhibitorPrimary TargetKnown Off-TargetsSelectivity ProfileKey Findings & Citations
This compound NLRP3 ATPase ActivityNone explicitly identifiedSelective for NLRP3 over NLRP1, NLRC4, AIM2, NOD2, and RIG-I.[1][2][3]Directly binds to the ATP-binding motif (Walker A) of the NLRP3 NACHT domain (Kd = 500 nM), preventing inflammasome assembly.[2][3] Lacks the CFTR-inhibitory activity of its analog, C172.[1][4]
MCC950 NLRP3-driven ASC oligomerizationCarbonic Anhydrase 2 (CA2)Highly selective against AIM2, NLRC4, and NLRP1 inflammasomes.[4]While highly selective among inflammasomes, it noncompetitively inhibits CA2, which was identified via chemical proteomics and thermal profiling.[5][6][7][8] This off-target effect may be linked to its discontinuation in Phase II trials.[5][8]
Dapansutrile (OLT1177) NLRP3 oligomerizationNone explicitly identifiedConsidered specific for NLRP3; does not affect NLRC4 or AIM2 inflammasomes.[9] Does not affect the NLRP3-independent cytokine TNFα.[10]Demonstrates a favorable safety profile in clinical trials for gout and heart failure.[10][11] It is an orally active small molecule that selectively inhibits the NLRP3 inflammasome.[10]
Inzomelid NLRP3Not publicly detailedDescribed as a potent and selective, brain-penetrant NLRP3 inhibitor.[12][13]Successfully completed Phase I trials, showing an excellent safety, tolerability, and pharmacokinetic profile with dose-dependent target engagement.[12][13]

NLRP3 Inflammasome Activation Pathway and Inhibitor Action

The activation of the NLRP3 inflammasome is a two-step process. The priming step (Signal 1) involves the upregulation of NLRP3 and pro-IL-1β expression, typically through NF-κB signaling. The activation step (Signal 2) is triggered by various stimuli and leads to the assembly of the inflammasome complex, caspase-1 activation, and subsequent inflammatory responses. Direct NLRP3 inhibitors like this compound and MCC950 act at the activation stage.

NLRP3_Pathway cluster_signal1 Signal 1 (Priming) cluster_signal2 Signal 2 (Activation) cluster_assembly Inflammasome Assembly & Function PAMPs PAMPs / DAMPs TLR4 TLR4 PAMPs->TLR4 NFkB NF-κB Signaling TLR4->NFkB pro_IL1B_mRNA pro-IL-1β & NLRP3 (Upregulation) NFkB->pro_IL1B_mRNA Stimuli ATP, Nigericin, MSU Crystals NLRP3_inactive Inactive NLRP3 Stimuli->NLRP3_inactive NLRP3_active Active NLRP3 NLRP3_inactive->NLRP3_active Conformational Change ASC ASC NLRP3_active->ASC pro_Casp1 Pro-Caspase-1 ASC->pro_Casp1 Casp1 Active Caspase-1 pro_Casp1->Casp1 pro_IL1B Pro-IL-1β Casp1->pro_IL1B GSDMD Gasdermin D (GSDMD) Casp1->GSDMD IL1B Mature IL-1β (Secretion) pro_IL1B->IL1B GSDMD_pore GSDMD Pore (Pyroptosis) GSDMD->GSDMD_pore Inhibitor This compound, MCC950, Dapansutrile Inhibitor->NLRP3_active Inhibition Experimental_Workflow cluster_Affinity Affinity-Based Chemical Proteomics cluster_CETSA Cellular Thermal Proteome Profiling (CETSA) A1 Synthesize Photoaffinity Probe of Inhibitor A2 Incubate Probe with Live Cells A1->A2 A3 UV Crosslinking A2->A3 A4 Lyse & Enrich Tagged Proteins A3->A4 A5 Mass Spectrometry Identification A4->A5 B1 Treat Cells with Inhibitor or Vehicle B2 Heat Samples to Varying Temperatures B1->B2 B3 Separate Soluble & Aggregated Proteins B2->B3 B4 Quantify Soluble Proteins via MS B3->B4 B5 Identify Proteins with Thermal Shift B4->B5

References

Replicating Published Findings on CY-09's Inhibitory Activity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive comparison of the inhibitory activity of CY-09, a selective and direct inhibitor of the NLRP3 inflammasome, with other known inhibitors. The data and experimental protocols are based on published findings to assist researchers in replicating and building upon these studies.

Mechanism of Action

This compound directly targets the NLRP3 protein, a key component of the inflammasome complex involved in inflammatory responses. It specifically binds to the ATP-binding motif within the NACHT domain of NLRP3.[1][2][3] This interaction inhibits the ATPase activity of NLRP3, which is a crucial step for its oligomerization and the subsequent assembly of the inflammasome complex.[1][3] By preventing inflammasome assembly, this compound effectively blocks the activation of caspase-1 and the maturation and secretion of the pro-inflammatory cytokine IL-1β.[1][2]

Signaling Pathway of NLRP3 Inflammasome Activation and this compound Inhibition

The following diagram illustrates the canonical NLRP3 inflammasome activation pathway and the specific point of inhibition by this compound.

NLRP3_Pathway NLRP3 Inflammasome Activation and this compound Inhibition cluster_activation NLRP3 Activation Stimuli cluster_priming Priming Step cluster_assembly Inflammasome Assembly & Activation cluster_inhibition Inhibition PAMPs PAMPs/DAMPs NFkB NF-κB Activation PAMPs->NFkB Signal 1 Toxins Toxins (e.g., Nigericin) NLRP3 NLRP3 Toxins->NLRP3 Signal 2 Crystals Crystals (e.g., MSU) Crystals->NLRP3 Signal 2 pro_IL1B pro-IL-1β & NLRP3 Transcription NFkB->pro_IL1B IL1B Mature IL-1β pro_IL1B->IL1B Secretion ASC ASC NLRP3->ASC Oligomerization pro_Casp1 pro-Caspase-1 ASC->pro_Casp1 Recruitment Casp1 Active Caspase-1 pro_Casp1->Casp1 Cleavage Casp1->pro_IL1B Cleavage CY09 This compound CY09->NLRP3 Inhibits ATPase Activity

Caption: NLRP3 inflammasome pathway and this compound's point of inhibition.

Comparative Inhibitory Activity

The following table summarizes the inhibitory concentration of this compound and other known NLRP3 inhibitors from in vitro studies.

InhibitorTargetIC50 / Effective ConcentrationCell TypeActivator(s)Reference
This compound NLRP3 ~6 µM Mouse BMDMs ATP [4]
This compoundNLRP31-10 µM (dose-dependent inhibition)Mouse BMDMsMSU, Nigericin, ATP[1][2]
MCC950NLRP37.5 nMMouse BMDMs-[5]
MCC950NLRP38.1 nMHuman Monocyte-Derived Macrophages-[5]
SulforaphaneNLRP3 (indirect)Comparable to this compoundMouse BMDMs-[1]
IsoliquiritigeninNLRP3 (indirect)Comparable to this compoundMouse BMDMs-[1]
ParthenolideNLRP3 (indirect)Comparable to this compoundMouse BMDMs-[1]
BAY 11-7082NF-κB & NLRP3Comparable to this compoundMouse BMDMs-[1][6][7]
OridoninNLRP30.75 µM--[5]
MNSNLRP32 µMMouse BMDMsLPS[4]

Experimental Protocols

Detailed methodologies for key experiments cited in the publications are outlined below.

This protocol describes the general workflow for assessing the inhibitory effect of compounds on NLRP3 inflammasome activation in macrophages.

experimental_workflow In Vitro NLRP3 Inhibition Assay Workflow cluster_cell_prep Cell Preparation cluster_priming Priming cluster_treatment Treatment cluster_activation Activation cluster_analysis Analysis cell_culture 1. Culture Macrophages (e.g., BMDMs, THP-1) lps_prime 2. Prime with LPS (to induce pro-IL-1β and NLRP3 expression) cell_culture->lps_prime inhibitor_treatment 3. Pre-incubate with Inhibitor (e.g., this compound, MCC950) lps_prime->inhibitor_treatment nlrp3_activation 4. Stimulate with NLRP3 Activator (e.g., ATP, Nigericin, MSU) inhibitor_treatment->nlrp3_activation supernatant_analysis 5. Analyze Supernatants (ELISA for IL-1β, Western Blot for Caspase-1 p20) nlrp3_activation->supernatant_analysis cell_lysate_analysis 6. Analyze Cell Lysates (Western Blot for pro-IL-1β, NLRP3, ASC, Caspase-1) nlrp3_activation->cell_lysate_analysis

References

Safety Operating Guide

Proper Disposal Procedures for CY-09: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An essential guide for researchers and scientists on the safe and compliant disposal of the NLRP3 inhibitor, CY-09, ensuring laboratory safety and environmental protection.

This document provides detailed, step-by-step procedures for the proper disposal of this compound, a selective and direct NLRP3 inhibitor used in inflammatory disorder research. Adherence to these guidelines is crucial for maintaining a safe laboratory environment and complying with hazardous waste regulations.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to consult the Material Safety Data Sheet (MSDS) for this compound. Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times when handling this compound. Operations should be carried out in a well-ventilated area, preferably within a laboratory fume hood, to minimize inhalation exposure. In case of accidental contact, refer to the first-aid measures outlined in the MSDS.[1]

Quantitative Data for this compound

The following table summarizes the key quantitative data for this compound, essential for its proper handling and disposal.

PropertyValue
CAS Number 1073612-91-5
Molecular Formula C₁₉H₁₂F₃NO₃S₂
Molecular Weight 423.43 g/mol
Appearance A crystalline solid
Solubility DMSO: ≥ 60 mg/mL
Storage Temperature -20°C or -80°C for long-term storage

Step-by-Step Disposal Protocol for this compound

The primary directive for the disposal of this compound is to treat it as hazardous chemical waste and to dispose of it through an approved waste disposal plant.[1] Never dispose of this compound down the drain or in regular trash.[2][3]

Experimental Protocol: Waste Segregation and Collection

  • Waste Identification: All waste materials contaminated with this compound, including unused solid compound, solutions, and contaminated lab supplies (e.g., gloves, absorbent paper), must be classified as hazardous chemical waste.[3][4]

  • Container Selection: Use a designated, leak-proof, and chemically compatible container for collecting this compound waste. The original container is often a suitable option for the solid waste.[2][4] For liquid waste, ensure the container has a secure, screw-on cap.[5]

  • Labeling: As soon as waste accumulation begins, affix a hazardous waste label to the container.[3][6] The label must include:

    • The full chemical name: "this compound" and "4-[[4-Oxo-2-thioxo-3-[[3-(trifluoromethyl)phenyl]methyl]-5-thiazolidinylidene]methyl]benzoic acid"

    • The words "Hazardous Waste"

    • The specific contents and their approximate percentages

    • The date of waste generation

    • The laboratory of origin (building and room number)

    • The Principal Investigator's name and contact information

  • Storage: Keep the waste container in a designated satellite accumulation area within the laboratory. This area should be under the control of laboratory personnel and away from normal lab activities.[5] The container must remain closed except when adding waste.[2][5]

  • Disposal Request: Once the container is full or ready for disposal, contact your institution's Environmental Health and Safety (EHS) office to arrange for a hazardous waste pickup.[2][3] Do not transport the hazardous waste outside of the laboratory yourself.[3]

Disposal of Empty Containers

Empty containers that previously held this compound must also be disposed of as hazardous waste unless they have been triple-rinsed with a suitable solvent.[7] The rinsate from this process must be collected and disposed of as hazardous waste.[3][7] Once properly decontaminated, the labels on the container should be defaced before disposal in the regular trash.[3][7]

Disposal Workflow Diagram

The following diagram illustrates the logical flow of the this compound disposal procedure.

CY09_Disposal_Workflow cluster_prep Preparation cluster_collection Collection & Storage cluster_disposal Disposal A Identify this compound Waste (Solid, Liquid, Contaminated Materials) B Select Appropriate Waste Container A->B C Label Container as 'Hazardous Waste' B->C D Segregate from Incompatible Waste C->D E Store in Designated Satellite Accumulation Area D->E F Contact EHS for Waste Pickup E->F G Transfer to Approved Waste Disposal Facility F->G

References

Personal protective equipment for handling CY-09

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate, essential safety and logistical information for the handling and disposal of CY-09, a selective and direct NLRP3 inhibitor. Adherence to these procedures is critical to ensure a safe laboratory environment.

Chemical and Physical Properties

PropertyValue
CAS Number 1073612-91-5[1]
Molecular Formula C₁₉H₁₂F₃NO₃S₂[2]
Molecular Weight 423.43 g/mol [2]
Appearance Solid
Solubility Soluble in DMSO (up to 85 mg/mL) and DMF (up to 30 mg/mL).[1][3]
Storage Store at -20°C or -80°C for long-term storage. Keep container tightly closed in a well-ventilated place.[2]

Personal Protective Equipment (PPE)

A comprehensive hazard assessment should be conducted to determine the appropriate level of PPE required for the specific procedures being performed.[4] The following table summarizes the recommended PPE for handling this compound.[2]

Protection LevelEquipment
Level C/D (Minimum) Safety glasses with side shields or goggles, chemical-resistant gloves (e.g., nitrile), lab coat.[5]
Higher Level (As warranted by risk assessment) Full-face shield, hooded chemical-resistant clothing, disposable chemical-resistant outer boots.[4][5] For situations with a risk of aerosolization, a NIOSH-approved respirator or a self-contained breathing apparatus (SCBA) may be necessary.[2][6]

Health Hazard Information

Exposure RouteSymptomsFirst Aid Measures
Inhalation May cause irritation of the throat with a feeling of tightness in the chest.[2]Remove the person to fresh air and keep them comfortable for breathing. If not breathing, provide artificial respiration or oxygen. Seek immediate medical attention.[2]
Skin Contact May cause mild irritation at the site of contact.[2]Wash the skin with plenty of soap and water. Remove contaminated clothing. Get medical attention if symptoms occur.[2]
Eye Contact May cause irritation and redness.[2]Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[2]
Ingestion May cause irritation of the throat.[2]Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.[2]

Handling and Storage Procedures

Engineering Controls:

  • Work in a well-ventilated area.[2]

  • Use a laboratory fume hood whenever possible to minimize inhalation exposure.[2]

Safe Handling Practices:

  • Avoid breathing dust.[2]

  • Do not eat, drink, or smoke when using this product.[2]

  • Wash hands thoroughly after handling.

Storage:

  • Keep the container tightly closed.[2]

  • Store in a well-ventilated place.[2]

  • For long-term storage, keep at -20°C or -80°C.[2]

Spill and Disposal Plan

Spill Response:

  • Evacuate: Clear the area of all personnel.

  • Ventilate: Ensure adequate ventilation.

  • Contain: Use an absorbent material to contain the spill.

  • Collect: Carefully collect the spilled material and place it in a sealed container for disposal.

  • Clean: Clean the spill area with an appropriate solvent, followed by soap and water.

  • Decontaminate: Decontaminate all equipment used in the cleanup.

Disposal:

  • Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[2]

  • Do not allow the product to enter sewers or public waters.[2]

Experimental Protocols and Signaling Pathways

This compound is a selective inhibitor of the NLRP3 inflammasome.[1][7][8] It directly binds to the ATP-binding motif of the NLRP3 NACHT domain, which inhibits its ATPase activity.[1][9] This action prevents the assembly and activation of the NLRP3 inflammasome, ultimately suppressing the maturation and secretion of pro-inflammatory cytokines like IL-1β.[8][9]

CY09_Pathway This compound Mechanism of Action NLRP3_Activators NLRP3 Activators (e.g., Nigericin, ATP, MSU) NLRP3 NLRP3 NLRP3_Activators->NLRP3 activate Inflammasome NLRP3 Inflammasome Assembly NLRP3->Inflammasome ASC ASC ASC->Inflammasome Pro_Caspase1 Pro-Caspase-1 Pro_Caspase1->Inflammasome Caspase1 Active Caspase-1 Inflammasome->Caspase1 activates Pro_IL1B Pro-IL-1β Caspase1->Pro_IL1B cleaves IL1B Mature IL-1β Pro_IL1B->IL1B Inflammation Inflammation IL1B->Inflammation CY09 This compound CY09->NLRP3 inhibits ATPase activity CY09_Handling_Workflow This compound Handling and Disposal Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal Risk_Assessment Conduct Risk Assessment Select_PPE Select Appropriate PPE Risk_Assessment->Select_PPE Prepare_Workspace Prepare Well-Ventilated Workspace (Fume Hood) Select_PPE->Prepare_Workspace Weigh_and_Aliquot Weigh and Aliquot this compound Prepare_Workspace->Weigh_and_Aliquot Perform_Experiment Perform Experiment Weigh_and_Aliquot->Perform_Experiment Decontaminate_Equipment Decontaminate Equipment Perform_Experiment->Decontaminate_Equipment Spill Spill Occurs Perform_Experiment->Spill Dispose_Waste Dispose of Waste in Accordance with Regulations Decontaminate_Equipment->Dispose_Waste Spill->Decontaminate_Equipment Follow Spill Protocol

References

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